molecular formula H27IS B12360519 ISTH0036

ISTH0036

Número de catálogo: B12360519
Peso molecular: 188.20 g/mol
Clave InChI: BBGHIYYZTGQVLP-FHLPKGGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ISTH0036 is a synthetic 14-mer phosphorothioate antisense oligonucleotide directed against TGF-beta2 mRNA

Propiedades

Fórmula molecular

H27IS

Peso molecular

188.20 g/mol

Nombre IUPAC

molecular hydrogen;tritio thiohypoiodite

InChI

InChI=1S/HIS.13H2/c1-2;;;;;;;;;;;;;/h2H;13*1H/i2T;;;;;;;;;;;;;

Clave InChI

BBGHIYYZTGQVLP-FHLPKGGPSA-N

SMILES isomérico

[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[3H]SI

SMILES canónico

[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].SI

Origen del producto

United States

Foundational & Exploratory

ISTH0036: A Deep Dive into its Mechanism of Action in Retinal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Retinal fibrosis represents a significant challenge in ophthalmology, contributing to vision loss in a variety of retinal diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Current therapeutic strategies primarily target angiogenesis and vascular leakage but fall short of addressing the underlying fibrotic processes. ISTH0036, a novel antisense oligonucleotide, has emerged as a promising therapeutic candidate that directly targets the fibrotic pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound

This compound is a 14-mer phosphorothioate (B77711) Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to selectively target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2).[1] TGF-β2 is a key cytokine that has been strongly implicated in the pathogenesis of fibrosis in various ocular conditions.[1][2][3] By specifically inhibiting the production of TGF-β2 at the messenger RNA (mRNA) level, this compound aims to prevent or reverse the downstream effects that lead to retinal fibrosis.

The Role of TGF-β2 in Retinal Fibrosis

TGF-β2 is a central mediator of tissue fibrosis throughout the body, including the retina.[1][3] Its overexpression in ocular tissues is associated with a cascade of events that culminates in the excessive deposition of extracellular matrix (ECM) components, a hallmark of fibrosis.

The signaling cascade is initiated by the binding of active TGF-β2 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activation of the receptor complex triggers the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds to Smad4, and this entire complex translocates to the nucleus. Inside the nucleus, it acts as a transcription factor, upregulating the expression of various pro-fibrotic genes, including collagens, fibronectin, and connective tissue growth factor (CTGF). This leads to the transformation of retinal pigment epithelial (RPE) cells and other cell types into myofibroblasts, which are the primary producers of the fibrotic scar tissue.

Mechanism of Action of this compound

This compound is an antisense oligonucleotide, a synthetic strand of nucleic acids that is designed to bind to a specific mRNA sequence. The mechanism of action of this compound is to selectively bind to the mRNA of TGF-β2. This binding event prevents the translation of the TGF-β2 mRNA into its corresponding protein. The cell's natural machinery recognizes the resulting DNA-RNA hybrid as abnormal and degrades it via the enzyme RNase H. This targeted degradation of the TGF-β2 mRNA leads to a significant reduction in the production of TGF-β2 protein, thereby inhibiting the entire downstream fibrotic signaling cascade.

ISTH0036_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TGFB2_Gene TGFB2 Gene TGFB2_mRNA_n TGF-β2 pre-mRNA TGFB2_Gene->TGFB2_mRNA_n Transcription TGFB2_mRNA_c TGF-β2 mRNA TGFB2_mRNA_n->TGFB2_mRNA_c Processing & Export Ribosome Ribosome TGFB2_mRNA_c->Ribosome Translation RNaseH RNase H TGFB2_mRNA_c->RNaseH Recruits TGFB2_Protein TGF-β2 Protein Ribosome->TGFB2_Protein This compound This compound This compound->TGFB2_mRNA_c Binds to mRNA Degradation mRNA Degradation RNaseH->Degradation

This compound binds to TGF-β2 mRNA, leading to its degradation.

Quantitative Data from Clinical Trials

This compound has undergone clinical evaluation in patients with glaucoma, nAMD, and DME. The following tables summarize the key quantitative findings from these studies.

Table 1: Phase 1 Study in Glaucoma Patients Undergoing Trabeculectomy[4][5][6]
Dose LevelThis compound Dose (µg)Calculated Intraocular Concentration (µM)Mean IOP at Day 43 (mmHg ± SD)Mean IOP at Day 85 (mmHg ± SD)
16.75~0.39.8 ± 1.09.7 ± 3.3
222.5~111.3 ± 6.714.2 ± 6.5
367.5~35.5 ± 3.05.8 ± 1.8
4225~107.5 ± 2.37.8 ± 0.6

IOP: Intraocular Pressure; SD: Standard Deviation

Table 2: Phase 2 BETTER Trial in nAMD and DME[3]
Patient GroupOutcome MeasureBaseline to End of Study Change
nAMD
Best-Corrected Visual Acuity (BCVA)Improvement or Stabilization
Central Retinal Thickness (CRT)-29 to -122 µm
Hyperreflective Material (HRM) Volume (this compound treated eyes)70% reduction
Hyperreflective Material (HRM) Volume (fellow eyes on standard of care)~75% increase
DME
Best-Corrected Visual Acuity (BCVA)Improvement or Stabilization
Central Retinal Thickness (CRT)-29 to -122 µm
Intraretinal Fluid (IRF) Volume (treatment-naïve)-333 nL
Intraretinal Fluid (IRF) Volume (anti-VEGF pretreated)-120 nL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Studies: Assessment of Target Knockdown

Objective: To determine the potency and selectivity of this compound in downregulating TGF-β2 mRNA and protein levels in relevant cell types.

Cell Lines:

  • Human trabecular meshwork (hTM) cells

  • Murine astrocytes

Methodology:

  • Cell Culture: hTM cells and murine astrocytes are cultured in their respective recommended media and conditions.

  • Treatment: Cells are treated with increasing concentrations of this compound or a scrambled control antisense oligonucleotide. A "gymnotic delivery" approach is often used, where the cells take up the oligonucleotide without the need for a transfection reagent.[1]

  • Cell Lysis and RNA Isolation: After the desired incubation period, cells are lysed, and total RNA is isolated using a commercially available kit.

  • mRNA Quantification: TGF-β2 mRNA levels are quantified using a branched DNA (bDNA) assay or quantitative real-time PCR (qRT-PCR).[1] Gene expression is normalized to a housekeeping gene.

  • Protein Quantification: The concentration of TGF-β2 protein in the cell culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA).[1]

In_Vitro_Workflow Start Start Cell_Culture Culture hTM cells or Murine Astrocytes Start->Cell_Culture Treatment Treat with this compound or Scrambled Control (Gymnotic Delivery) Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest RNA_Isolation Isolate RNA from Cells Harvest->RNA_Isolation Protein_Collection Collect Supernatant Harvest->Protein_Collection mRNA_Quantification Quantify TGF-β2 mRNA (bDNA Assay / qRT-PCR) RNA_Isolation->mRNA_Quantification Protein_Quantification Quantify TGF-β2 Protein (ELISA) Protein_Collection->Protein_Quantification Analysis Data Analysis mRNA_Quantification->Analysis Protein_Quantification->Analysis End End Analysis->End

Workflow for in vitro assessment of this compound efficacy.
In Vivo Studies: Animal Models of Ocular Disease

Objective: To evaluate the in vivo efficacy, safety, and pharmacokinetics of this compound in relevant animal models of retinal fibrosis and other ocular diseases.

Animal Model: C57BL/6J mice are commonly used for this model.[4]

Methodology:

  • Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

  • Laser Photocoagulation: A laser is used to create burns on the Bruch's membrane, inducing the growth of new blood vessels from the choroid into the sub-retinal space.[2][5]

  • Intravitreal Injection: Immediately after laser induction, a single intravitreal injection of this compound, a vehicle control, or a positive control (e.g., an anti-VEGF agent) is administered.

  • In Vivo Imaging: The progression of CNV is monitored over time using techniques such as fluorescein (B123965) angiography (FA) and spectral-domain optical coherence tomography (SD-OCT).

  • Histological Analysis: At the end of the study, eyes are enucleated, and the choroidal flat mounts are prepared. The extent of neovascularization and fibrosis is quantified by staining with specific markers (e.g., isolectin B4 for blood vessels, collagen I for fibrosis) and imaging.[4]

Animal Model: New Zealand White rabbits are a common choice for this model.[6][7]

Methodology:

  • Anesthesia: Rabbits are anesthetized for the surgical procedure.

  • Glaucoma Filtration Surgery: A surgical procedure is performed to create a filtration bleb, which is a new drainage pathway for the aqueous humor to lower intraocular pressure.

  • Intraoperative Treatment: During the surgery, a single injection of this compound or a control substance is administered into the subconjunctival space at the site of the bleb. Mitomycin C (MMC) is often used as a positive control due to its anti-fibrotic properties.[6]

  • Postoperative Monitoring: The survival and morphology of the filtration bleb are monitored clinically over several weeks. Intraocular pressure is also measured regularly.

In_Vivo_Workflow cluster_cnv Murine CNV Model cluster_gfs Rabbit GFS Model Anesthesia_M Anesthetize Mouse Laser Induce CNV with Laser Anesthesia_M->Laser IVT_M Intravitreal Injection (this compound or Control) Laser->IVT_M Imaging_M In Vivo Imaging (FA, SD-OCT) IVT_M->Imaging_M Histology_M Histological Analysis of Choroid Imaging_M->Histology_M Anesthesia_R Anesthetize Rabbit GFS Perform Glaucoma Filtration Surgery Anesthesia_R->GFS Intraop_R Intraoperative Injection (this compound or Control) GFS->Intraop_R Monitoring_R Postoperative Monitoring (Bleb Survival, IOP) Intraop_R->Monitoring_R Histology_R Histological Examination of Bleb Monitoring_R->Histology_R TGFB2_Signaling_Pathway TGFBRII TGFβRII TGFBRI TGFβRI TGFBRII->TGFBRI Recruits & Phosphorylates pTGFBRI p-TGFβRI Smad23 Smad2/3 pTGFBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds Smad_Complex p-Smad2/3-Smad4 Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Expression ↑ Pro-fibrotic Gene Expression (e.g., Collagen, Fibronectin) Nucleus->Gene_Expression Myofibroblast Myofibroblast Differentiation Gene_Expression->Myofibroblast ECM ↑ Extracellular Matrix Deposition Myofibroblast->ECM Fibrosis Retinal Fibrosis ECM->Fibrosis This compound This compound TGFB2 TGFB2 This compound->TGFB2 Inhibits Production

References

The Role of Transforming Growth-Factor Beta 2 in Ocular Disease and Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta 2 (TGF-β2) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of various ocular diseases characterized by fibrosis. Elevated levels of TGF-β2 in ocular fluids, such as the aqueous and vitreous humor, are strongly associated with the development and progression of conditions including glaucoma, proliferative vitreoretinopathy (PVR), corneal fibrosis, and posterior capsule opacification (PVR), a form of secondary cataract. This technical guide provides an in-depth overview of the mechanisms by which TGF-β2 contributes to ocular pathology, with a focus on its signaling pathways and its role in promoting extracellular matrix (ECM) deposition and cellular transdifferentiation. This guide also presents key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals in the field of ophthalmology.

Introduction: TGF-β2 as a Key Mediator of Ocular Fibrosis

TGF-β2 is the predominant isoform of the TGF-β family found in the eye and is integral to maintaining ocular immune privilege.[1] However, its overexpression is a hallmark of pathological fibrotic responses in various ocular tissues.[2] In response to injury or disease, increased levels of active TGF-β2 trigger a cascade of cellular events that lead to excessive scarring, tissue contraction, and ultimately, vision loss.

These pathological processes are primarily driven by two key cellular mechanisms initiated by TGF-β2:

  • Epithelial-Mesenchymal Transition (EMT): A process where epithelial cells lose their characteristic features and acquire a mesenchymal, fibroblast-like phenotype. This transition is characterized by the loss of cell-cell adhesion, increased migratory capacity, and the expression of mesenchymal markers such as α-smooth muscle actin (α-SMA).[3]

  • Extracellular Matrix (ECM) Remodeling: TGF-β2 stimulates the synthesis and deposition of ECM components, including collagens and fibronectin, while simultaneously inhibiting their degradation by downregulating matrix metalloproteinases (MMPs) and upregulating their inhibitors (TIMPs).[4][5] This imbalance leads to the accumulation of a dense, fibrotic scar tissue.

This guide will delve into the molecular underpinnings of these processes across several major ocular diseases.

TGF-β2 in Major Ocular Diseases

Glaucoma

In primary open-angle glaucoma (POAG), elevated levels of TGF-β2 in the aqueous humor contribute to increased intraocular pressure (IOP) by inducing fibrosis in the trabecular meshwork (TM), the primary site of aqueous humor outflow.[6][7] TGF-β2 promotes the expression of ECM proteins in the TM, leading to a stiffer and less permeable tissue, which impedes aqueous humor drainage.[8]

Proliferative Vitreoretinopathy (PVR)

PVR is a major complication of retinal detachment surgery, characterized by the formation of contractile membranes on the retinal surface.[9] TGF-β2 is a key cytokine implicated in PVR pathogenesis, with elevated levels found in the vitreous of PVR patients.[10][11] It induces the EMT of retinal pigment epithelial (RPE) cells, which then migrate into the vitreous cavity and contribute to the formation of these fibrotic membranes.[3]

Corneal Fibrosis

Corneal injury can lead to scarring and loss of transparency. TGF-β1 and TGF-β2 are key modulators of myofibroblast development from their precursors in the cornea.[12] Following injury, the sustained presence of these growth factors drives the transformation of keratocytes into opaque, contractile myofibroblasts that deposit a disorganized ECM, resulting in corneal haze.[13]

Cataract (Posterior Capsule Opacification)

Posterior capsule opacification (PCO), or secondary cataract, is a common complication following cataract surgery. It is caused by the proliferation and transdifferentiation of residual lens epithelial cells (LECs) on the posterior capsule. TGF-β2 is a potent inducer of EMT in LECs, leading to the formation of a fibrotic plaque on the posterior capsule that obstructs the visual axis.[14]

Quantitative Data on TGF-β2 in Ocular Disease

The following tables summarize key quantitative findings from studies investigating the role of TGF-β2 in various ocular pathologies.

Table 1: TGF-β2 Concentrations in Ocular Fluids

Ocular DiseaseFluidPatient GroupControl GroupFold Change/DifferenceReference(s)
Primary Open-Angle Glaucoma (POAG)Aqueous HumorTotal: Significantly elevated vs. controlsCataract patients~2-fold increase[6][7]
Active: Significantly higher vs. controlsCataract patients>2-fold increase[6]
Proliferative Vitreoretinopathy (PVR)Vitreous HumorTotal: 4283 ± 455 pg/mlMacular Hole (MH): 2213 ± 34.3 pg/ml~1.9-fold increase[10][11]
Active: 211.9 ± 21.5 pg/mlMacular Hole (MH): 86.8 ± 9.1 pg/ml~2.4-fold increase[10][11]
Proliferative Diabetic Retinopathy (PDR)Vitreous HumorTotal: 5563 ± 765 pg/mlMacular Hole (MH): 2213 ± 34.3 pg/ml~2.5-fold increase[10][11]
Active: 180.3 ± 20.4 pg/mlMacular Hole (MH): 86.8 ± 9.1 pg/ml~2.1-fold increase[10][11]
Feline Congenital Glaucoma (FCG)Aqueous HumorTotal: 3991 pg/mL (median)Normal cats: 2243 pg/mL (median)~1.8-fold increase[15][16]
Postoperative PVR DevelopmentSubretinal Fluid1.9 ng/mL (median)Uncomplicated detachment: 3.3 ng/mL (median)~0.6-fold[17]

Table 2: TGF-β2-Induced Changes in Fibrotic Markers in Ocular Cells

Cell TypeTreatmentMarkerFold Change (approx.)Reference(s)
Retinal Pigment Epithelial (RPE) CellsTGF-β2 (10 ng/ml) for 72hCollagen 1A1 (Col1A1)5.7-fold increase[9]
CTGF3.1-fold increase[9]
Trabecular Meshwork (TM) CellsTGF-β2 (2.5 ng/ml) for 48hCollagen I1.8-fold increase[18]
RhoA activity3.5-fold increase[18]
HyalocytesPDR/PVR vitreousα-SMA1.9-fold increase[19]
Recombinant TGF-β2α-SMA2.5-fold increase[19]

TGF-β2 Signaling Pathways in Ocular Fibrosis

TGF-β2 exerts its effects through a complex network of intracellular signaling pathways, broadly categorized as canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

Canonical Smad Pathway

The canonical pathway is initiated by the binding of TGF-β2 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding ECM proteins and regulators of EMT.

TGFB2_Canonical_Signaling cluster_nucleus Nucleus TGFB2 TGF-β2 TBRII TβRII TGFB2->TBRII Binds TBRI TβRI TBRII->TBRI Recruits pTBRI p-TβRI TBRI->pTBRI Phosphorylates Smad23 Smad2/3 pTBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription (ECM, α-SMA, etc.) Smad_complex->Gene_Transcription Regulates

Canonical TGF-β2/Smad Signaling Pathway.
Non-Canonical Pathways

In addition to the Smad pathway, TGF-β2 can activate several Smad-independent signaling cascades that also contribute to its fibrotic effects. These include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: TGF-β2 can activate the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis.[20]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and has been shown to be activated by TGF-β2 in lens epithelial cells.[14]

  • RhoA/ROCK Pathway: The Rho family of small GTPases, particularly RhoA and its downstream effector Rho-associated kinase (ROCK), play a key role in regulating the actin cytoskeleton, cell contractility, and migration. This pathway is a significant mediator of the fibrotic and contractile responses induced by TGF-β2 in ocular tissues.[2][21][22]

TGFB2_NonCanonical_Signaling TGFB2 TGF-β2 TBR_complex TβRI/TβRII Complex TGFB2->TBR_complex Activates MAPK MAPK Pathways (ERK, JNK, p38) TBR_complex->MAPK PI3K_Akt PI3K/Akt Pathway TBR_complex->PI3K_Akt RhoA_ROCK RhoA/ROCK Pathway TBR_complex->RhoA_ROCK Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Cytoskeletal  reorganization MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses RhoA_ROCK->Cellular_Responses

Non-Canonical TGF-β2 Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of TGF-β2 in ocular fibrosis.

Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β2

This protocol is for the quantitative measurement of total TGF-β2 in ocular fluids like aqueous or vitreous humor.

Materials:

  • TGF-β2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)

  • Aqueous or vitreous humor samples

  • 1N HCl

  • 1.2 N NaOH / 0.5 M HEPES

  • Microplate reader set to 450 nm

Procedure:

  • Sample Preparation:

    • Thaw frozen ocular fluid samples on ice.

    • Centrifuge at 1000 x g for 15 minutes at 4°C to remove particulates.

  • Activation of Latent TGF-β2 (for total TGF-β2 measurement):

    • To 20 µL of sample, add 20 µL of 1N HCl.

    • Incubate for 10 minutes at room temperature.

    • Neutralize the acidified sample by adding 20 µL of 1.2 N NaOH / 0.5 M HEPES.

  • ELISA Protocol (follow manufacturer's instructions, general steps):

    • Add 100 µL of standards and prepared samples to the wells of the antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells three times with the provided wash buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the wells three times.

    • Add 100 µL of streptavidin-HRP to each well.

    • Incubate for 20 minutes at room temperature.

    • Wash the wells three times.

    • Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of TGF-β2 in the samples.

Western Blot for Phosphorylated Smad2 (p-Smad2)

This protocol details the detection of activated Smad signaling in ocular cells treated with TGF-β2.

Materials:

  • Cultured ocular cells (e.g., trabecular meshwork cells, RPE cells)

  • Recombinant human TGF-β2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody (anti-p-Smad2)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency and serum-starve overnight.

    • Treat cells with TGF-β2 (e.g., 5 ng/mL) for 30-60 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

    • Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration of the supernatant using a BCA assay.

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with anti-p-Smad2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Immunohistochemistry (IHC) for α-SMA

This protocol describes the detection of myofibroblast transdifferentiation in fibrotic ocular tissue.

Materials:

  • Paraffin-embedded ocular tissue sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 10% normal goat serum)

  • Primary antibody (anti-α-SMA)

  • Biotinylated secondary antibody

  • ABC reagent (Vectastain)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.

  • Antigen Retrieval:

    • Boil sections in citrate buffer for 10-20 minutes.

    • Allow to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.

    • Block non-specific binding with 10% normal goat serum for 30 minutes.

    • Incubate with anti-α-SMA primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Wash with PBS.

    • Develop with DAB substrate until desired staining intensity is reached.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

In Vivo Model: Lentiviral TGF-β2 Induced Ocular Hypertension in Mice

This protocol outlines a method for creating a mouse model of glaucoma by overexpressing active TGF-β2.[1][4][7][14][17]

Materials:

  • C57BL/6J mice

  • Lentiviral vector encoding active human TGF-β2 (hTGFβ2C226,228S)

  • Control lentiviral vector (e.g., expressing GFP)

  • Anesthesia (e.g., ketamine/xylazine)

  • Microsyringe (e.g., Hamilton syringe)

  • Tonometer for measuring IOP

Procedure:

  • Animal Preparation:

    • Anesthetize the mice.

  • Intravitreal Injection:

    • Using a microsyringe, perform an intravitreal injection of 2 µL of the lentiviral vector (e.g., 2x10^6 TU/eye) into one eye.

    • Inject the control vector into the contralateral eye.

  • Post-Procedure Monitoring:

    • Monitor the animals for any signs of distress or inflammation.

    • Measure IOP weekly using a tonometer.

  • Outcome Assessment:

    • Assess aqueous humor outflow facility at the end of the study.

    • Collect ocular tissues for histological analysis and measurement of fibrotic markers.

Conclusion

TGF-β2 is a central and multifaceted player in the pathogenesis of a range of sight-threatening ocular diseases characterized by fibrosis. A thorough understanding of its signaling pathways and its downstream effects on cellular behavior and ECM dynamics is crucial for the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols, to aid researchers and clinicians in their efforts to combat TGF-β2-mediated ocular fibrosis. The continued investigation into the intricate mechanisms of TGF-β2 signaling will undoubtedly pave the way for more targeted and effective treatments to preserve vision in patients affected by these debilitating conditions.

References

ISTH0036: A First-in-Class Antifibrotic Agent Targeting TGF-β2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrosis, the excessive scarring of tissue, is a debilitating pathological process underlying a multitude of chronic diseases, leading to organ malfunction and failure. In ophthalmology, fibrosis is a critical contributor to vision loss in conditions such as glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME). ISTH0036 is a first-in-class antifibrotic agent designed to selectively target and inhibit the production of Transforming Growth Factor beta 2 (TGF-β2), a key cytokine implicated in the fibrotic cascade. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies of pivotal studies.

Introduction: The Unmet Need in Antifibrotic Therapies

Transforming Growth Factor beta (TGF-β) is a pleiotropic cytokine that plays a central role in cell growth, differentiation, and extracellular matrix (ECM) remodeling.[1] The TGF-β superfamily, particularly the TGF-β2 isoform, is significantly upregulated in various pathological conditions, driving the fibrotic process.[1] In glaucoma, elevated TGF-β2 levels in the aqueous humor are associated with trabecular meshwork alterations, leading to increased intraocular pressure (IOP) and optic nerve damage.[2] Furthermore, TGF-β2 is a key mediator of postoperative scarring in glaucoma filtration surgery, a common cause of surgical failure.[2][3] In retinal diseases like wet AMD and DME, TGF-β2 contributes to the development of fibrosis, which is a major cause of irreversible vision loss that is not adequately addressed by current anti-VEGF therapies.[4][5]

This compound is a synthetic, 14-mer locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be a potent and selective inhibitor of TGF-β2 synthesis.[1][2] Its mechanism of action offers a targeted approach to combat fibrosis by intervening at the level of gene expression.

Mechanism of Action

This compound is a gapmer antisense oligonucleotide with a central "gap" of DNA monomers flanked by LNA-modified nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex formed when this compound binds to its complementary sequence on the TGF-β2 messenger RNA (mRNA). RNase H then cleaves the TGF-β2 mRNA, leading to its degradation and a subsequent reduction in the synthesis of the TGF-β2 protein.[1] This targeted downregulation of TGF-β2 expression is expected to inhibit the downstream signaling pathways that drive fibrosis.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space TGFB2_gene TGF-β2 Gene TGFB2_mRNA_pre pre-mRNA TGFB2_gene->TGFB2_mRNA_pre Transcription TGFB2_mRNA_mature Mature TGF-β2 mRNA TGFB2_mRNA_pre->TGFB2_mRNA_mature Splicing Ribosome Ribosome TGFB2_mRNA_mature->Ribosome Translation Binding This compound binds to TGF-β2 mRNA TGFB2_mRNA_mature->Binding This compound This compound (Antisense Oligonucleotide) This compound->Binding TGFB2_protein TGF-β2 Protein Ribosome->TGFB2_protein TGFB2_receptor TGF-β Receptor TGFB2_protein->TGFB2_receptor Degradation mRNA Degradation RNaseH RNase H Recruitment Binding->RNaseH RNaseH->Degradation Fibrosis Fibrosis (ECM Deposition) TGFB2_receptor->Fibrosis Signaling Cascade

Caption: Mechanism of action of this compound.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent and selective downregulation of TGF-β2 in various cell-based assays.[1][6]

Table 1: In Vitro Activity of this compound

Cell Line Assay Endpoint Result Reference
Human A172, Panc1, Trabecular Meshwork cells; Murine Astrocytes mRNA quantification TGF-β2 mRNA levels Potent, selective, sequence- and dose-dependent downregulation [2]

| Not Specified | mRNA and Protein Suppression | IC50 | mRNA: 0.4 µM, Protein: 0.7 µM |[7] |

In Vivo Studies

Preclinical studies in animal models of ophthalmic diseases have shown the therapeutic potential of this compound.

In a mouse model of GFS, intraocular administration of this compound significantly prolonged the survival of the filtering bleb and reduced fibrosis in the bleb area compared to controls.[3][8]

In a laser-induced CNV mouse model, intravitreal this compound significantly reduced angiogenesis by 40% compared to controls.[8] The treatment also led to a decrease in vascular leakage and fibrotic development.[4]

Table 2: Preclinical In Vivo Efficacy of this compound

Model Species Key Findings Reference
Glaucoma Filtration Surgery Mouse Significantly prolonged bleb survival, decreased fibrosis [3][8]

| Choroidal Neovascularization | Mouse | 40% reduction in angiogenesis, decreased vascular leakage and fibrosis |[4][8] |

Clinical Data

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for various ophthalmic indications.

Phase 1 Study in Glaucoma

A first-in-human, open-label, dose-escalation Phase 1 trial evaluated the safety and tolerability of a single intravitreal injection of this compound in patients with primary open-angle glaucoma undergoing trabeculectomy.[2][9]

Table 3: Phase 1 Clinical Trial in Glaucoma (NCT02406833)

Parameter Details
Study Design Prospective, open-label, dose-escalation
Patient Population 12 patients with primary open-angle glaucoma undergoing trabeculectomy with mitomycin C
Dose Levels 6.75 µg, 22.5 µg, 67.5 µg, 225 µg (single intravitreal injection)
Primary Endpoint Safety and tolerability
Key Efficacy Outcome Intraocular Pressure (IOP)

| Results | - Safe and well-tolerated at all dose levels.[2] - No reported adverse events related to this compound.[2] - At the two highest doses (67.5 µg and 225 µg), IOP remained persistently below 10 mmHg over the three-month observation period.[2][9] |

Table 4: Mean IOP (mmHg ± SD) in Phase 1 Glaucoma Trial

Dose Level Day 43 Day 85
1 (6.75 µg) 9.8 ± 1.0 9.7 ± 3.3
2 (22.5 µg) 11.3 ± 6.7 14.2 ± 6.5
3 (67.5 µg) 5.5 ± 3.0 5.8 ± 1.8

| 4 (225 µg) | 7.5 ± 2.3 | 7.8 ± 0.6 |

Phase 2 BETTER Study in nAMD and DME

The BETTER study was an international, multicenter, open-label Phase 2a trial that evaluated this compound in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[4]

Table 5: Phase 2a BETTER Clinical Trial

Parameter Details
Study Design International, multicenter, open-label
Patient Population 43 patients with nAMD and DME (treatment-naïve or anti-VEGF pre-treated but inactive)
Treatment Regimen Intravitreal injections every 8 weeks (Q8W)
Key Efficacy Outcomes Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), reduction of hyperreflective material (HRM) volume, reduction of intraretinal fluid (IRF) volume

| Results | - Improvement or stabilization of BCVA.[4] - Reduction in CRT in all patient groups.[4] - 70% reduction in HRM volume in nAMD eyes with fibrosis under this compound treatment, compared to a 75% increase in fellow eyes receiving standard of care.[4] - Reduction in IRF volume in DME patients.[4] - Stable IOP.[4] |

Table 6: Key Quantitative Outcomes from the Phase 2 BETTER Study

Indication Patient Group Change in CRT (Baseline to End of Study) Change in HRM/IRF Volume
nAMD All -29 to -122 µm 70% reduction in HRM volume
DME Naïve -333 nL reduction in IRF volume Not specified

| DME | Pre-treated | -120 nL reduction in IRF volume | Not specified |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.

In Vitro TGF-β2 mRNA and Protein Downregulation Assay

cluster_workflow In Vitro Assay Workflow start Plate cells (e.g., Panc1, murine astrocytes) treat Treat with this compound (Gymnotic delivery) start->treat incubate Incubate for specified duration treat->incubate harvest Harvest cells and supernatant incubate->harvest lyse Lyse cells for mRNA analysis harvest->lyse protein_quant Quantify TGF-β2 protein (ELISA) harvest->protein_quant Supernatant rna_quant Quantify TGF-β2 mRNA (bDNA assay) lyse->rna_quant end Data Analysis rna_quant->end protein_quant->end

Caption: General workflow for in vitro evaluation of this compound.
  • Cell Culture: Human Panc1 pancreatic cancer cells or murine astrocytes are cultured in appropriate media and conditions.[6]

  • Treatment: Cells are treated with increasing concentrations of this compound or a scrambled control oligonucleotide. Delivery is achieved through gymnotis, where the cells take up the naked oligonucleotide without the need for transfection reagents.[6][10]

  • Incubation: Cells are incubated for a specified period (e.g., 7 days).[6]

  • Sample Collection: Cell lysates are collected for mRNA analysis, and the cell culture supernatant is collected for protein analysis.[6]

  • mRNA Quantification: TGF-β2 mRNA levels are quantified using a branched DNA (bDNA) assay and normalized to a housekeeping gene.[6]

  • Protein Quantification: TGF-β2 protein levels in the supernatant are measured by an enzyme-linked immunosorbent assay (ELISA).[6]

Murine Glaucoma Filtration Surgery (GFS) Model

cluster_gfs_workflow Glaucoma Filtration Surgery Model Workflow start Anesthetize mouse surgery Perform glaucoma filtration surgery (create a subconjunctival bleb) start->surgery treatment Intraocular administration of This compound or control surgery->treatment monitoring Monitor bleb survival and IOP treatment->monitoring histology Histological analysis of fibrosis in the bleb area monitoring->histology end Data Analysis histology->end

Caption: Workflow for the murine GFS model.
  • Animal Model: C57BL/6 mice are commonly used for this model.[3]

  • Anesthesia: Mice are anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).

  • Surgical Procedure: A small incision is made in the conjunctiva to create a subconjunctival space. A fistula is then created through the sclera into the anterior chamber to allow aqueous humor to drain, forming a filtering bleb.[3]

  • Treatment: this compound or a control (saline or scrambled oligonucleotide) is administered via intraocular injection.[8]

  • Endpoints: Bleb survival is monitored over time. At the end of the study, eyes are enucleated for histological analysis to assess the extent of fibrosis in the bleb area.[3][8]

Laser-Induced Choroidal Neovascularization (CNV) Model

cluster_cnv_workflow Choroidal Neovascularization Model Workflow start Anesthetize mouse and dilate pupils laser Induce CNV with laser photocoagulation to rupture Bruch's membrane start->laser treatment Intravitreal injection of This compound or control laser->treatment imaging In vivo imaging (e.g., fluorescein (B123965) angiography) to assess vascular leakage treatment->imaging quantification Quantify CNV area and fibrosis (e.g., histology, isolectin staining) imaging->quantification end Data Analysis quantification->end

Caption: Workflow for the laser-induced CNV model.
  • Animal Model: Adult C57BL/6J mice are typically used.[11]

  • Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.[11]

  • Laser Photocoagulation: A laser (e.g., 532 nm argon laser) is used to create burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[11]

  • Treatment: this compound or a control is administered via intravitreal injection.[8]

  • Endpoints: The extent of CNV can be assessed in vivo using fluorescein angiography to visualize vascular leakage. Post-mortem analysis of choroidal flat mounts stained with isolectin B4 is used to quantify the area of neovascularization. Fibrosis can be assessed by staining for collagen.[11]

Conclusion and Future Directions

This compound has demonstrated a promising profile as a first-in-class antifibrotic agent targeting TGF-β2. Preclinical studies have established its potent and selective mechanism of action and its efficacy in relevant animal models of ophthalmic diseases. Clinical trials have shown that this compound is safe and well-tolerated, with encouraging signs of clinical activity in glaucoma, nAMD, and DME. The significant reduction in fibrosis observed in the Phase 2 BETTER study highlights the potential of this compound to address a major unmet need in the treatment of these chronic, vision-threatening conditions. Further clinical development, including larger, controlled trials, is warranted to fully elucidate the therapeutic potential of this compound and to establish its role in the management of fibrotic ocular diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Studies of ISTH0036 in Glaucoma Models

This technical guide provides a comprehensive overview of the preclinical research conducted on this compound, a promising therapeutic agent for glaucoma. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Target, TGF-β2

This compound is a synthetic, 14-mer fully phosphorothioate (B77711) antisense oligonucleotide. It is modified with locked nucleic acids (LNA) in a "3+3 gapmer" design, which enhances its binding affinity and stability.[1] The primary target of this compound is the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] By binding to TGF-β2 mRNA, this compound initiates its degradation, thereby selectively inhibiting the production of the TGF-β2 protein.[3]

TGF-β2 is a critical cytokine implicated in the pathophysiology of glaucoma.[2] In patients with glaucoma, TGF-β2 levels are substantially elevated in the aqueous humor and the optic nerve head.[1] This overexpression contributes to the disease through several mechanisms:

  • Trabecular Meshwork (TM) Dysfunction: TGF-β2 induces epithelial-to-mesenchymal transition in the TM cells, leading to extracellular matrix remodeling, increased outflow resistance, and consequently, elevated intraocular pressure (IOP).[1]

  • Optic Nerve Head Damage: It promotes tissue remodeling and fibrosis in the optic nerve head, which can lead to direct toxicity and damage to retinal ganglion cells.[1][3][4]

  • Post-Surgical Scarring: TGF-β2 is a key driver of the wound healing and fibrotic processes that lead to the failure of glaucoma filtration surgery.[1]

By selectively downregulating TGF-β2, this compound aims to address these core pathological processes in glaucoma.[5][6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of TGF-β2 in glaucoma pathophysiology and the mechanism by which this compound intervenes.

cluster_0 Glaucoma Pathophysiology cluster_1 Therapeutic Intervention TGFB2 Elevated TGF-β2 TM Trabecular Meshwork (TM) Alteration TGFB2->TM Induces EMT, ECM Deposition ONH Optic Nerve Head (ONH) Damage & Fibrosis TGFB2->ONH Promotes Remodeling Scarring Post-Surgical Scarring & Bleb Failure TGFB2->Scarring Drives Fibrosis IOP Increased Intraocular Pressure (IOP) TM->IOP Decreased Aqueous Outflow RGC Retinal Ganglion Cell Death & Vision Loss ONH->RGC IOP->RGC Surgery Glaucoma Filtration Surgery Surgery->Scarring Complication This compound This compound (Antisense Oligonucleotide) TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA Binds & Promotes Degradation TGFB2_Protein TGF-β2 Protein Production This compound->TGFB2_Protein Inhibits TGFB2_mRNA->TGFB2_Protein

Caption: TGF-β2 pathway in glaucoma and this compound intervention.

In Vitro Studies: Potency and Selectivity

Preclinical evaluation of this compound began with cell-based assays to determine its potency and selectivity in downregulating TGF-β2.

Data Presentation: In Vitro Efficacy
Cell Lines TestedTargetMeasurementKey Result (IC50)Citation
Human A172, Panc1, Trabecular Meshwork; Murine AstrocytesTGF-β2 mRNAbDNA Assay0.4 µM [1]
Human A172, Panc1, Trabecular Meshwork; Murine AstrocytesTGF-β2 ProteinELISA0.7 µM [1]

These results demonstrate that this compound potently and dose-dependently suppresses its target at sub-micromolar concentrations.[1]

Experimental Protocols: In Vitro Assays

The following protocol was used to assess the in vitro efficacy of this compound.[7]

  • Cell Culture: Various human and murine cell lines, including human trabecular meshwork cells, were cultured under standard conditions.

  • Treatment: Cells were treated with increasing concentrations of this compound or a scrambled control oligonucleotide. The delivery was "gymnotic," meaning it occurred without the use of transfection reagents.

  • Sample Collection: After the incubation period, cell culture supernatants were collected for protein analysis, and the cells were lysed to extract RNA.

  • mRNA Quantification: TGF-β2 mRNA levels in the cell lysates were quantified using a branched DNA (bDNA) assay.

  • Protein Quantification: TGF-β2 protein levels in the collected cell supernatants were measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: IC50 values were calculated to determine the concentration of this compound required to inhibit 50% of TGF-β2 mRNA and protein expression.

Visualization: In Vitro Experimental Workflow

cluster_protein Protein Analysis cluster_mrna mRNA Analysis start Start: Cell Culture treatment Treatment: - this compound (Dose Range) - Scrambled Control start->treatment incubation Incubation treatment->incubation collection Sample Collection: 1. Supernatant 2. Cell Lysate incubation->collection elisa ELISA Assay (Supernatant) collection->elisa bdna bDNA Assay (Cell Lysate) collection->bdna protein_result Result: TGF-β2 Protein Level (IC50 = 0.7 µM) elisa->protein_result mrna_result Result: TGF-β2 mRNA Level (IC50 = 0.4 µM) bdna->mrna_result

Caption: Workflow for in vitro potency and selectivity testing.

In Vivo Studies in Animal Models

This compound was evaluated in established murine models to assess its therapeutic potential for glaucoma and related ocular conditions.

Data Presentation: In Vivo Efficacy in Murine Models
ModelAdministrationKey FindingsQuantitative ResultCitation
Glaucoma Filtration Surgery (GFS)IntraocularProlonged bleb survivalSignificantly greater than control[8]
Glaucoma Filtration Surgery (GFS)IntraocularDecreased fibrosis in the bleb areaSignificantly less than control[8]
Laser-Induced Choroidal Neovascularization (CNV)IntravitrealReduced angiogenesis40% reduction vs. control[8]
Laser-Induced Choroidal Neovascularization (CNV)IntravitrealDecreased collagen I deposition (fibrosis)Dose-dependent reduction[9]

These studies demonstrated that this compound exerts potent anti-fibrotic and anti-angiogenic effects in vivo.[1]

Experimental Protocols: In Vivo Models

A. Murine Glaucoma Filtration Surgery (GFS) Model [8]

  • Model Induction: A standard surgical procedure is performed on mice to create a filtration bleb, mimicking human trabeculectomy.

  • Treatment: Immediately following surgery, mice received an intraocular administration of this compound, a control oligonucleotide, or saline.

  • Outcome Measures:

    • Bleb Survival: The size and vascularity of the filtration blebs were monitored and graded over time.

    • Fibrosis Assessment: At the end of the study, eyes were enucleated, sectioned, and stained (e.g., with Masson's trichrome) to quantify the extent of fibrosis in the bleb area.

B. Murine Laser-Induced Choroidal Neovascularization (CNV) Model [8][9]

  • Model Induction: Laser photocoagulation is used to rupture Bruch's membrane in the mouse retina, inducing the growth of new, leaky blood vessels from the choroid.

  • Treatment: Mice received an intravitreal injection of this compound, a control oligonucleotide, or saline.

  • Outcome Measures:

    • Angiogenesis: The size and leakage of the CNV lesions were measured using fluorescein (B123965) angiography and imaging techniques (e.g., optical coherence tomography).

    • Fibrosis: The extent of collagen deposition within the CNV lesions was quantified via immunohistochemical staining of retinal cross-sections.

Visualization: In Vivo Experimental Workflow

cluster_gfs Glaucoma Filtration Surgery Model cluster_cnv Choroidal Neovascularization Model start Start: Select Murine Model gfs_induce Induce Model: Create Filtration Bleb start->gfs_induce cnv_induce Induce Model: Laser Photocoagulation start->cnv_induce gfs_treat Intraocular Treatment: This compound vs. Control gfs_induce->gfs_treat gfs_outcome Assess Outcomes: - Bleb Survival - Fibrosis Quantification gfs_treat->gfs_outcome end End: Analyze Results gfs_outcome->end cnv_treat Intravitreal Treatment: This compound vs. Control cnv_induce->cnv_treat cnv_outcome Assess Outcomes: - Angiogenesis (Leakage) - Fibrosis (Collagen) cnv_treat->cnv_outcome cnv_outcome->end

Caption: Workflow for in vivo efficacy studies in murine models.

Pharmacokinetics, Distribution, and Preclinical Safety

Pharmacokinetic and toxicology studies were conducted in rabbits to understand the drug's behavior in the eye and to establish a preliminary safety profile.

Data Presentation: Ocular Tissue Distribution in Rabbits (24h post-injection)
Ocular TissueMean this compound Concentration (µg/g)Citation
Ciliary Body & Iris114 µg/g [7]
Retina & Choroid30-40 µg/g[7]
Optic Nerve30-40 µg/g[7]
Sclera30-40 µg/g[7]

The study showed rapid distribution to relevant posterior eye tissues, with high concentrations maintained for up to 56 days after a single injection, consistent with long-lasting target engagement.[7]

Experimental Protocols: Pharmacokinetics and Toxicology
  • Animal Model: Healthy rabbits were used for these studies.

  • Pharmacokinetics Protocol: [7]

    • A single intravitreal (IVT) injection of this compound was administered.

    • At various time points (e.g., 24 hours, 56 days), animals were euthanized, and ocular tissues were dissected.

    • Drug concentrations in the tissues were analyzed to determine distribution and tissue half-life.

    • Target engagement was confirmed by measuring TGF-β2 mRNA downregulation in tissues like the choroid, retina, and optic nerve.

  • Toxicology Protocol: [1][7]

    • A 4-week study was conducted involving three IVT administrations of this compound at 2-week intervals.

    • Animals were monitored for adverse events through clinical observation, ophthalmic examinations (e.g., slit-lamp), and histopathology.

    • The study aimed to determine the No Observed Adverse Effect Level (NOAEL).

Preclinical Safety Findings

The preclinical safety assessment in rabbits demonstrated good tolerability of this compound.[7] The only notable findings were dose-related, transient local inflammation and a delayed onset of lens opacification at higher doses.[7] These results supported the advancement of this compound into clinical development.[7]

Conclusion

The comprehensive preclinical data package for this compound demonstrates its potential as a novel therapeutic for glaucoma. In vitro studies confirmed its high potency and selectivity for TGF-β2. In vivo studies in relevant murine models showed significant anti-fibrotic and anti-angiogenic activity, addressing key pathological mechanisms in glaucoma and post-surgical failure.[8] Pharmacokinetic studies revealed favorable, long-lasting distribution in crucial ocular tissues after intravitreal injection.[7] Together with a good preclinical safety profile, these findings provided a strong rationale for initiating human clinical trials to evaluate this compound as a first-in-class treatment for glaucoma and other TGF-β2-driven ophthalmic diseases.[2][9]

References

ISTH0036: A Technical Guide to Target Engagement and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISTH0036 is a promising antisense oligonucleotide therapeutic currently under investigation for the treatment of various ophthalmic diseases, including glaucoma, wet age-related macular degeneration (nAMD), and diabetic macular edema (DME).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, target engagement, and pharmacodynamic properties of this compound, based on available preclinical and clinical data.

This compound is a 14-mer locked nucleic acid (LNA)-modified antisense oligodeoxynucleotide designed to selectively target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2).[4][5] TGF-β2 is a key cytokine implicated in the pathophysiology of several ocular diseases, playing a crucial role in fibrosis, angiogenesis, and inflammation.[4][6] By inhibiting the production of TGF-β2, this compound aims to address the underlying drivers of disease progression.[6]

Mechanism of Action

This compound is a synthetic, single-stranded nucleic acid sequence complementary to a specific region of the messenger RNA (mRNA) encoding for human TGF-β2.[7] As a "gapmer," it features a central block of deoxynucleotides flanked by LNA-modified nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA-RNA heteroduplex formed between this compound and the TGF-β2 mRNA. RNase H then cleaves the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of the TGF-β2 protein.[5]

The targeted degradation of TGF-β2 mRNA is the primary mechanism by which this compound exerts its therapeutic effects. This approach offers high specificity for the TGF-β2 isoform, minimizing off-target effects that might be associated with broader TGF-β pathway inhibitors.

Target Engagement and Pharmacodynamics

The engagement of this compound with its target, TGF-β2 mRNA, has been demonstrated in both in vitro and in vivo models, leading to a significant and sustained reduction in TGF-β2 levels.

In Vitro Potency

Preclinical studies in various human cell lines, including trabecular meshwork cells, have demonstrated the potent and dose-dependent downregulation of both TGF-β2 mRNA and protein by this compound.[5]

ParameterValueCell Lines
IC50 (TGF-β2 mRNA) 0.4 µMHuman A172, Panc1, Trabecular Meshwork Cells; Murine Astrocytes
IC50 (TGF-β2 Protein) 0.7 µMHuman A172, Panc1, Trabecular Meshwork Cells; Murine Astrocytes
Table 1: In Vitro Potency of this compound[4]
Preclinical Pharmacodynamics

Intravitreal administration of this compound in animal models has shown robust and long-lasting target engagement in relevant ocular tissues.

  • Rabbit Studies : Following a single intravitreal injection in New Zealand White rabbits, this compound led to a significant and sustained downregulation of TGF-β2 mRNA in the retina and lens.[4] This was accompanied by a reduction in TGF-β2 protein levels in the vitreous humor.[4]

  • Non-Human Primate Studies : In cynomolgus monkeys, a single intravitreal injection of this compound resulted in prolonged target engagement, with TGF-β2 mRNA downregulation observed in the retina and lens for up to 4 months.[4] A corresponding decrease in TGF-β2 protein was also observed in the vitreous humor.[4]

SpeciesTissueAnalyteEffectDuration
RabbitRetina, LensTGF-β2 mRNADownregulationSustained
RabbitVitreous HumorTGF-β2 ProteinReductionSustained
Cynomolgus MonkeyRetina, LensTGF-β2 mRNADownregulationUp to 4 months
Cynomolgus MonkeyVitreous HumorTGF-β2 ProteinReductionUp to 4 months
Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound[4]
Clinical Pharmacodynamics

In a Phase 1 clinical trial in patients with open-angle glaucoma undergoing trabeculectomy, intravitreal injection of this compound was found to be safe and well-tolerated.[5] While direct measurement of TGF-β2 levels in human ocular tissues was not reported, the observed clinical outcomes, such as sustained lower intraocular pressure at higher doses, are consistent with the intended pharmacodynamic effect of reducing TGF-β2-mediated fibrosis.[5]

Phase 2 trials in nAMD and DME patients have shown that this compound can lead to a reduction in central retinal thickness and, in some cases, an improvement or stabilization of best-corrected visual acuity.[2][3] A key finding in nAMD patients with fibrosis was a significant reduction in the volume of hyperreflective material, a marker for fibrosis, which supports the anti-fibrotic mechanism of action of this compound.[2]

Clinical Trial PhaseIndicationKey Pharmacodynamic-Related Outcomes
Phase 1Open-Angle GlaucomaSustained lower intraocular pressure at higher doses
Phase 2nAMD and DMEReduction in central retinal thickness; Stabilization/improvement in visual acuity; Reduction in hyperreflective material (fibrosis) in nAMD
Table 3: Clinical Pharmacodynamic-Related Outcomes for this compound[2][3][5]

Quantitative Data Summary

Preclinical Ocular Tissue Distribution of this compound in Rabbits

Following a single intravitreal injection, this compound distributes to various posterior ocular tissues.

Time Post-InjectionCiliary Body & Iris (µg/g)Retina & Choroid (µg/g)Optic Nerve (µg/g)Sclera (µg/g)
24 hours11430-4030-4030-40
Table 4: Peak Concentrations of this compound in Rabbit Ocular Tissues

High concentrations of this compound were observed in these tissues for up to 56 days post-injection.

Clinical Dosing in Phase 1 Trial (Glaucoma)

Patients received a single intravitreal injection of this compound at various dose levels.

Dose LevelTotal Intravitreal DoseCalculated Vitreous Humor Concentration
16.75 µg~0.3 µM
222.5 µg~1.0 µM
367.5 µg~3.0 µM
4225 µg~10.0 µM
Table 5: this compound Dosing in Phase 1 Glaucoma Trial[5]

Experimental Protocols

Detailed, proprietary protocols for the assays used in the development of this compound are not publicly available. However, based on the published literature, the following provides an overview of the key experimental methodologies employed.

Quantification of TGF-β2 mRNA (Branched DNA Assay)

The branched DNA (bDNA) assay is a hybridization-based method for the direct quantification of nucleic acids.

  • Tissue/Cell Lysis: Ocular tissues or cultured cells are homogenized and lysed to release total RNA.

  • Hybridization: The target TGF-β2 mRNA is captured by a set of specific capture probes immobilized on a solid surface (e.g., a microplate well). A second set of extender probes binds to the target mRNA at a different location.

  • Signal Amplification: A pre-amplifier probe hybridizes to the extender probes. This is followed by the addition of multiple amplifier probes that bind to the pre-amplifier. Finally, a label probe conjugated to an enzyme (e.g., alkaline phosphatase) binds to the amplifier probes.

  • Detection: A chemiluminescent substrate is added, and the light output, which is proportional to the amount of target TGF-β2 mRNA, is measured using a luminometer.

Quantification of TGF-β2 Protein (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay for quantifying protein levels.

  • Sample Preparation: Vitreous humor or cell culture supernatant is collected.

  • Coating: A capture antibody specific for TGF-β2 is coated onto the wells of a microplate.

  • Incubation: The samples and standards containing known concentrations of TGF-β2 are added to the wells and incubated, allowing the TGF-β2 to bind to the capture antibody.

  • Detection: A detection antibody, also specific for TGF-β2 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. The concentration of TGF-β2 in the samples is determined by comparison to the standard curve.

Quantification of this compound in Ocular Tissues (Anion-Exchange HPLC)

High-performance liquid chromatography (HPLC) with anion exchange is a standard method for the quantification of oligonucleotides.

  • Tissue Extraction: Ocular tissues are homogenized, and this compound is extracted from the tissue matrix.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with an anion-exchange column. The negatively charged phosphate (B84403) backbone of this compound interacts with the positively charged stationary phase of the column. A salt gradient is used to elute this compound from the column.

  • Detection: The concentration of this compound is determined using a fluorescence or UV detector.

Visualizations

Signaling Pathways

ISTH0036_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space TGFB2_Gene TGFB2 Gene TGFB2_mRNA_nuc TGF-β2 pre-mRNA TGFB2_Gene->TGFB2_mRNA_nuc Transcription TGFB2_mRNA_cyto TGF-β2 mRNA TGFB2_mRNA_nuc->TGFB2_mRNA_cyto Processing & Export Ribosome Ribosome TGFB2_mRNA_cyto->Ribosome Translation Degradation mRNA Degradation TGFB2_mRNA_cyto->Degradation TGFB2_Protein TGF-β2 Protein Ribosome->TGFB2_Protein TGFB2_Receptor TGF-β Receptor TGFB2_Protein->TGFB2_Receptor Binding & Activation This compound This compound This compound->TGFB2_mRNA_cyto Binding RNaseH RNase H RNaseH->TGFB2_mRNA_cyto Cleavage Downstream_Signaling Downstream Signaling (e.g., Smad pathway) TGFB2_Receptor->Downstream_Signaling Cellular_Effects Pathological Cellular Effects (Fibrosis, Angiogenesis) Downstream_Signaling->Cellular_Effects

Caption: Mechanism of action of this compound in inhibiting TGF-β2 production.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (e.g., Trabecular Meshwork Cells) ISTH0036_Treatment Treatment with this compound Cell_Culture->ISTH0036_Treatment Sample_Collection_invitro Collect Cells and Supernatant ISTH0036_Treatment->Sample_Collection_invitro mRNA_Quantification TGF-β2 mRNA Quantification (bDNA Assay) Sample_Collection_invitro->mRNA_Quantification Protein_Quantification TGF-β2 Protein Quantification (ELISA) Sample_Collection_invitro->Protein_Quantification Animal_Model Animal Model (Rabbit or NHP) IVT_Injection Intravitreal Injection of this compound Animal_Model->IVT_Injection Tissue_Harvesting Ocular Tissue Harvesting (Retina, Vitreous Humor) IVT_Injection->Tissue_Harvesting ISTH0036_Quantification This compound Quantification (HPLC) Tissue_Harvesting->ISTH0036_Quantification PD_Analysis Pharmacodynamic Analysis (mRNA and Protein Levels) Tissue_Harvesting->PD_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective antisense oligonucleotide that effectively downregulates TGF-β2, a key driver of pathology in several ocular diseases. Preclinical and clinical data have demonstrated its ability to engage its target in relevant ocular tissues, leading to a sustained pharmacodynamic effect. The observed anti-fibrotic and other beneficial clinical outcomes in patients with glaucoma, nAMD, and DME highlight the therapeutic potential of this targeted approach. Further clinical development will continue to elucidate the full potential of this compound in treating these vision-threatening conditions.

References

The Dawn of a New Therapeutic Era in Wet AMD: A Technical Deep Dive into the Discovery and Development of ISTH0036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wet age-related macular degeneration (wet AMD) remains a leading cause of irreversible vision loss in the elderly, primarily driven by choroidal neovascularization (CNV) and subsequent fibrosis. While current anti-VEGF therapies have revolutionized treatment, a significant unmet need remains for therapies that address the underlying fibrotic processes. ISTH0036, a novel antisense oligonucleotide, has emerged as a promising therapeutic candidate. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound for the treatment of wet AMD. Through a detailed exploration of its targeted signaling pathways, experimental validation, and clinical trial outcomes, this document serves as a critical resource for researchers and drug development professionals in the ophthalmology space.

Introduction: The Challenge of Fibrosis in Wet AMD

Wet AMD is characterized by the abnormal growth of new blood vessels from the choroid into the subretinal space, a process known as choroidal neovascularization.[1] This neovascularization is often accompanied by inflammation and leakage, leading to fluid accumulation and damage to the macula.[2] While anti-VEGF therapies effectively target the vascular leakage component, they do not adequately address the subsequent development of subretinal fibrosis, which contributes significantly to long-term vision loss.[2][3]

Transforming growth factor-beta 2 (TGF-β2) has been identified as a key cytokine implicated in the pathogenesis of ocular fibrosis.[4][5] Elevated levels of TGF-β2 in the eye are associated with the transdifferentiation of retinal pigment epithelial (RPE) cells and fibroblasts into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition and scar formation.[4][6] This fibrotic scarring disrupts the normal retinal architecture and ultimately leads to irreversible photoreceptor damage and vision loss.[6]

This compound: A Targeted Antisense Oligonucleotide Approach

This compound is a 14-mer, locked nucleic acid (LNA)-modified, fully phosphorothioate (B77711) antisense oligonucleotide designed to selectively target and inhibit the translation of TGF-β2 mRNA.[7] This targeted approach aims to reduce the production of TGF-β2 protein, thereby mitigating the downstream fibrotic cascade.

Design and Synthesis of this compound

The design of this compound incorporates LNA modifications to enhance its binding affinity and stability.[8][9] LNA are bicyclic nucleic acid analogues in which the ribose sugar is "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[8][9] This conformational constraint increases the thermal stability of the oligonucleotide-RNA duplex, leading to improved potency.[8] The phosphorothioate backbone modification, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by sulfur, confers resistance to nuclease degradation, thereby prolonging the half-life of the oligonucleotide in the vitreous.[7]

The synthesis of LNA-modified phosphorothioate oligonucleotides like this compound is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.[][11] This process involves the sequential coupling of protected phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.[11]

Mechanism of Action: Targeting the TGF-β2 Signaling Pathway

This compound exerts its therapeutic effect by directly intervening in the TGF-β2 signaling pathway, a critical driver of fibrosis in wet AMD.

The TGF-β2/Smad Signaling Cascade in Wet AMD

In the context of wet AMD, elevated levels of TGF-β2 initiate a signaling cascade that promotes choroidal neovascularization and fibrosis.[3][4] The binding of TGF-β2 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[12][13] The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[6][13] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus.[13][14] Within the nucleus, the Smad complex acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[12] Key downstream targets of this pathway include genes involved in fibrosis, such as those encoding for α-smooth muscle actin (α-SMA) and various extracellular matrix proteins like collagen and fibronectin.[4][6]

TGFB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Pathological Outcomes TGFB2 TGF-β2 TBRII TβRII TGFB2->TBRII TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 TBRI->pSmad23 This compound This compound TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA Binds & Inhibits Translation TGFB2_mRNA->TGFB2 Translation Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex SBE Smad Binding Element (SBE) Smad_complex->SBE Nuclear Translocation Target_Genes Target Gene Transcription (α-SMA, Collagen, Fibronectin) SBE->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Fibrosis Fibrosis Target_Genes->Fibrosis

Figure 1: this compound Mechanism of Action in the TGF-β2 Signaling Pathway.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to evaluate its pharmacokinetics, pharmacodynamics, and safety profile.

In Vitro Studies
  • Target Engagement: In vitro studies using relevant human cell lines, such as retinal pigment epithelial cells and trabecular meshwork cells, would have been conducted to confirm the potent and selective downregulation of TGF-β2 mRNA and protein by this compound.

  • Specificity: Assays to assess the specificity of this compound for TGF-β2 mRNA over other TGF-β isoforms and unrelated genes would have been crucial to ensure a targeted therapeutic effect and minimize off-target toxicities.

In Vivo Studies in Animal Models
  • Murine Choroidal Neovascularization (CNV) Model:

    • Protocol: A laser-induced CNV model in mice is a standard preclinical model for wet AMD. This typically involves using a diode laser to create ruptures in Bruch's membrane, inducing the formation of CNV lesions. Animals would be treated with intravitreal injections of this compound or a control substance.

    • Endpoints: Key efficacy endpoints would include the measurement of CNV lesion size and vascular leakage using fluorescein (B123965) angiography and optical coherence tomography (OCT). Histological analysis would be performed to assess the extent of fibrosis and cellular infiltration.

  • Toxicology Studies:

    • Protocol: Good Laboratory Practice (GLP) toxicology studies would have been conducted in two species, typically rabbits and non-human primates (cynomolgus monkeys), to assess the safety of intravitreal administration of this compound. These studies would involve single and repeated dose regimens over several months.

    • Endpoints: A comprehensive set of endpoints would be evaluated, including clinical observations, body weight, food consumption, ophthalmological examinations (e.g., slit-lamp biomicroscopy, intraocular pressure), electroretinography (ERG), and histopathology of ocular and systemic tissues.

Preclinical_Workflow Target_Validation Target Validation (TGF-β2 in Wet AMD) Lead_Identification Lead Identification (Screening of ASO candidates) Target_Validation->Lead_Identification Lead_Optimization Lead Optimization (LNA & Phosphorothioate Modifications) Lead_Identification->Lead_Optimization In_Vitro_Studies In Vitro Studies (Target Engagement, Specificity) Lead_Optimization->In_Vitro_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Murine CNV Model) In_Vitro_Studies->In_Vivo_Efficacy Toxicology_Studies GLP Toxicology Studies (Rabbit & Non-Human Primate) In_Vivo_Efficacy->Toxicology_Studies IND_Submission Investigational New Drug (IND) Application Submission Toxicology_Studies->IND_Submission

Figure 2: Preclinical Development Workflow for this compound.

Clinical Development: The BETTER Study

The clinical development of this compound for wet AMD is centered around the Phase 2 BETTER trial, an international, multicenter study designed to evaluate the safety and efficacy of this compound.[8][15]

Study Design

The BETTER study is a Phase 2 trial that enrolled patients with wet AMD and diabetic macular edema (DME).[8][15] The study included both treatment-naïve patients and those who had been previously treated with anti-VEGF therapy but had an inactive disease state at baseline.[8][15] Patients received intravitreal injections of this compound every 8 weeks (Q8W).[8]

Clinical Endpoints
  • Primary Endpoints: The primary endpoints of the BETTER study likely included changes in Best-Corrected Visual Acuity (BCVA) and Central Retinal Thickness (CRT) from baseline.

  • Secondary Endpoints: Secondary endpoints would have focused on anatomical changes indicative of a reduction in fibrosis, such as the volume of fibrosis-associated hyperreflective material (HRM) and intraretinal fluid (IRF) volume, as well as safety and tolerability.[15]

Clinical Trial Results

The final results of the Phase 2 BETTER trial were presented at the Association for Research in Vision and Ophthalmology (ARVO) Annual Meeting in May 2025.[8][9][16]

Table 1: Summary of Key Efficacy Outcomes from the Phase 2 BETTER Trial for Wet AMD

EndpointPatient PopulationOutcome
Best-Corrected Visual Acuity (BCVA) Wet AMD (all)Stable or improved vision.[8][15]
Central Retinal Thickness (CRT) Wet AMD (all)Reduction across all patient groups.[8][15]
Hyperreflective Material (HRM) Volume Wet AMD with fibrosis-associated HRMSignificant reduction in HRM volume with this compound treatment, in contrast to an increase in fellow eyes treated with standard anti-VEGF therapy.[8][9][15]
Intraretinal Fluid (IRF) Volume DME (treatment-naïve & previously treated)Decrease in IRF volume.[8][15][17]

Safety and Tolerability: this compound was reported to be well-tolerated, with stable intraocular pressure and no major safety concerns identified.[8][15]

Clinical_Development_Workflow Phase1 Phase 1 (Safety & Tolerability) Phase2 Phase 2 (BETTER Trial) (Efficacy & Dose Ranging) Phase1->Phase2 Regulatory_Interaction Regulatory Agency Interaction (FDA & EMA) Phase2->Regulatory_Interaction Phase2b_3 Phase 2b/3 Pivotal Trials (Confirmatory Efficacy & Safety) Regulatory_Interaction->Phase2b_3 NDA_Submission New Drug Application (NDA) Submission Phase2b_3->NDA_Submission Market_Approval Market Approval & Post-Marketing Surveillance NDA_Submission->Market_Approval

Figure 3: Clinical Development and Regulatory Pathway for this compound.

Future Directions and Conclusion

The promising results from the Phase 2 BETTER trial position this compound as a potential first-in-class antifibrotic agent for the treatment of wet AMD.[8] The observed reduction in fibrosis-associated HRM is a particularly significant finding, as it suggests a disease-modifying effect that is not achieved with current standard-of-care anti-VEGF therapies.[8][9][15]

Isarna Therapeutics has announced plans to engage with regulatory agencies in the United States and the European Union to discuss the findings from the BETTER trial and to align on the design of pivotal Phase 2b/3 clinical studies.[8][16] The successful completion of these future trials could lead to the approval of this compound as a much-needed new treatment option for patients with wet AMD, particularly those at risk of or with established subretinal fibrosis.

References

The Impact of ISTH0036 on Epithelial-to-Mesenchymal Transition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process implicated in tissue fibrosis and cancer metastasis. A key inducer of this transition is Transforming Growth Factor-beta 2 (TGF-β2). The antisense oligonucleotide ISTH0036 has been developed to selectively target and inhibit the production of TGF-β2, thereby offering a promising therapeutic strategy to counteract pathological EMT. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its effects on EMT, based on available preclinical and clinical data.

This compound is a 14-mer phosphorothioate (B77711) Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to specifically bind to and promote the degradation of TGF-β2 mRNA.[1][2] This targeted action leads to a reduction in the synthesis of TGF-β2 protein, a cytokine known to be a potent inducer of EMT in various cell types. By downregulating TGF-β2, this compound effectively blocks a critical signaling pathway that drives the cellular changes associated with EMT.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by downregulating the expression of TGF-β2.[2][3] TGF-β2 is a key cytokine involved in numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[4] In the context of EMT, TGF-β2 initiates a signaling cascade that leads to the dissolution of epithelial cell junctions, a change in cell morphology to a more mesenchymal phenotype, and increased cell motility and invasiveness.

The binding of TGF-β2 to its receptor complex on the cell surface activates downstream signaling pathways, including the canonical Smad pathway and non-canonical pathways involving Rho GTPases such as RhoA, Rac1, and Cdc42. These signaling events converge on the nucleus to regulate the expression of transcription factors that orchestrate the EMT program, such as Snail, Slug, and Twist. These transcription factors, in turn, repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and vimentin.

The putative signaling pathway through which this compound is understood to inhibit EMT is illustrated below:

ISTH0036_EMT_Pathway cluster_this compound This compound Action cluster_Cellular Cellular Processes cluster_Phenotype Cellular Phenotype This compound This compound TGFb2_mRNA TGF-β2 mRNA This compound->TGFb2_mRNA Binds and promotes degradation TGFb2_protein TGF-β2 Protein TGFb2_mRNA->TGFb2_protein Translation (Inhibited) TGFb2_Receptor TGF-β Receptor TGFb2_protein->TGFb2_Receptor Binds and Activates Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) TGFb2_Receptor->Rho_GTPases Activates EMT_TFs EMT Transcription Factors (Snail, Slug, Twist) Rho_GTPases->EMT_TFs Activate Epithelial_Markers Epithelial Markers (E-cadherin, ZO-1)↓ EMT_TFs->Epithelial_Markers Mesenchymal_Markers Mesenchymal Markers (N-cadherin, Vimentin)↑ EMT_TFs->Mesenchymal_Markers EMT Epithelial-to-Mesenchymal Transition Epithelial_Markers->EMT Inhibition of EMT Mesenchymal_Markers->EMT Mesenchymal_Phenotype Mesenchymal Phenotype (Increased motility, invasion) EMT->Mesenchymal_Phenotype

Putative signaling pathway of this compound in the inhibition of EMT.

Preclinical and Clinical Evidence of EMT Blockade

Preclinical studies have demonstrated the efficacy of this compound in blocking EMT. In murine models of choroidal neovascularization (CNV), intravitreal administration of this compound resulted in a significant reduction in neovascularization, vascular leakage, and the development of fibrosis.[1][3][5][6] These anti-fibrotic effects are, in part, attributed to the inhibition of EMT.

Phase 1 and Phase 2 clinical trials, such as the BETTER study, have evaluated the safety and efficacy of this compound in patients with ocular diseases prone to fibrosis, including glaucoma, wet age-related macular degeneration (AMD), and diabetic macular edema (DME).[5][7][8][9] A primary objective of these trials is to prevent the fibrotic processes in which EMT plays a crucial role.[6]

Data on EMT Marker Modulation

While specific quantitative data from preclinical studies on the modulation of individual EMT markers by this compound are not extensively published in the public domain, the known mechanism of action via TGF-β2 inhibition allows for a clear prediction of its effects. The expected changes in key epithelial and mesenchymal markers following treatment with this compound are summarized in the table below.

Marker ClassProtein MarkerGene NameExpected Change with this compound
Epithelial E-cadherinCDH1Increase / No change
Zonula occludens-1 (ZO-1)TJP1Increase / No change
CytokeratinsKRT genesIncrease / No change
Mesenchymal N-cadherinCDH2Decrease
VimentinVIMDecrease
FibronectinFN1Decrease
α-Smooth Muscle Actin (α-SMA)ACTA2Decrease
Transcription Factors SnailSNAI1Decrease
SlugSNAI2Decrease
TwistTWIST1Decrease
ZEB1/2ZEB1/2Decrease

Experimental Methodologies

The following are representative protocols for key experiments that can be employed to investigate the effect of this compound on EMT.

Western Blot Analysis of EMT Markers

Objective: To quantify the changes in protein levels of epithelial and mesenchymal markers in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: Plate epithelial cells (e.g., ARPE-19, MCF-7) and culture to 70-80% confluency. Induce EMT by treating with recombinant human TGF-β2 (e.g., 5 ng/mL) in the presence or absence of varying concentrations of this compound for 48-72 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for EMT-related Gene Expression

Objective: To measure the changes in mRNA levels of EMT-related transcription factors and markers.

Protocol:

  • Cell Culture and Treatment: Treat cells as described for Western blotting.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for CDH1, CDH2, VIM, SNAI1, SNAI2, TWIST1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Immunofluorescence Staining for EMT Marker Localization

Objective: To visualize the changes in the expression and subcellular localization of EMT markers.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the staining using a fluorescence or confocal microscope.

Cell Migration and Invasion Assays

Objective: To assess the functional consequences of this compound treatment on cell motility and invasiveness.

Protocol:

  • Cell Culture and Treatment: Pre-treat cells with TGF-β2 and/or this compound for 48 hours.

  • Transwell Migration Assay: Seed the pre-treated cells in the upper chamber of a Transwell insert (8 µm pore size). Add a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate for 12-24 hours.

  • Transwell Invasion Assay: For the invasion assay, coat the Transwell insert with a layer of Matrigel.

  • Quantification: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet. Count the stained cells in several random fields under a microscope.

Visualizing the Experimental and Logical Workflow

The following diagrams illustrate a typical experimental workflow for studying the effects of this compound on EMT and the logical relationships between the key components.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Molecular and Cellular Analysis cluster_functional Functional Assays cell_culture Epithelial Cell Culture treatment Treatment Groups: 1. Control 2. TGF-β2 3. TGF-β2 + this compound 4. This compound alone cell_culture->treatment qRT_PCR qRT-PCR (Gene Expression) treatment->qRT_PCR western_blot Western Blot (Protein Expression) treatment->western_blot immunofluorescence Immunofluorescence (Protein Localization) treatment->immunofluorescence migration_assay Migration Assay treatment->migration_assay invasion_assay Invasion Assay treatment->invasion_assay

A typical experimental workflow for investigating this compound's effect on EMT.

Logical_Relationship This compound This compound TGFb2_mRNA TGF-β2 mRNA This compound->TGFb2_mRNA Downregulates TGFb2_Protein TGF-β2 Protein TGFb2_mRNA->TGFb2_Protein Leads to reduced EMT_Signaling EMT Signaling Pathways TGFb2_Protein->EMT_Signaling Activates EMT_Markers EMT Marker Expression EMT_Signaling->EMT_Markers Modulates Cellular_Phenotype Mesenchymal Phenotype EMT_Markers->Cellular_Phenotype Determines Disease_Progression Fibrosis / Metastasis Cellular_Phenotype->Disease_Progression Contributes to

References

ISTH0036: A Technical Overview of a Novel Antisense Oligonucleotide for Ocular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the molecular structure, properties, and mechanism of action of ISTH0036, a promising therapeutic agent for a range of ocular diseases. Developed by Isarna Therapeutics, this compound is a selective inhibitor of Transforming Growth Factor-beta 2 (TGF-β2), a key mediator in ocular fibrosis and angiogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is a 14-mer synthetic antisense oligodeoxynucleotide.[1] Its design incorporates advanced chemical modifications to enhance stability, binding affinity, and efficacy.

Structural Features:

  • Locked Nucleic Acid (LNA) Modifications: this compound is a "3+3 LNA-modified gapmer".[2] This structure consists of a central "gap" of unmodified DNA bases flanked by wings of LNA-modified nucleotides. This configuration is designed to facilitate the degradation of the target mRNA by RNase H.

  • Phosphorothioate (B77711) Backbone: The entire oligonucleotide backbone is composed of phosphorothioate linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability and duration of action of the drug.

  • Sequence: While the exact and complete nucleotide sequence of this compound is proprietary, a partial sequence has been reported as 5'- GA(Me)CCAGATGCAGGA -3'. The "(Me)C" likely denotes a modified cytosine, but specific details are not publicly available.

A summary of the known molecular and physicochemical properties of this compound is presented in Table 1.

PropertyDescription
Molecule Type 14-mer Locked Nucleic Acid (LNA)-modified antisense oligodeoxynucleotide.[1][3]
Structure "3+3 LNA-modified gapmer" with a full phosphorothioate backbone.[2]
Target Messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[4]
Mechanism of Action Binds to TGF-β2 mRNA, leading to its degradation via RNase H-mediated cleavage, thus inhibiting the production of TGF-β2 protein.[5]
Formulation Lyophilized powder reconstituted in isotonic (0.9%) saline solution for intravitreal injection.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively downregulating the production of TGF-β2, a pivotal cytokine implicated in the pathophysiology of several ocular diseases, including glaucoma, neovascular age-related macular degeneration (nAMD), and diabetic macular edema (DME).[3][4][6] Elevated levels of TGF-β2 in the eye are associated with increased fibrosis, inflammation, and angiogenesis.[6]

The mechanism of action involves the binding of this compound to its complementary sequence on the TGF-β2 mRNA. The resulting DNA-RNA hybrid is recognized and cleaved by the ubiquitous enzyme RNase H, leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the TGF-β2 protein.

The TGF-β2 signaling pathway, which is inhibited by this compound, is a complex cascade that can proceed through both canonical (Smad-dependent) and non-canonical (Smad-independent) routes. A simplified representation of this pathway is depicted below.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb2 TGF-β2 TGFbR2 TGF-β Receptor II TGFb2->TGFbR2 Binds TGFbR1 TGF-β Receptor I TGFbR2->TGFbR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbR1->SMAD23 Phosphorylates Non_canonical Non-canonical Pathways (e.g., MAPK, PI3K/Akt) TGFbR1->Non_canonical Activates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with SMAD_complex SMAD2/3-SMAD4 Complex Transcription Gene Transcription (Fibrosis, Inflammation, Angiogenesis) SMAD_complex->Transcription Translocates & Regulates Non_canonical->Transcription Regulates This compound This compound TGFb2_mRNA TGF-β2 mRNA This compound->TGFb2_mRNA Binds Ribosome Ribosome TGFb2_mRNA->Ribosome Translation RNaseH RNase H TGFb2_mRNA->RNaseH Recruits Ribosome->TGFb2 Synthesis RNaseH->TGFb2_mRNA Degrades

TGF-β2 Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

While specific, detailed proprietary protocols for the synthesis and analysis of this compound are not publicly available, the general methodologies for antisense oligonucleotides are well-established.

General Synthesis and Purification Workflow:

The synthesis of LNA-modified phosphorothioate oligonucleotides is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry. Purification is a critical step to remove impurities and ensure the quality of the final product. A general workflow is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Solid_Support Solid Support Coupling Iterative Coupling (LNA & DNA phosphoramidites) Solid_Support->Coupling Thiolation Thiolation (Phosphorothioate linkage) Coupling->Thiolation Thiolation->Coupling Repeat n-1 times Cleavage Cleavage & Deprotection Thiolation->Cleavage Crude_Product Crude Oligonucleotide Cleavage->Crude_Product HPLC Chromatography (e.g., Anion-Exchange or Reversed-Phase HPLC) Crude_Product->HPLC Desalting Desalting & Lyophilization HPLC->Desalting Pure_Product Pure this compound Desalting->Pure_Product Analysis Analysis (e.g., Mass Spectrometry, CE, HPLC Purity) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

General Workflow for Synthesis and Purification of this compound.

In Vitro and In Vivo Evaluation:

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, and therapeutic potential.

  • In Vitro: Cellular assays using human cell lines (e.g., trabecular meshwork cells, retinal pigment epithelium cells) are used to determine the ability of this compound to downregulate TGF-β2 mRNA and protein levels.

  • In Vivo: Animal models of ocular diseases, such as laser-induced choroidal neovascularization in mice, are employed to evaluate the efficacy of this compound in reducing angiogenesis and fibrosis.[3]

Clinical Trial Data

This compound has undergone clinical evaluation in Phase 1 and Phase 2 trials for various ocular indications.

Phase 1 Trial in Glaucoma:

A first-in-human, Phase 1 dose-escalation study evaluated the safety and tolerability of a single intravitreal injection of this compound in patients with open-angle glaucoma undergoing filtration surgery.[1] The study also provided preliminary evidence of clinical activity. A summary of the key findings is presented in Table 2.

Dose LevelTotal DoseCalculated Vitreous Conc.Mean IOP at Day 85 (mmHg ± SD)
16.75 µg0.3 µM9.7 ± 3.3
222.5 µg1 µM14.2 ± 6.5
367.5 µg3 µM5.8 ± 1.8
4225 µg10 µM7.8 ± 0.6

Data from Pfeiffer N, et al. PLoS One. 2017.[1]

Phase 2 BETTER Trial in nAMD and DME:

The BETTER study was a Phase 2a trial that assessed the efficacy and safety of this compound in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[2][3] Key outcomes are summarized in Table 3.

IndicationPatient GroupKey OutcomeResult
nAMDNaïve & Anti-VEGF PretreatedBest-Corrected Visual Acuity (BCVA)Stabilization of BCVA (64 letters at baseline and end of study).[3]
nAMDNaïve & Anti-VEGF PretreatedCentral Retinal Thickness (CRT)Decrease from 330 µm to 290 µm.[3]
nAMDWith Fibrosis (HRM)Hyperreflective Material (HRM) Volume70% reduction in HRM volume with this compound vs. 75% increase in fellow eyes on standard of care.[2]
DMENaïve & Anti-VEGF PretreatedBest-Corrected Visual Acuity (BCVA)Improvement from 57 letters at baseline to 68 at end of study.[3]
DMENaïve & Anti-VEGF PretreatedCentral Retinal Thickness (CRT)Decrease from 526 µm to 326 µm.[3]
DMENaïve & Anti-VEGF PretreatedIntraretinal Fluid (IRF) VolumeMean reduction of -333 nL in naïve and -120 nL in pretreated patients.[2]
BothAllIntraocular Pressure (IOP)Stable at a mean of 15 mmHg.[3]
BothAllSafetyWell-tolerated; 16% of treated eyes showed worsening of cataract.[2][3]

Data from Munk MR, et al. Invest. Ophthalmol. Vis. Sci. 2024 & 2025.[2][3]

Conclusion

This compound is a novel, chemically-modified antisense oligonucleotide that effectively and selectively targets TGF-β2, a key driver of pathology in several ocular diseases. Its unique "gapmer" design with LNA modifications and a phosphorothioate backbone provides enhanced stability and potency. Preclinical and clinical studies have demonstrated its potential to reduce fibrosis and improve clinical outcomes in glaucoma, nAMD, and DME. Further late-stage clinical development is anticipated to confirm its role as a first-in-class antifibrotic agent for ophthalmic indications.

References

ISTH0036: A Novel Antisense Oligonucleotide Targeting TGF-β2 for the Treatment of Neovascular Eye Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neovascularization, the formation of new blood vessels, is a hallmark of several debilitating ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). While current treatments predominantly target the vascular endothelial growth factor (VEGF) pathway, a significant number of patients show suboptimal response, highlighting the need for alternative therapeutic strategies. ISTH0036, a locked nucleic acid (LNA)-modified antisense oligonucleotide, offers a novel mechanism of action by selectively targeting and downregulating Transforming Growth Factor beta 2 (TGF-β2) mRNA.[1][2] TGF-β2 is a key cytokine implicated not only in angiogenesis but also crucially in the fibrotic processes that lead to irreversible vision loss and are not adequately addressed by anti-VEGF therapies.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, detailed experimental protocols used in its evaluation, and its impact on neovascularization and associated pathologies.

Introduction to this compound

This compound is a 14-mer phosphorothioate (B77711) antisense oligonucleotide with LNA modifications designed to specifically bind to and promote the degradation of TGF-β2 mRNA.[2] This targeted action prevents the translation of the TGF-β2 protein, a central mediator of inflammation, angiogenesis, and fibrosis in the eye.[6][7] Unlike existing anti-VEGF therapies, this compound's dual action against both neovascularization and fibrosis presents a promising therapeutic approach for a broader patient population and for tackling key aspects of disease progression currently unaddressed.[1][3][4]

Mechanism of Action: Targeting the TGF-β2 Pathway

This compound exerts its therapeutic effect by intervening at the genetic level. As an antisense oligonucleotide, it binds to its complementary sequence on the TGF-β2 messenger RNA (mRNA). This binding event triggers the degradation of the mRNA by cellular enzymes, thereby preventing the synthesis of the TGF-β2 protein. The reduction in TGF-β2 levels leads to the downstream inhibition of signaling pathways that promote angiogenesis and fibrosis.

ISTH0036_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TGFB2_Gene TGF-β2 Gene TGFB2_mRNA TGF-β2 mRNA TGFB2_Gene->TGFB2_mRNA Transcription mRNA_Degradation mRNA Degradation TGFB2_mRNA->mRNA_Degradation Leads to Ribosome Ribosome TGFB2_mRNA->Ribosome Translation This compound This compound This compound->TGFB2_mRNA Binds to No_Protein Reduced TGF-β2 Protein mRNA_Degradation->No_Protein Prevents Translation TGFB2_Protein TGF-β2 Protein (precursor) Ribosome->TGFB2_Protein Secreted_TGFB2 Active TGF-β2 TGFB2_Protein->Secreted_TGFB2 Secretion Downstream_Effects Angiogenesis & Fibrosis Secreted_TGFB2->Downstream_Effects Activates

Caption: Mechanism of action of this compound.

The TGF-β2 signaling cascade plays a pivotal role in ocular pathophysiology. Upon activation, TGF-β2 binds to its receptors on the cell surface, initiating a signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad2/3).[8] These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. Key downstream effectors of this pathway include VEGF, which promotes angiogenesis, and connective tissue growth factor (CTGF) and collagens, which are central to the fibrotic response.[9][10] By inhibiting the production of TGF-β2, this compound effectively dampens these downstream pathological processes.

TGFB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus TGFB2 TGF-β2 TGFBR2 TGF-βRII TGFB2->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_Complex Smad2/3-Smad4 Complex pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene Transcription Smad_Complex->Gene_Transcription Translocates & Regulates VEGF VEGF Gene_Transcription->VEGF Upregulates CTGF CTGF Gene_Transcription->CTGF Upregulates Collagens Collagens Gene_Transcription->Collagens Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Fibrosis Fibrosis CTGF->Fibrosis Collagens->Fibrosis ISTH0036_block This compound (Inhibits Production) ISTH0036_block->TGFB2

Caption: TGF-β2 signaling pathway in angiogenesis and fibrosis.

Quantitative Data Summary

Preclinical Efficacy in Murine Choroidal Neovascularization (CNV) Model

Preclinical studies utilizing a laser-induced CNV mouse model have demonstrated the potent anti-angiogenic and anti-fibrotic effects of this compound.

Parameter AssessedTreatment GroupOutcomeReference
AngiogenesisThis compoundSignificant dose-dependent reduction (up to 40%) in neovascularization compared to control.[7][1][7]
Vascular LeakageThis compoundDemonstrated beneficial inhibitory effect on vascular leakage.[1]
Fibrosis (Collagen I Deposition)This compoundSignificant dose-dependent reduction in collagen I deposition.[6]
Clinical Efficacy from Phase 2 (BETTER) Trial

The Phase 2 BETTER trial, an international, multicenter, open-label study, evaluated the efficacy of this compound in patients with nAMD and DME.[3][5]

Patient PopulationParameterBaseline (BL)End of Study (EOS)ChangeReference
DME (treatment-naïve or anti-VEGF pre-treated)Best-Corrected Visual Acuity (BCVA)57 letters68 letters+11 letters[3]
nAMD (pre-treated and treatment-naïve)Best-Corrected Visual Acuity (BCVA)64 letters64 lettersStable[3]
DMECentral Retinal Thickness (CRT)526 µm326 µm-200 µm[3]
nAMDCentral Retinal Thickness (CRT)330 µm290 µm-40 µm[3]
nAMD with Fibrosis (HRM)Hyperreflective Material (HRM) Volume--70% reduction in this compound treated eyes vs. 75% increase in fellow eyes on standard of care.[5]
DME (naïve)Intraretinal Fluid (IRF) Volume---333 nL[5]
DME (anti-VEGF pre-treated)Intraretinal Fluid (IRF) Volume---120 nL[5]

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This is the primary preclinical model used to evaluate the efficacy of this compound in a setting that mimics key aspects of neovascular AMD.[1]

Objective: To induce the growth of new blood vessels from the choroid into the sub-retinal space to assess the anti-angiogenic and anti-fibrotic potential of therapeutic agents.

Procedure:

  • Animal Model: C57BL/6J mice are typically used due to their pigmented retinal pigment epithelium (RPE), which is necessary for laser absorption.

  • Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated to allow for clear visualization of the fundus.

  • Laser Photocoagulation: A green argon laser is used to create 3-4 burns on the Bruch's membrane surrounding the optic nerve. The appearance of a bubble confirms the successful rupture of the membrane.

  • Treatment Administration: Intravitreal (IVT) injections of this compound or a vehicle control are performed immediately after laser treatment.[1]

  • Follow-up and Analysis: The progression of CNV is monitored over a period of 5 to 28 days using various imaging and histological techniques.[1]

CNV_Experimental_Workflow cluster_analysis Analysis Methods Start Start Anesthesia Anesthesia & Pupil Dilation Start->Anesthesia Laser Laser-induced Bruch's Membrane Rupture Anesthesia->Laser Treatment Intravitreal Injection (this compound or Vehicle) Laser->Treatment Follow_up In-life Monitoring (5-28 days) Treatment->Follow_up Analysis Endpoint Analysis Follow_up->Analysis End End Analysis->End FA_OCT Fluorescein Angiography (FA) & Optical Coherence Tomography (OCT) (Days 5-14) FITC_Dextran FITC-Dextran Staining (Angiogenesis) (Day 14) CD45 CD45 Staining (Inflammation) (Day 5) Collagen Collagen I Staining (Fibrosis) (Day 28)

References

Unraveling the Antisense Mechanism of ISTH0036: A Technical Guide to TGF-β2 Inhibition in Ocular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ISTH0036 is a second-generation antisense oligonucleotide engineered to specifically target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2), a key cytokine implicated in the pathophysiology of various ocular diseases. By inhibiting TGF-β2 production, this compound aims to mitigate fibrosis, angiogenesis, and inflammation, thereby offering a novel therapeutic approach for conditions such as glaucoma, neovascular age-related macular degeneration (nAMD), and diabetic macular edema (DME). This technical guide provides an in-depth exploration of the antisense mechanism of this compound, supported by a comprehensive review of preclinical and clinical data, detailed experimental methodologies, and visual representations of its mode of action.

Introduction to this compound

This compound is a synthetic, 14-mer, fully phosphorothioate (B77711) antisense oligodeoxynucleotide.[1] Its design incorporates Locked Nucleic Acid (LNA) modifications in a "gapmer" configuration, which enhances its binding affinity and stability.[1] This chemical architecture allows this compound to effectively engage with its target messenger RNA (mRNA) and mediate its degradation.

The Core Mechanism: Antisense Inhibition of TGF-β2

The primary mechanism of action of this compound is the sequence-specific downregulation of TGF-β2 mRNA, which in turn inhibits the synthesis of the TGF-β2 protein.[2][3] This process is initiated by the binding of this compound to the complementary sequence on the TGF-β2 mRNA molecule within the cell.

Cellular Uptake and Target Engagement

Following intravitreal administration, this compound is taken up by ocular cells.[4] The phosphorothioate backbone facilitates this uptake and protects the oligonucleotide from degradation by nucleases. Once inside the cell, the LNA-modified "wings" of the gapmer structure confer high binding affinity to the target TGF-β2 mRNA.

RNase H-Mediated Degradation

The central "gap" of the this compound oligodeoxynucleotide, once hybridized to the TGF-β2 mRNA, forms a DNA-RNA duplex. This duplex is a substrate for the ubiquitous intracellular enzyme RNase H, which selectively cleaves the RNA strand of the hybrid. This cleavage of the TGF-β2 mRNA renders it non-functional and targets it for cellular degradation, thus preventing its translation into the TGF-β2 protein.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ISTH0036_extracellular This compound (Intravitreal Administration) ISTH0036_intracellular This compound ISTH0036_extracellular->ISTH0036_intracellular Cellular Uptake Hybrid This compound :: TGF-β2 mRNA Hybrid ISTH0036_intracellular->Hybrid TGFB2_mRNA TGF-β2 mRNA TGFB2_mRNA->Hybrid Binding Degradation TGF-β2 mRNA Degradation Hybrid->Degradation Cleavage RNaseH RNase H RNaseH->Hybrid No_Translation Inhibition of TGF-β2 Protein Synthesis Degradation->No_Translation cluster_pathway TGF-β2 Signaling Pathway TGFB2 TGF-β2 Receptor TGF-β Receptor Complex (Type I/II) TGFB2->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Canonical Non_Smad Non-Smad Pathways (MAPK, PI3K/AKT) Receptor->Non_Smad Non-Canonical Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression (e.g., Collagen, Fibronectin) Nucleus->Gene_expression Fibrosis Fibrosis Gene_expression->Fibrosis Angiogenesis Angiogenesis Non_Smad->Angiogenesis This compound This compound This compound->TGFB2 cluster_workflow bDNA Assay Workflow Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & mRNA Release Cell_Culture->Lysis Hybridization 3. Hybridization with Capture & Label Probes Lysis->Hybridization Capture 4. Capture on Plate Hybridization->Capture Amplification 5. Signal Amplification with bDNA Capture->Amplification Detection 6. Chemiluminescent Detection Amplification->Detection Quantification 7. Quantification of TGF-β2 mRNA Detection->Quantification

References

Methodological & Application

ISTH0036 intravitreal injection protocol for DME studies

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the intravitreal use of ISTH0036, a selective antisense oligonucleotide, for the treatment of Diabetic Macular Edema (DME). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Diabetic Macular Edema (DME) is a primary cause of vision loss in individuals with diabetes, resulting from the breakdown of the blood-retinal barrier and subsequent fluid accumulation in the macula. While anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies are the current standard of care, they do not address the development of fibrosis, which contributes to poor long-term outcomes. This compound is an investigational antisense oligonucleotide designed to suppress the production of Transforming Growth Factor beta 2 (TGF-β2), a key cytokine implicated in ocular fibrosis and the pathogenesis of DME.[1] By targeting TGF-β2, this compound offers a potential first-in-class antifibrotic treatment to address this unmet medical need.

Mechanism of Action of this compound

TGF-β signaling plays a crucial role in the pathology of diabetic retinopathy.[2][3][4] Specifically, TGF-β2 has been identified as a key driver of fibrosis and is associated with increased VEGF expression and retinal neovascularization.[3] In patients with DME, elevated levels of TGF-β2 are observed in the aqueous humor, correlating with increased macular thickness.[5]

This compound is an antisense oligonucleotide that specifically targets the mRNA of TGF-β2. By binding to the TGF-β2 mRNA, this compound prevents its translation into protein, thereby selectively suppressing the production of this key cytokine.[6][7] This inhibition is intended to reduce fibrosis, block epithelial-to-mesenchymal transition, and potentially decrease vascular leakage, offering a distinct mechanism of action from existing anti-VEGF therapies.[6]

ISTH0036_Mechanism_of_Action cluster_0 Retinal Cell Nucleus cluster_1 Cytoplasm TGFB2_Gene TGF-β2 Gene TGFB2_mRNA TGF-β2 mRNA TGFB2_Gene->TGFB2_mRNA Transcription Ribosome Ribosome TGFB2_mRNA->Ribosome Translation TGFB2_Protein TGF-β2 Protein Ribosome->TGFB2_Protein Extracellular_Space Fibrosis & Pathology TGFB2_Protein->Extracellular_Space Secreted This compound This compound This compound->TGFB2_mRNA Binds & Blocks

Caption: this compound inhibits TGF-β2 protein production by blocking its mRNA.

Preclinical Research Protocol (General)

While specific preclinical data for this compound in DME models are not publicly available, it has shown activity in murine models of choroidal neovascularization (CNV), where it decreased CNV size, leakage, and fibrosis.[6] The following is a generalized protocol for intravitreal injection in a rodent model of DME, based on standard research practices.[8][9]

Experimental Workflow

Preclinical_Workflow A Induce Diabetes in Rodent Model (e.g., streptozotocin) B Confirm DME Development (OCT, Fluorescein Angiography) A->B C Baseline Measurements (Retinal Thickness, BCVA equivalent) B->C D Randomize into Groups (this compound vs. Vehicle) C->D E Anesthesia & Pupil Dilation D->E F Perform Intravitreal Injection E->F G Post-Procedure Monitoring (IOP, Inflammation) F->G H Endpoint Analysis (e.g., Day 28) G->H I Histology & Molecular Analysis H->I

Caption: A typical experimental workflow for a preclinical DME study.

Materials
  • This compound solution or vehicle control (e.g., sterile Phosphate Buffered Saline).[10]

  • Anesthetic agents (e.g., ketamine/xylazine).[8]

  • Topical anesthetic (e.g., proparacaine (B1679620) 0.5%).

  • Pupil dilating drops (e.g., tropicamide (B1683271) 1%).[10]

  • Sterile antiseptic solution (e.g., povidone-iodine 5%).

  • 30-33 gauge needle with a Hamilton or similar microsyringe.[8]

  • Surgical microscope or stereomicroscope.[10]

Injection Procedure
  • Anesthesia: Anesthetize the animal according to the institutionally approved protocol.[8]

  • Pupil Dilation: Instill one drop of a mydriatic agent into the study eye.[10]

  • Preparation: Place the animal under the surgical microscope. Apply a drop of topical anesthetic. Gently disinfect the periocular area.

  • Scleral Puncture: Using a 30-gauge needle, create a puncture hole through the sclera at the pars plana, approximately 1.5-2.0 mm from the limbus, taking care to avoid the lens.[8]

  • Intravitreal Injection: Insert the injection needle (e.g., 33-gauge) through the pre-made puncture site. Aim the needle toward the center of the vitreous cavity.

  • Infusion: Slowly inject the desired volume (typically 1-2 µL in mice) of this compound or vehicle solution.

  • Withdrawal: Hold the needle in place for 10-15 seconds to prevent reflux, then slowly withdraw it.

  • Recovery: Apply a topical antibiotic ointment to the eye and monitor the animal during recovery. Key considerations are to avoid retinal damage, bleeding, and traumatic cataract.[8]

Clinical Research Protocol: The BETTER Study (Phase 2)

The BETTER study was a Phase 2, international, multicenter trial that evaluated the efficacy and safety of this compound in patients with DME and neovascular Age-Related Macular Degeneration (nAMD).

Study Design and Logic

The trial enrolled both treatment-naïve patients and those who were previously treated with anti-VEGF therapy but had inactive disease.[11][1] The primary objective was to assess the safety and efficacy of this compound.[12]

Clinical_Trial_Flow A Patient Screening (Inclusion/Exclusion Criteria Met) B Baseline Assessment (BCVA, CRT, OCT Imaging) A->B C Intravitreal Injection of this compound (50µL) B->C D Repeat Injections Every 8 Weeks (Q8W) C->D E Ongoing Monitoring (VA, OCT, IOP, Adverse Events) D->E F End of Study Assessment (9-Month Follow-Up) D->F Completion of Treatment Period E->D G Final Data Analysis F->G

Caption: Logical flow for a patient participating in the BETTER clinical trial.

Administration Protocol
  • Drug: this compound

  • Dosage: 50µL intravitreal injection.[11]

  • Frequency: Every 8 weeks (Q8W).[11][1]

  • Duration: Treatment period of seven months followed by a two-month safety follow-up, for a total of 9 months.[11][12]

Key Outcome Measures
  • Primary: Reduction of retinal fluid and central retinal thickness (CRT).[12]

  • Secondary: Improvement in Best-Corrected Visual Acuity (BCVA).[12]

  • Anatomical: Volumetric assessment of intraretinal/subretinal fluid (IRF/SRF) and hyperreflective material (HRM) or hyperreflective foci (HRF).

  • Safety: Intraocular pressure (IOP) and incidence of adverse events.

Clinical Data Presentation

The following tables summarize the quantitative outcomes for the DME patient cohort from the Phase 2 BETTER trial.

Table 1: Efficacy Outcomes in DME Patients
ParameterBaseline (Mean)End of Study (Mean)Change
Best-Corrected Visual Acuity (BCVA) 57 letters68 letters+11 letters
Central Retinal Thickness (CRT) 526 µm326 µm-200 µm[6]
Intraretinal Fluid (IRF) Volume (Naïve) N/AN/A-333 nL
Intraretinal Fluid (IRF) Volume (Pre-treated) N/AN/A-120 nL[11]

In addition to the quantitative data, a reduction in hyperreflective foci (HRF) was also reported in patients with DME.[6]

Table 2: Safety Outcomes
ParameterFinding
Intraocular Pressure (IOP) Remained stable at a mean of 15 mmHg.
Cataract 16% of treated eyes showed worsening of cataract.
General Tolerability Treatment was reported to be well tolerated.[1][13]

Conclusion

This compound represents a novel therapeutic approach for DME by specifically targeting TGF-β2 to inhibit fibrosis, a key pathological process not addressed by current standard-of-care treatments. Data from the Phase 2 BETTER trial demonstrated that intravitreal injections of this compound led to significant improvements in both visual acuity and retinal anatomy in patients with DME, with a favorable safety profile. These findings support the potential of this compound as a first-in-class antifibrotic agent that could modify the long-term course of DME.[11]

References

Application Notes and Protocols for ISTH0036 in Murine Models of Choroidal Neovascularization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choroidal neovascularization (CNV) is a hallmark of wet age-related macular degeneration (AMD), a leading cause of severe vision loss. The murine model of laser-induced CNV is a cornerstone for preclinical research into novel therapeutics. ISTH0036 is a Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to specifically target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2) mRNA.[1] TGF-β2 is a key cytokine implicated in angiogenesis, fibrosis, and inflammation, making it a compelling target for the treatment of neovascular ocular diseases.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the laser-induced murine CNV model. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action of this compound

This compound is a 14-mer phosphorothioate (B77711) LNA-modified antisense oligonucleotide. Its mechanism of action is centered on the specific binding to the mRNA of TGF-β2, leading to its degradation and thereby preventing the translation of the TGF-β2 protein. This targeted approach aims to inhibit the downstream signaling pathways of TGF-β2 that contribute to the pathology of CNV, including angiogenesis and fibrosis.[1]

cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA Binds to mRNA This compound->TGFB2_mRNA Degradation of mRNA Ribosome Ribosome TGFB2_Protein TGF-β2 Protein TGFB2_mRNA->Ribosome Translation Ribosome->TGFB2_Protein Synthesis Angiogenesis Angiogenesis TGFB2_Protein->Angiogenesis Promotes Fibrosis Fibrosis TGFB2_Protein->Fibrosis Promotes Vascular_Leakage Vascular Leakage TGFB2_Protein->Vascular_Leakage Promotes CNV_Pathology CNV Pathology Angiogenesis->CNV_Pathology Contributes to Fibrosis->CNV_Pathology Contributes to Vascular_Leakage->CNV_Pathology Contributes to

Mechanism of Action of this compound.

Efficacy of this compound in Murine CNV Model

Preclinical studies have demonstrated that intravitreal administration of this compound significantly reduces angiogenesis, vascular leakage, and fibrosis in the laser-induced murine CNV model.[1] The therapeutic effect of this compound has been shown to be dose- and sequence-dependent.[1]

Quantitative Data

While specific dose-response data for this compound is not publicly available, studies have shown it to be equipotent to aflibercept, a standard-of-care anti-VEGF therapy.[1] The following tables provide an example of how quantitative data on the efficacy of a therapeutic agent in the murine CNV model is typically presented. Data for aflibercept is used here for illustrative purposes.

Table 1: Effect of Aflibercept on CNV Lesion Size

Treatment GroupDose (per eye)Mean CNV Lesion Area (µm²) ± SEMPercent Reduction vs. Vehicle
Vehicle (Saline)2 µL34300 ± 4850-
Aflibercept4 µg21800 ± 274036.4%
Aflibercept40 µgSignificantly Reduced> 36.4%
Aflibercept80 µgSignificantly Reduced> 36.4%
p<0.05 compared to vehicle

Table 2: Effect of this compound on Fibrosis

Treatment GroupEndpointMean Collagen I Stained Area (µm²) ± SEMPercent Reduction vs. Vehicle
Vehicle (Saline)Day 2840100 ± 5280-
This compoundDay 28Significantly ReducedData not available
p<0.01 compared to vehicle

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the induction of CNV in mice using a laser to rupture Bruch's membrane, a method that recapitulates the main features of the exudative form of human AMD.[2][3]

Materials:

  • C57BL/6J mice (female, 6-8 weeks old)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Topical mydriatic (e.g., 1% tropicamide)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Gonioscopic lens (e.g., cover slip)

  • Slit-lamp delivery system with an argon green laser (532 nm)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Anesthetize the mouse according to approved institutional protocols.

  • Dilate the pupils by applying one drop of 1% tropicamide (B1683271) to each eye.

  • Place the mouse on a stereotaxic frame to stabilize the head.

  • Apply a drop of 0.5% proparacaine hydrochloride for topical anesthesia.

  • Place a cover slip with a drop of PBS on the cornea to serve as a contact lens and for visualization of the fundus.

  • Using a slit-lamp delivery system, deliver four laser spots (50 µm spot size, 100 ms (B15284909) duration, 250 mW power) around the optic nerve.

  • Successful rupture of Bruch's membrane is confirmed by the appearance of a vaporization bubble at the laser site. Eyes with hemorrhages should be excluded from the study.

Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Pupil_Dilation Dilate Pupils Anesthesia->Pupil_Dilation Stabilization Stabilize Head Pupil_Dilation->Stabilization Topical_Anesthesia Apply Topical Anesthetic Stabilization->Topical_Anesthesia Laser_Application Apply Laser Burns Topical_Anesthesia->Laser_Application Bubble_Formation Bubble Formation? Laser_Application->Bubble_Formation Include Include in Study Bubble_Formation->Include Yes Exclude Exclude from Study Bubble_Formation->Exclude No/Hemorrhage

Workflow for Laser-Induced CNV.
Intravitreal Injection of this compound

This protocol details the procedure for delivering this compound directly into the vitreous cavity of the mouse eye.

Materials:

  • This compound solution (in sterile PBS)

  • 33-gauge Hamilton syringe

  • Stereomicroscope

  • Sterile surgical drapes and instruments

Procedure:

  • Anesthetize the mouse as described previously.

  • Under a stereomicroscope, gently proptose the eye.

  • Using a 30-gauge needle, create a pilot hole through the sclera just posterior to the limbus, avoiding the lens.

  • Insert the 33-gauge Hamilton syringe containing 1-2 µL of this compound solution through the pilot hole into the vitreous cavity.

  • Slowly inject the solution.

  • Withdraw the needle and apply a drop of topical antibiotic.

  • Allow the mouse to recover on a warming pad.

Evaluation of CNV

FFA is used to visualize and quantify vascular leakage from CNV lesions in vivo.

Materials:

Procedure:

  • Anesthetize the mouse.

  • Inject 0.1 mL of 10% sodium fluorescein solution intraperitoneally.

  • Within 1-5 minutes post-injection, capture fundus images using a fundus camera.

  • Late-phase images (around 5-7 minutes) are typically used to assess leakage.

  • The area and intensity of hyperfluorescence, indicating leakage, can be quantified using image analysis software.

This ex vivo technique allows for the direct visualization and quantification of the neovascular complex and associated fibrosis.

Materials:

  • 4% paraformaldehyde (PFA)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Primary antibodies:

    • Isolectin B4 (for blood vessels)

    • Anti-Collagen I antibody (for fibrosis)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium

  • Confocal microscope

Procedure:

  • Euthanize the mouse at the desired time point (e.g., day 14 for angiogenesis, day 28 for fibrosis).

  • Enucleate the eyes and fix in 4% PFA for 1 hour.

  • Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

  • Make four radial incisions to flatten the choroid.

  • Permeabilize and block the tissue in blocking buffer.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature.

  • Wash with PBS and mount on a slide with mounting medium.

  • Image the flat mounts using a confocal microscope and quantify the stained areas using image analysis software.

cluster_0 In Vivo Analysis cluster_1 Ex Vivo Analysis FFA Fundus Fluorescein Angiography (FFA) Leakage_Quant Quantify Vascular Leakage FFA->Leakage_Quant Enucleation Euthanasia & Eye Enucleation Dissection Dissection of RPE-Choroid-Sclera Enucleation->Dissection Staining Immunofluorescent Staining (Isolectin B4, Collagen I) Dissection->Staining Imaging Confocal Microscopy Staining->Imaging Quantification Quantify CNV Area & Fibrosis Imaging->Quantification Laser_CNV Laser-Induced CNV Treatment This compound Treatment Laser_CNV->Treatment Treatment->FFA Treatment->Enucleation

Experimental Workflow for Evaluating this compound Efficacy.

Conclusion

This compound represents a promising therapeutic agent for neovascular ocular diseases by targeting TGF-β2. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in a well-established murine model of CNV. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this novel antisense oligonucleotide.

References

Application Notes and Protocols for Administering ISTH0036 in Preclinical Rabbit and NHP Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISTH0036 is a second-generation antisense oligonucleotide specifically designed to target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a key cytokine implicated in the pathophysiology of various ophthalmic diseases, including glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME).[3][4] Elevated levels of TGF-β2 in ocular tissues are associated with increased extracellular matrix deposition, fibrosis, and apoptosis of retinal cells, contributing to disease progression.[2][5] this compound, a locked nucleic acid (LNA)-modified antisense oligonucleotide, selectively binds to the mRNA of TGF-β2, leading to its degradation and subsequent reduction in TGF-β2 protein expression.[2][3] Preclinical studies have demonstrated the potential of this compound to modulate TGF-β2 signaling and exert therapeutic effects in models of ocular disease.[5] These application notes provide detailed protocols for the administration of this compound in rabbit and non-human primate (NHP) models, crucial for further preclinical evaluation of its safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

Mechanism of Action: Targeting the TGF-β2 Signaling Pathway

This compound exerts its therapeutic effect by intervening in the TGF-β2 signaling cascade. The diagram below illustrates the pathway and the point of intervention of this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFb2 TGF-β2 TBRII TGF-β Receptor II (TβRII) TGFb2->TBRII binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI SMAD23 p-SMAD2/3 TBRI->SMAD23 phosphorylates This compound This compound TGFb2_mRNA TGF-β2 mRNA This compound->TGFb2_mRNA binds & degrades Ribosome Ribosome TGFb2_mRNA->Ribosome translation Ribosome->TGFb2 synthesis SMAD_complex SMAD Complex SMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, Apoptosis) SMAD_complex->Transcription translocates to nucleus & initiates experimental_workflow start Start: Acclimatization of Animals baseline Baseline Measurements (IOP, ERG, Imaging) start->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Intravitreal Administration of this compound or Vehicle grouping->treatment monitoring Post-injection Monitoring (Clinical Observations, IOP) treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints pk_pd PK/PD Analysis (Tissue Distribution, Target Engagement) endpoints->pk_pd efficacy Efficacy Assessment (ERG, Histopathology) endpoints->efficacy safety Safety/Tolerability Assessment (Ocular Exams, Systemic Effects) endpoints->safety end End: Data Analysis and Reporting pk_pd->end efficacy->end safety->end

References

Application Notes and Protocols for ISTH0036 and MALT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that ISTH0036 is an antisense oligonucleotide targeting Transforming Growth Factor beta 2 (TGF-β2), not MALT1. These application notes will first clarify the function and dosage of this compound in its researched context of ophthalmic diseases. Subsequently, this document will provide detailed information and protocols for the in vivo inhibition of MALT1 using established MALT1 inhibitors, as the core request seems to be focused on the MALT1 pathway.

Part 1: this compound for In Vivo Inhibition of TGF-β2

This compound is a selective TGF-β2-blocking antisense oligonucleotide.[1] It is under investigation for the treatment of ophthalmic diseases such as glaucoma, wet age-related macular degeneration (AMD), and diabetic macular edema (DME).[1][2][3][4] Its mechanism of action is to suppress the production of TGF-β2, a key cytokine involved in fibrosis.[1][3]

Quantitative Data for this compound
Study TypeAnimal ModelDoses AdministeredRoute of AdministrationKey FindingsReference
PreclinicalCynomolgus Monkey30, 100, and 300 µ g/eye Intravitreal InjectionDose-dependent and long-lasting downregulation of TGF-β2 mRNA in the retina and lens.[2][2]
Phase 1 Clinical TrialHuman (Open-Angle Glaucoma)6.75, 22.5, 67.5, and 225 µgIntravitreal InjectionDoses of 67.5 µg and 225 µg resulted in persistently low intraocular pressure.[5][5]
Phase 2 Clinical Trial (BETTER study)Human (nAMD and DME)50 µL (concentration not specified)Intravitreal Injection (Q8W)Stabilization or improvement of visual acuity and reduction in central retinal thickness.[6][1][3][6]
Experimental Protocol: In Vivo Administration of this compound in a Cynomolgus Monkey Model

This protocol is based on the methodology described for preclinical evaluation of this compound.[2]

Objective: To assess the biodistribution and pharmacodynamic effects of this compound in the eye.

Materials:

  • This compound solution (sterile, for injection)

  • Anesthetic agents for non-human primates

  • Intravitreal injection supplies (e.g., 30-gauge needles, syringes)

  • Anion-exchange HPLC with fluorescence detection for tissue concentration analysis

  • Branched DNA assay for mRNA quantification

  • Multiplex ELISA assay for protein concentration analysis

Procedure:

  • Animal Handling and Anesthesia: Anesthetize Cynomolgus monkeys according to approved institutional animal care and use committee protocols.

  • Dose Preparation: Prepare sterile solutions of this compound at the desired concentrations (e.g., for single doses of 30, 100, and 300 µ g/eye ).

  • Intravitreal Administration: Administer a single intravitreal injection of this compound into the designated eye of each animal.

  • Post-injection Monitoring: Monitor the animals for any signs of adverse effects.

  • Sample Collection: At predetermined time points (e.g., Day 29, Day 113), euthanize the animals and collect ocular tissues (retina, choroid, ciliary body, lens) and vitreous humor.

  • Pharmacokinetic Analysis: Analyze the concentration of this compound in the collected tissues using anion-exchange HPLC.

  • Pharmacodynamic Analysis:

    • Determine the level of TGF-β2 mRNA downregulation in tissue samples using a branched DNA assay.

    • Measure the concentration of TGF-β2 protein in the vitreous humor using a multiplex ELISA assay.

Part 2: In Vivo Inhibition of MALT1

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the activation of NF-κB signaling in immune cells.[7][8] It is a therapeutic target in certain types of B-cell lymphomas, such as the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[9][10][11] Several small molecule inhibitors of MALT1 have been developed and tested in preclinical models.

MALT1 Signaling Pathway

MALT1 is a key component of the CBM signalosome, which also includes CARD11 (or CARD9/10/14) and BCL10.[8][12] Upon antigen receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's protease activity.[12] Activated MALT1 cleaves several substrates, including RelB and A20, which ultimately results in the activation of the NF-κB transcription factor and the promotion of cell survival and proliferation.[7]

MALT1_Signaling_Pathway cluster_receptor Antigen Receptor Stimulation cluster_cbm CBM Complex Assembly cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events Antigen_Receptor Antigen Receptor CARD11 CARD11 Antigen_Receptor->CARD11 activates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits MALT1->MALT1 IKK IKK Complex MALT1->IKK activates (scaffold function) IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Gene_Expression Target Gene Expression (e.g., Cytokines, Anti-apoptotic proteins) NFkB_nucleus->Gene_Expression induces MALT1_Inhibitor MALT1 Inhibitor (e.g., MI-2, ABBV-MALT1) MALT1_Inhibitor->MALT1 inhibits

Caption: MALT1 signaling pathway and point of inhibition.

Quantitative Data for In Vivo MALT1 Inhibition
MALT1 InhibitorAnimal ModelDoses AdministeredRoute of AdministrationKey FindingsReference
MI-2Mouse (ABC-DLBCL xenograft)Not explicitly stated, but shown to be non-toxic and effectiveNot explicitly statedSelective activity against ABC-DLBCL tumors in vivo.[10]
MLT-943RatVarious doses and regimensNot explicitly statedReduction in regulatory T cells (Tregs).[13]
Compound 3MouseNot explicitly stated, but pharmacokinetic data obtainedIntravenous (i.v.) and Intraperitoneal (i.p.)Reasonable plasma concentrations and MALT1 inhibition in vivo.[14]
Experimental Protocol: In Vivo Efficacy Study of a MALT1 Inhibitor in a DLBCL Xenograft Model

This protocol is a generalized procedure based on methodologies for testing MALT1 inhibitors in preclinical cancer models.[10][14]

Objective: To evaluate the anti-tumor efficacy of a MALT1 inhibitor in a mouse xenograft model of ABC-DLBCL.

Materials:

  • ABC-DLBCL cell line (e.g., HBL-1, TMD8)

  • Immunocompromised mice (e.g., NOD-SCID)

  • MALT1 inhibitor (e.g., MI-2, Compound 3)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Reagents for pharmacodynamic analysis (e.g., antibodies for immunohistochemistry or western blotting)

Procedure:

  • Cell Culture: Culture ABC-DLBCL cells under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of ABC-DLBCL cells into the flank of each immunocompromised mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the MALT1 inhibitor at the desired concentration in a suitable vehicle.

    • Administer the MALT1 inhibitor to the treatment group via the determined route (e.g., i.p. or i.v.) and schedule.

    • Administer the vehicle solution to the control group.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, collect tumor tissue and plasma from the mice.

    • Analyze the cleavage of MALT1 substrates (e.g., BCL10) in tumor lysates by western blot or other methods to confirm target engagement.

    • Measure the levels of NF-κB target genes or secreted cytokines.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the MALT1 inhibitor.

Experimental_Workflow_MALT1_Inhibition cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture ABC-DLBCL Cells Tumor_Implantation 2. Implant Cells into Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Drug_Admin 5. Administer MALT1 Inhibitor or Vehicle Randomization->Drug_Admin Monitoring 6. Monitor Tumor Volume and Body Weight Drug_Admin->Monitoring Sample_Collection 7. Collect Tumors and Plasma Monitoring->Sample_Collection at study end PD_Analysis 8. Pharmacodynamic Analysis (e.g., Western Blot) Sample_Collection->PD_Analysis Efficacy_Analysis 9. Analyze Anti-Tumor Efficacy Sample_Collection->Efficacy_Analysis

Caption: Workflow for in vivo MALT1 inhibitor efficacy study.

References

Application Notes and Protocols for Testing ISTH0036 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISTH0036 is a promising therapeutic agent, a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to selectively target and downregulate the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[1][2][3][4] Elevated levels of TGF-β2 are implicated in the pathophysiology of various ocular diseases, including glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME), primarily through its role in promoting fibrosis and angiogenesis.[5][6] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in counteracting the pro-fibrotic and pro-angiogenic effects of TGF-β2.

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and extracellular matrix (ECM) production.[1] TGF-β2, a key isoform in this family, exerts its effects through both canonical (Smad-dependent) and non-canonical (Smad-independent) signaling pathways, which are critical in the context of fibrotic diseases and angiogenesis.

TGF-β2 Signaling Pathway

TGF-β2 initiates its signaling cascade by binding to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI). This activation of TGFβRI triggers downstream signaling. In the canonical pathway , the activated TGFβRI phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagen and other extracellular matrix proteins. The non-canonical pathways are more diverse and can involve the activation of MAP kinases (like ERK1/2), Rho-like GTPases, and PI3K/Akt signaling, which also contribute to cellular responses like migration, proliferation, and cytoskeletal reorganization.

TGFB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta2 TGF-beta2 TGFBRII TGFβRII TGF-beta2->TGFBRII Binding TGFBRI TGFβRI TGFBRII->TGFBRI Recruitment & Phosphorylation Smad23 Smad2/3 TGFBRI->Smad23 Phosphorylation (Canonical Pathway) MAPK MAPK (e.g., ERK1/2) TGFBRI->MAPK Activation (Non-canonical) RhoA RhoA TGFBRI->RhoA Activation (Non-canonical) pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Collagen, α-SMA, etc.) Smad_complex->Transcription pMAPK p-MAPK pMAPK->Transcription ROCK ROCK RhoA->ROCK ROCK->Transcription

Caption: Simplified TGF-β2 Signaling Pathway.

Experimental Protocols

Assessment of this compound on Cell Migration: Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on the collective migration of cells, a key process in both wound healing and pathological conditions like fibrosis and angiogenesis.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., human trabecular meshwork cells, retinal pigment epithelial cells, or human umbilical vein endothelial cells - HUVECs) in a 24-well plate and culture until a confluent monolayer is formed.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of this compound or a scrambled control oligonucleotide. A vehicle control (medium only) should also be included.

  • Image Acquisition: Immediately after treatment, capture images of the wound area using a microscope (Time 0). Place the plate in an incubator at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each treatment group.

Data Presentation:

TreatmentConcentration (µM)Wound Closure at 24h (%)Wound Closure at 48h (%)
Vehicle Control035 ± 475 ± 6
Scrambled Oligo133 ± 572 ± 7
This compound0.125 ± 355 ± 5
This compound0.515 ± 230 ± 4
This compound18 ± 215 ± 3

Data are presented as mean ± standard deviation and are representative.

Wound_Healing_Workflow A Seed cells to confluence B Create scratch wound A->B C Treat with this compound B->C D Image at Time 0 C->D E Incubate and image over time D->E F Analyze wound closure E->F

Caption: Wound Healing Assay Workflow.
Evaluation of Anti-Angiogenic Potential: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Protocol:

  • Matrix Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound, a scrambled control oligonucleotide, or vehicle.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Image Acquisition: Visualize and capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Data Presentation:

TreatmentConcentration (µM)Total Tube Length (µm)Number of Junctions
Vehicle Control02500 ± 30080 ± 10
Scrambled Oligo12400 ± 28075 ± 9
This compound0.11800 ± 25050 ± 7
This compound0.51000 ± 15025 ± 5
This compound1500 ± 8010 ± 3

Data are presented as mean ± standard deviation and are representative.

Tube_Formation_Workflow A Coat wells with Matrigel B Seed HUVECs with this compound A->B C Incubate for 4-18 hours B->C D Image tube formation C->D E Quantify tube parameters D->E

Caption: Tube Formation Assay Workflow.
Assessment of Anti-Fibrotic Activity: Fibroblast-to-Myofibroblast Differentiation Assay

This assay measures the transdifferentiation of fibroblasts into contractile myofibroblasts, a hallmark of fibrosis.

Protocol:

  • Cell Seeding: Plate human dermal or lung fibroblasts in a 96-well plate.

  • Treatment: After cell attachment, treat the cells with TGF-β1 (to induce differentiation) in the presence of varying concentrations of this compound, a scrambled control oligonucleotide, or vehicle.

  • Incubation: Incubate for 48-72 hours.

  • Immunostaining: Fix the cells and perform immunofluorescence staining for alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts, and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of α-SMA positive cells relative to the total number of cells (DAPI-stained nuclei).

Data Presentation:

TreatmentConcentration (µM)α-SMA Positive Cells (%)
Vehicle Control05 ± 1
TGF-β1 (5 ng/mL)060 ± 8
TGF-β1 + Scrambled Oligo158 ± 7
TGF-β1 + this compound0.140 ± 5
TGF-β1 + this compound0.525 ± 4
TGF-β1 + this compound110 ± 2

Data are presented as mean ± standard deviation and are representative.

Evaluation of Anti-Fibrotic Efficacy: Collagen Gel Contraction Assay

This assay measures the ability of myofibroblasts to contract a collagen matrix, mimicking the tissue contraction seen in fibrosis.

Protocol:

  • Cell Preparation: Harvest fibroblasts and resuspend them in culture medium.

  • Collagen Gel Preparation: Prepare a collagen gel solution on ice and mix it with the cell suspension.

  • Gel Polymerization: Dispense the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.

  • Treatment: After polymerization, add culture medium containing TGF-β1 and different concentrations of this compound, a scrambled control, or vehicle on top of the gels.

  • Gel Release and Contraction: Gently release the collagen gels from the sides of the wells to initiate contraction.

  • Image Acquisition and Analysis: Capture images of the gels at various time points (e.g., 24, 48, 72 hours). Measure the area of the gels using image analysis software and calculate the percentage of contraction relative to the initial gel area.

Data Presentation:

TreatmentConcentration (µM)Gel Contraction at 48h (%)
Vehicle Control015 ± 3
TGF-β1 (5 ng/mL)055 ± 6
TGF-β1 + Scrambled Oligo153 ± 5
TGF-β1 + this compound0.140 ± 4
TGF-β1 + this compound0.528 ± 3
TGF-β1 + this compound118 ± 2

Data are presented as mean ± standard deviation and are representative.

Conclusion

The described cell-based assays provide a comprehensive platform for the preclinical evaluation of this compound efficacy. By quantifying the inhibitory effects of this compound on key cellular processes involved in angiogenesis and fibrosis, researchers can obtain robust data to support its further development as a therapeutic for TGF-β2-driven ocular diseases. Consistent and dose-dependent inhibition across these assays would provide strong evidence for the on-target activity and therapeutic potential of this compound.

References

Application Notes and Protocols: Measuring TGF-β2 mRNA Downregulation by ISTH0036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISTH0036 is a promising antisense oligonucleotide designed to selectively target and downregulate the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] As a key mediator in cellular processes such as proliferation, differentiation, and tissue remodeling, aberrant TGF-β2 activity is implicated in the pathophysiology of various diseases, including glaucoma and certain cancers.[1][3] this compound, a 14-mer phosphorothioate (B77711) Locked Nucleic Acid (LNA)-modified antisense oligonucleotide, offers a therapeutic strategy by directly inhibiting the production of the TGF-β2 protein at the genetic level.[3][4] This document provides detailed application notes and protocols for measuring the downregulation of TGF-β2 mRNA induced by this compound, a critical step in evaluating its therapeutic efficacy.

Mechanism of Action of this compound

This compound operates through an antisense mechanism. It is a synthetic strand of nucleic acid that binds to the complementary sequence of the TGF-β2 mRNA. This binding event prevents the translation of the mRNA into a functional protein, leading to the degradation of the mRNA molecule itself. This targeted approach ensures high specificity and potency in reducing TGF-β2 levels. Preclinical studies have demonstrated a potent, selective, and dose-dependent downregulation of both TGF-β2 mRNA and protein in various human and murine cell lines, including trabecular meshwork cells and astrocytes.[1][3]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TGFB2_Gene TGF-β2 Gene TGFB2_mRNA_pre pre-mRNA TGFB2_Gene->TGFB2_mRNA_pre Transcription TGFB2_mRNA Mature TGF-β2 mRNA TGFB2_mRNA_pre->TGFB2_mRNA Splicing Ribosome Ribosome TGFB2_mRNA->Ribosome Translation This compound This compound mRNA_degradation mRNA Degradation TGFB2_mRNA->mRNA_degradation RNase H mediated TGFB2_Protein TGF-β2 Protein Ribosome->TGFB2_Protein This compound->TGFB2_mRNA Binding

Mechanism of this compound Action.

Quantitative Data on TGF-β2 mRNA Downregulation

Several preclinical studies have quantified the effect of this compound on TGF-β2 mRNA levels. The data consistently show a significant and dose-dependent reduction in target mRNA.

Cell Line/ModelTreatmentKey FindingsReference
Human Trabecular Meshwork (hTM) cellsThis compoundPotent reduction in TGF-β2 mRNA levels compared to untreated cells.[3]
Murine Astrocytes (mACs)5 nM this compoundSignificant downregulation of TGF-β2 mRNA.[3]
Human A172, Panc1, and Trabecular Meshwork cellsIncreasing concentrations of this compoundPotent and specific suppression of TGF-β2 mRNA with an IC50 value of 0.4 µM.[1]
In vivo (murine model)Intravitreal injection of this compoundSequence-specific downregulation of TGF-β2 mRNA in the anterior eye segment on day 2 and day 5 post-injection.[3]
In vivo (rabbit model)Single intravitreal injectionLong-lasting tissue distribution and target engagement with downregulation of TGF-β2 mRNA in the choroid/retina, lens, and optic nerve.[5]

Experimental Protocols

Protocol 1: Quantification of TGF-β2 mRNA Downregulation by RT-qPCR

This protocol outlines the steps for quantifying the reduction of TGF-β2 mRNA in cell cultures treated with this compound using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Cell_Culture 1. Cell Culture & this compound Treatment RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 4. Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

RT-qPCR Experimental Workflow.

1. Cell Culture and this compound Treatment:

  • Cell Lines: Use relevant cell lines such as human trabecular meshwork (hTM) cells, human glioblastoma-astrocytoma A172 cells, or murine astrocytes.

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a scrambled oligonucleotide control. Include an untreated control group. Gymnotic delivery or transfection reagents can be used for oligonucleotide delivery.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to allow for mRNA downregulation.

2. Total RNA Isolation:

  • Harvest the cells and isolate total RNA using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for RNA integrity.

3. cDNA Synthesis (Reverse Transcription):

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Use 1 µg of total RNA per reaction. Include a no-reverse transcriptase control to check for genomic DNA contamination.

4. Quantitative PCR (qPCR):

  • Perform qPCR using a SYBR Green or TaqMan-based assay.

  • Primers: Use validated primers specific for human or murine TGF-β2 and a reference gene (e.g., GAPDH, ACTB).

    • Example Human TGF-β2 Forward Primer: 5'-AAGAAGCGTGCTTTGGATGCGG-3'

    • Example Human TGF-β2 Reverse Primer: 5'-ATGCTCCAGCACAGAAGTTGGC-3'

  • Reaction Mix: Prepare a reaction mix containing cDNA template, primers, and qPCR master mix.

  • Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument.

5. Data Analysis:

  • Calculate the cycle threshold (Ct) values for TGF-β2 and the reference gene in all samples.

  • Determine the relative quantification of TGF-β2 mRNA expression using the ΔΔCt method. The results can be expressed as fold change relative to the untreated control.

Protocol 2: Visualization of TGF-β2 mRNA Downregulation by In Situ Hybridization (ISH)

This protocol allows for the visualization of TGF-β2 mRNA within tissue sections, providing spatial information on the effect of this compound.

1. Tissue Preparation:

  • For in vivo studies, collect ocular tissues (e.g., retina, optic nerve) from treated and control animals.

  • Fix the tissues in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solutions.

  • Embed the tissues in an appropriate medium (e.g., OCT) and prepare frozen sections (10-12 µm thick) on coated slides.

2. Probe Synthesis:

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the target TGF-β2 mRNA sequence. A sense probe should also be synthesized as a negative control.

3. Hybridization:

  • Pretreat the tissue sections to permeabilize the cells and reduce non-specific binding.

  • Apply the DIG-labeled probe in a hybridization buffer to the sections and incubate overnight at an optimized temperature (e.g., 65°C) in a humidified chamber.

4. Washing and Detection:

  • Wash the slides to remove unbound probe.

  • Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the hybridized probe. A colored precipitate will form where the target mRNA is present.

5. Imaging and Analysis:

  • Mount the slides and visualize them under a microscope.

  • Compare the intensity and distribution of the signal in this compound-treated tissues to the control tissues to assess the downregulation of TGF-β2 mRNA.

Conclusion

The protocols described provide robust methods for quantifying and visualizing the downregulation of TGF-β2 mRNA by this compound. Consistent and dose-dependent reduction of the target mRNA is a key indicator of the therapeutic potential of this antisense oligonucleotide. These application notes serve as a valuable resource for researchers and professionals involved in the development and evaluation of this compound and other antisense therapies.

References

Application Notes: ISTH0036 in Primary Human Non-GCB DLBCL Ex Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, characterized by significant heterogeneity. The non-germinal center B-cell (non-GCB) subtype, often overlapping with the activated B-cell-like (ABC) subtype, is associated with a more aggressive clinical course and poorer prognosis with standard chemoimmunotherapy. A key feature of non-GCB DLBCL is the constitutive activation of the nuclear factor kappa B (NF-κB) signaling pathway, which promotes cell survival and proliferation.[1][2][3]

Transforming growth factor-beta (TGF-β) signaling is a critical regulatory pathway in normal and malignant B-cells.[4] While TGF-β can have tumor-suppressive effects in some contexts, it is often dysregulated in cancer, contributing to an immunosuppressive tumor microenvironment and promoting tumor progression.[4][5] The TGF-β pathway has been shown to be active in DLBCL and can influence malignant B-cell responses.[4][5][6][7]

Principle of the Application

ISTH0036 is a potent and selective antisense oligonucleotide designed to specifically target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2). The mechanism of action involves the binding of this compound to the mRNA of TGF-β2, leading to its degradation and a subsequent reduction in TGF-β2 protein synthesis.

This application note describes a hypothetical ex vivo use of this compound to investigate its therapeutic potential in primary human non-GCB DLBCL cells. By inhibiting TGF-β2, this compound is proposed to disrupt a key signaling pathway that may contribute to the survival and proliferation of non-GCB DLBCL cells. The hypothesized downstream effects include a reduction in cell viability, induction of apoptosis, and modulation of the pro-survival NF-κB pathway.

Quantitative Data Summary

The following tables represent hypothetical data from ex vivo studies of this compound on primary non-GCB DLBCL patient samples.

Table 1: Effect of this compound on Cell Viability of Primary Non-GCB DLBCL Cells

Patient Sample IDSubtype (by Hans algorithm)This compound IC50 (µM) after 72h
DLBCL-PT01non-GCB1.2
DLBCL-PT02non-GCB2.5
DLBCL-PT03non-GCB1.8
DLBCL-PT04non-GCB3.1
DLBCL-PT05non-GCB2.2

IC50 values were determined using an MTS assay following 72 hours of continuous exposure to this compound.

Table 2: Induction of Apoptosis in Primary Non-GCB DLBCL Cells by this compound

Treatment GroupConcentration (µM)% Apoptotic Cells (Annexin V+)
Untreated Control08.5 ± 2.1
Scrambled Oligo2.09.2 ± 2.5
This compound1.025.4 ± 4.3
This compound2.048.7 ± 5.9

Data are presented as mean ± SD from three independent primary samples after 48 hours of treatment. Apoptosis was measured by flow cytometry using Annexin V and Propidium Iodide staining.

Table 3: Modulation of Key Signaling Proteins by this compound

Target ProteinTreatment (2.0 µM this compound, 48h)Fold Change (vs. Untreated)
TGF-β2Down-regulation0.21 ± 0.08
p-p65 (S536)Down-regulation0.55 ± 0.12
Bcl-2Down-regulation0.61 ± 0.15
Cleaved Caspase-3Up-regulation3.8 ± 0.7

Protein levels were quantified by densitometry of Western blots and normalized to β-actin. Data represent the mean fold change ± SD from three independent primary samples.

Visualizations

Experimental_Workflow cluster_assays Downstream Assays Sample Primary non-GCB DLBCL Patient Sample (Biopsy) Isolation Isolate Primary Lymphoma Cells (e.g., Ficoll gradient) Sample->Isolation Culture Ex vivo Cell Culture Isolation->Culture Treatment Treatment Groups: - Untreated Control - Scrambled Oligo - this compound (dose-response) Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (MTS) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Western Protein Analysis (Western Blot) Incubation->Western Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis Western->Analysis Western_Blot_Workflow start Treated Cell Pellets lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli buffer + heat) quant->prep sds SDS-PAGE (Protein Separation) prep->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking (5% non-fat milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-TGF-β2, overnight at 4°C) block->primary secondary Secondary HRP-Ab Incubation (1 hour at RT) primary->secondary detect Chemiluminescent Detection (ECL substrate) secondary->detect image Imaging and Densitometry detect->image end Data Analysis image->end

References

Application Notes and Protocols for Laser-Induced Choroidal Neovascularization (CNV) Model with ISTH0036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for establishing and utilizing the laser-induced choroidal neovascularization (CNV) model in mice to evaluate the therapeutic efficacy of ISTH0036. This compound is a selective antisense oligonucleotide designed to inhibit the production of Transforming Growth Factor-beta 2 (TGF-β2), a key cytokine implicated in the pathogenesis of neovascular age-related macular degeneration (nAMD).[1][2][3] The laser-induced CNV model is a well-established preclinical model that mimics key aspects of wet AMD, providing a robust platform for testing anti-angiogenic and anti-fibrotic therapies.[4][5]

Mechanism of Action: this compound

This compound is a 14-mer phosphorothioate (B77711) locked nucleic acid-modified antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of TGF-β2.[3][6] By binding to TGF-β2 mRNA, this compound prevents its translation into protein, thereby downregulating TGF-β2 levels.[1] Elevated levels of TGF-β2 are associated with pathological angiogenesis, fibrosis, and inflammation in the eye.[1][3] Preclinical studies have demonstrated that this compound exhibits potent anti-angiogenic, anti-vascular leakage, and anti-fibrotic effects in the laser-induced CNV model.[3][6]

Data Presentation

The following tables summarize the quantitative and qualitative outcomes of this compound treatment in the laser-induced CNV model based on available preclinical data.

Table 1: Efficacy of this compound on Angiogenesis in Laser-Induced CNV

Treatment GroupOutcome MeasureResultCitation
This compoundReduction in AngiogenesisSignificant reduction (40%) compared to saline and control oligonucleotide-treated eyes.[4]
This compoundComparison with AfliberceptEquipotent to aflibercept in reducing the percentage of CNV lesions.[6]
This compound + AfliberceptCombination TherapyLowest percentage of CNV lesions observed on day 5 and day 14 compared to either treatment alone.[6]

Table 2: Effect of this compound on Vascular Leakage and Fibrosis in Laser-Induced CNV

Treatment GroupOutcome MeasureResultCitation
This compoundVascular LeakageDemonstrated beneficial inhibitory effect on the progression of CNV pathology and vascular leakage.[6]
This compoundFibrosis (Collagen I Deposition)Significantly decreased the extent of collagen I deposition in choroidal lesion areas in a dose-dependent manner.[1]
Vehicle ControlVascular Leakage GradingShowed the lowest number of grade 1 (no or small leakage) lesions.[6]
This compound + AfliberceptVascular Leakage GradingShowed the highest number of grade 1 lesions, indicating a favorable shift away from higher-grade leakage.[6]

Experimental Protocols

I. Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol details the procedure for inducing CNV in mice using a laser photocoagulator.

Materials:

  • C57BL/6J mice (female, 6-8 weeks old)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical mydriatic (e.g., 1% tropicamide)

  • Topical anesthetic (e.g., 0.5% proparacaine)

  • Slit lamp with a 532 nm diode laser

  • Cover slip

  • Gonioscopic solution (e.g., 2.5% hypromellose)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.

    • Confirm proper anesthetic depth by assessing the pedal withdrawal reflex.

    • Place the mouse on a heating pad to maintain body temperature.

    • Instill one drop of mydriatic solution into the eye to be treated to dilate the pupil. Wait for 5-10 minutes for full dilation.

    • Apply one drop of topical anesthetic to the cornea.

  • Laser Application:

    • Position the mouse on the slit lamp stage.

    • Apply a small amount of gonioscopic solution to the tip of a clean cover slip and gently place it on the cornea to visualize the fundus.

    • Focus the laser beam on the posterior pole of the retina, avoiding the optic nerve and major retinal vessels.

    • Deliver four laser burns around the optic nerve (typically at the 3, 6, 9, and 12 o'clock positions).

    • Laser Parameters:

      • Spot size: 50-100 µm

      • Duration: 100 ms

      • Power: 150-200 mW (adjust as necessary to create a small bubble, indicating rupture of Bruch's membrane).

    • A small, transient bubble at the laser spot confirms a successful rupture of Bruch's membrane. Lesions without bubble formation should be excluded from the study.

  • Post-Procedure Care:

    • Apply a topical antibiotic ointment to the treated eye to prevent infection.

    • Allow the mouse to recover on a heating pad until fully ambulatory.

    • Monitor the animal for any signs of distress.

II. Intravitreal Administration of this compound

This protocol describes the intravitreal injection of this compound following CNV induction.

Materials:

  • This compound solution (sterile, appropriate concentration)

  • Vehicle control (e.g., sterile phosphate-buffered saline)

  • 33-gauge Hamilton syringe with a beveled needle

  • Surgical microscope

  • Fine-toothed forceps

  • 30-gauge needle

Procedure:

  • Preparation:

    • Anesthetize the mouse as described in the CNV induction protocol.

    • Under a surgical microscope, use fine-toothed forceps to gently proptose the eye.

  • Injection:

    • Create a small pilot hole through the sclera approximately 1 mm posterior to the limbus using a 30-gauge needle.

    • Carefully insert the 33-gauge Hamilton syringe needle through the pilot hole into the vitreous cavity, avoiding the lens and retina.

    • Slowly inject 1-2 µL of the this compound solution or vehicle control.

    • Hold the needle in place for a few seconds after injection to prevent reflux.

    • Slowly withdraw the needle.

  • Post-Injection Care:

    • Apply topical antibiotic ointment to the injected eye.

    • Return the mouse to a clean cage and monitor for recovery.

III. Evaluation of CNV

A. Fluorescein (B123965) Angiography (FA) for Vascular Leakage:

  • Procedure:

    • At desired time points (e.g., 7 and 14 days post-laser), anesthetize the mice and dilate their pupils.

    • Inject a sterile fluorescein solution intraperitoneally.

    • Using a fundus camera, capture images of the retina at early (1-2 minutes) and late (5-7 minutes) phases after fluorescein injection.

  • Analysis:

    • The area and intensity of hyperfluorescence at the laser spots in the late-phase images indicate the extent of vascular leakage.

    • The leakage can be graded qualitatively (e.g., on a scale of 0-4) or quantified using image analysis software.

B. Choroidal Flat Mount Staining for Neovascularization Area:

  • Procedure:

    • At the end of the study (e.g., day 14), euthanize the mice and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde.

    • Under a dissecting microscope, remove the anterior segment and the retina.

    • The remaining RPE-choroid-sclera complex constitutes the choroidal flat mount.

    • Make four radial incisions to flatten the tissue.

    • Stain the flat mounts with an endothelial cell marker (e.g., isolectin B4 conjugated to a fluorescent dye) to visualize the neovascular tufts.

  • Analysis:

    • Image the stained flat mounts using a fluorescence microscope.

    • The area of the fluorescently labeled neovascular lesions can be quantified using image analysis software (e.g., ImageJ).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_cnv CNV Induction cluster_treatment Treatment cluster_eval Evaluation cluster_analysis Data Analysis anesthesia Anesthesia pupil_dilation Pupil Dilation anesthesia->pupil_dilation laser Laser Photocoagulation (4 spots/eye) pupil_dilation->laser injection Intravitreal Injection (this compound or Control) laser->injection fa Fluorescein Angiography (Day 7 & 14) injection->fa flatmount Choroidal Flat Mounts (Day 14) injection->flatmount leakage Quantify Vascular Leakage fa->leakage cnv_area Measure CNV Area flatmount->cnv_area

Caption: Experimental workflow for the laser-induced CNV model with this compound treatment.

Signaling Pathway of TGF-β2 in CNV and Mechanism of this compound

G cluster_ec Endothelial Cell tgfbr1_r2 TGF-β Receptor I/II Complex smad Smad2/3 Phosphorylation tgfbr1_r2->smad smad4 Smad4 Complex smad->smad4 nucleus Nucleus smad4->nucleus transcription Gene Transcription (e.g., pro-angiogenic factors) nucleus->transcription proliferation Cell Proliferation transcription->proliferation promotes migration Cell Migration transcription->migration promotes tube_formation Tube Formation transcription->tube_formation promotes vegfr2 VEGFR2 pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt erk_mapk ERK/MAPK Pathway vegfr2->erk_mapk pi3k_akt->proliferation erk_mapk->migration tgfb2 TGF-β2 tgfb2->tgfbr1_r2 vegf VEGF vegf->vegfr2 This compound This compound tgfb2_mrna TGF-β2 mRNA This compound->tgfb2_mrna tgfb2_mrna->tgfb2 translation

Caption: TGF-β2 signaling in angiogenesis and the inhibitory mechanism of this compound.

References

Application Notes and Protocols: Quantifying the Reduction of Hyperreflective Material with ISTH0036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISTH0036 is an investigational antisense oligonucleotide designed to selectively target and suppress the production of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a cytokine implicated in the pathogenesis of fibrotic processes in various ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][3] The development of fibrosis in these conditions is a significant contributor to vision loss and is an unmet medical need not adequately addressed by current anti-VEGF therapies.[4][5][6]

Hyperreflective material (HRM), observable on optical coherence tomography (OCT), is considered a key biomarker for the presence and progression of fibrosis in retinal diseases. The quantification of HRM volume provides a valuable endpoint in clinical trials to assess the efficacy of anti-fibrotic therapies.

The Phase 2 BETTER trial, a multicenter, international study, evaluated the safety and efficacy of intravitreal this compound in patients with nAMD and DME.[1][2][4][5][6] A key finding from this trial was a significant reduction in the volume of HRM in patients treated with this compound, suggesting a direct anti-fibrotic effect.[1][2][4][5] This document provides detailed application notes and protocols for the quantification of HRM in the context of clinical research on this compound, based on the methodologies employed in the BETTER trial.

Signaling Pathway of this compound

This compound is a selective TGF-β2-blocking antisense oligonucleotide.[4] Its mechanism of action is to bind to the mRNA of TGF-β2, preventing its translation into the TGF-β2 protein. This suppression of TGF-β2 production is intended to inhibit the downstream signaling pathways that lead to fibrosis.

ISTH0036_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm TGFB2_Gene TGF-β2 Gene TGFB2_mRNA TGF-β2 mRNA TGFB2_Gene->TGFB2_mRNA Transcription Ribosome Ribosome TGFB2_mRNA->Ribosome Translation This compound This compound This compound->TGFB2_mRNA Binds to & Blocks TGFB2_Protein TGF-β2 Protein Ribosome->TGFB2_Protein Fibrosis Fibrosis TGFB2_Protein->Fibrosis Promotes Automated_Workflow Acquire_OCT 1. Acquire High-Quality OCT Scans Upload_Data 2. Upload Anonymized Data to Platform Acquire_OCT->Upload_Data AI_Analysis 3. Run Automated AI Segmentation Upload_Data->AI_Analysis QC_Review 4. Quality Control of Segmentation AI_Analysis->QC_Review Export_Data 5. Export Volumetric HRM Data QC_Review->Export_Data Manual_Workflow Open_ImageJ 1. Open OCT Scans in ImageJ/Fiji Set_Scale 2. Set Image Scale (µm/pixel) Open_ImageJ->Set_Scale Manual_Trace 3. Manually Trace HRM on each B-scan Set_Scale->Manual_Trace Measure_Area 4. Measure Area of Traced Regions Manual_Trace->Measure_Area Calculate_Volume 5. Calculate Total HRM Volume Measure_Area->Calculate_Volume Analyze_Data 6. Statistical Analysis Calculate_Volume->Analyze_Data

References

Troubleshooting & Optimization

Overcoming poor response to ISTH0036 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their work with ISTH0036, a selective antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a locked nucleic acid-modified antisense oligonucleotide.[1][2] It is designed to selectively bind to the messenger RNA (mRNA) of TGF-β2, leading to the downregulation of TGF-β2 protein production.[1][3][4] This mechanism addresses the role of TGF-β2 as a key cytokine in the development of fibrosis in ocular diseases.[3][4]

Q2: What is the therapeutic rationale for targeting TGF-β2 in ophthalmic diseases?

TGF-β2 is a cytokine that plays a crucial role in various biological processes, including cell proliferation, differentiation, and tissue remodeling.[1][2] In the context of ophthalmic diseases like neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), elevated levels of TGF-β2 are associated with the development of fibrosis, which can lead to worse long-term outcomes.[3][4] Current standard-of-care treatments, such as anti-VEGF therapies, do not directly address this fibrotic pathway.[3][5][6][7] this compound aims to fill this therapeutic gap by specifically suppressing the production of TGF-β2.[3][4]

Q3: What were the key outcomes of the Phase 2 BETTER clinical trial for this compound?

The Phase 2 BETTER trial evaluated the safety and efficacy of this compound in patients with nAMD and DME.[3][4][5][6] The trial demonstrated positive results, including:

  • Improved or stabilized visual acuity: Patients treated with this compound showed an improvement or stabilization in Best-Corrected Visual Acuity (BCVA).[3][4][6][7]

  • Reduction in retinal thickness: A decrease in Central Retinal Thickness (CRT) was observed across all patient groups.[3][4][5][6][7]

  • Anti-fibrotic effects: In nAMD patients with fibrosis, this compound treatment led to a significant reduction in the volume of hyperreflective material (HRM), a marker for fibrosis.[3][6][7] This was in contrast to an increase in HRM volume observed in fellow eyes receiving standard anti-VEGF therapy.[3][6]

  • Reduction in fluid: In DME patients, a reduction in intraretinal fluid volume was noted.[3][6][7]

  • Favorable safety profile: The treatment was well-tolerated, with stable intraocular pressure.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: Suboptimal knockdown of TGF-β2 mRNA in in-vitro experiments.

  • Possible Cause 1: Inefficient Cellular Uptake.

    • Troubleshooting Step: Optimize the delivery method. While gymnotic (naked) delivery has been used,[8] consider using a transfection reagent suitable for oligonucleotides to enhance uptake in your specific cell type. It is also important to confirm cellular uptake using methods such as fluorescence microscopy or flow cytometry with a labeled oligonucleotide.[9]

  • Possible Cause 2: Incorrect Assay Conditions.

    • Troubleshooting Step: Verify the accuracy and sensitivity of your quantification method. Quantitative reverse transcription PCR (RT-qPCR) is a standard method for measuring mRNA levels.[10][11] Ensure that your primers and probes are specific for TGF-β2 and that you are using appropriate housekeeping genes for normalization.[10] The branched DNA (bDNA) assay is another robust alternative.[4]

  • Possible Cause 3: Cell Model Considerations.

    • Troubleshooting Step: Ensure that the chosen cell model expresses detectable levels of TGF-β2 mRNA at baseline. Different cell types may have varying endogenous expression levels.

Issue 2: High variability in in-vivo animal model results.

  • Possible Cause 1: Inconsistent Administration.

    • Troubleshooting Step: Standardize the intravitreal injection technique to ensure consistent delivery to the posterior eye tissues. Preclinical studies have shown that this compound distributes to the retina, choroid, and sclera following injection.[8][12]

  • Possible Cause 2: Inappropriate Animal Model.

    • Troubleshooting Step: Select an animal model that recapitulates the key aspects of the human disease being studied. For example, the laser-induced choroidal neovascularization (CNV) model in mice has been used to evaluate the anti-angiogenic and anti-fibrotic effects of this compound.[12]

  • Possible Cause 3: Timing of Assessment.

    • Troubleshooting Step: The pharmacodynamic effects of this compound are long-lasting.[1][2] Ensure that the timing of your endpoint assessments is appropriate to capture the expected biological changes.

Quantitative Data from Clinical Trials

Table 1: Summary of Key Efficacy Outcomes from the Phase 2 BETTER Trial

ParameterPatient GroupBaseline (BL)End of Study (EOS)Change
Best-Corrected Visual Acuity (BCVA) DME57 letters68 letters+11 letters
nAMD64 letters64 lettersStable
Central Retinal Thickness (CRT) DME526 µm326 µm-200 µm
nAMD330 µm290 µm-40 µm
Hyperreflective Material (HRM) Volume nAMD with Fibrosis--70% reduction
Intraretinal Fluid (IRF) Volume DME (Naïve)---333 nL
DME (Anti-VEGF Pretreated)---120 nL

Data compiled from published abstracts of the BETTER trial results.[3][4]

Experimental Protocols

Protocol 1: Quantification of TGF-β2 mRNA Knockdown by RT-qPCR

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a scrambled control oligonucleotide for a predetermined duration.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for TGF-β2. Include primers and a probe for a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of TGF-β2 mRNA using the delta-delta Ct method, comparing the expression in this compound-treated cells to control-treated cells.

Protocol 2: Measurement of TGF-β2 Protein Levels by ELISA

  • Sample Collection: Collect cell culture supernatant or tissue lysates from experimental subjects.

  • ELISA Procedure: Use a commercially available ELISA kit for TGF-β2. Follow the manufacturer's instructions for coating the plate with a capture antibody, adding samples and standards, incubating with a detection antibody, and adding a substrate for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to interpolate the concentration of TGF-β2 in the unknown samples.

Visualizations

TGFB2_Signaling_Pathway This compound This compound (Antisense Oligonucleotide) TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA Binds and promotes degradation Ribosome Ribosome TGFB2_mRNA->Ribosome Translation TGFB2_Protein TGF-β2 Protein (Precursor) Ribosome->TGFB2_Protein Secreted_TGFB2 Secreted Active TGF-β2 TGFB2_Protein->Secreted_TGFB2 Processing & Secretion TGFBR TGF-β Receptor (Type I/II) Secreted_TGFB2->TGFBR Binds SMAD SMAD 2/3 Phosphorylation TGFBR->SMAD SMAD4 SMAD 4 Complex Formation SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Gene_Expression Target Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: TGF-β2 signaling pathway and the mechanism of action of this compound.

ASO_Efficacy_Workflow start Start: Hypothesis aso_design ASO Design & Synthesis (e.g., this compound) start->aso_design in_vitro In Vitro Validation aso_design->in_vitro cell_culture Cell Culture (e.g., ARPE-19, Astrocytes) in_vitro->cell_culture Yes data_analysis Data Analysis & Interpretation in_vitro->data_analysis No/Refine treatment ASO Treatment (Gymnotic or Transfection) cell_culture->treatment assays Efficacy & Toxicity Assays treatment->assays in_vivo In Vivo Studies assays->in_vivo Proceed animal_model Animal Model Selection (e.g., CNV mouse model) in_vivo->animal_model Yes administration Intravitreal Injection animal_model->administration endpoints Endpoint Analysis (e.g., Imaging, Histology) administration->endpoints endpoints->data_analysis end End: Candidate Selection data_analysis->end

Caption: Experimental workflow for evaluating antisense oligonucleotide efficacy.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Verify Reagent Quality (ASO integrity, primers, antibodies) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, timing, technique) start->check_protocol check_model Assess Cell/Animal Model (Passage number, health, genetics) start->check_model reagent_ok Reagents OK? check_reagents->reagent_ok protocol_ok Protocol Followed? check_protocol->protocol_ok model_ok Model Appropriate? check_model->model_ok reagent_ok->protocol_ok Yes replace_reagents Action: Replace/Re-validate Reagents reagent_ok->replace_reagents No protocol_ok->model_ok Yes modify_protocol Action: Modify Protocol & Repeat protocol_ok->modify_protocol No reselect_model Action: Re-evaluate/Select New Model model_ok->reselect_model No consult Consult Literature / Technical Support model_ok->consult Yes

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

MALT1 Paracaspase Inhibitors: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MALT1 paracaspase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of commonly used MALT1 inhibitors?

A1: The selectivity of MALT1 inhibitors varies significantly depending on the chemical scaffold. Early-generation inhibitors may have notable off-targets. For instance, mepazine, an early identified inhibitor, also functions as a dopamine (B1211576) D2 receptor antagonist. The irreversible inhibitor MI-2 has been reported to have a significant off-target profile.[1][2] Newer generation, highly selective allosteric inhibitors such as ABBV-MALT1 and MLT-748 have been developed. For example, ABBV-MALT1 showed no significant off-target activity when tested against a panel of 177 kinases and 55 pharmacological receptors at a concentration of 10 µM.[3] Similarly, MLT-748 displayed no inhibitory activity against 22 other human proteases at concentrations up to 100 µM.[4]

Q2: My experimental results show a phenotype inconsistent with MALT1 inhibition. How can I determine if this is an off-target effect?

A2: Unexplained phenotypes can arise from off-target activities. To dissect this, consider the following:

  • Use a structurally unrelated MALT1 inhibitor: If a different class of MALT1 inhibitor recapitulates the phenotype, it is more likely an on-target effect.

  • Perform a dose-response analysis: Off-target effects are often observed at higher concentrations. Determine the minimal concentration of your inhibitor that achieves MALT1 inhibition and assess if the unexpected phenotype persists at this concentration.

  • Validate on-target engagement: Confirm that your inhibitor is engaging MALT1 in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).

  • Rescue experiment: If possible, perform a rescue experiment by overexpressing a catalytically active MALT1 to see if it reverses the observed phenotype.

Q3: I am observing significant T-cell-related toxicity in my in vivo experiments. Is this an off-target effect?

A3: Not necessarily. A significant concern with MALT1 inhibition is the on-target effect on regulatory T cells (Tregs).[5][6] Long-term MALT1 protease inhibition can lead to a reduction in Treg frequency and function, potentially causing an IPEX-like autoimmune pathology in preclinical models.[5] It is crucial to monitor Treg populations (e.g., by flow cytometry for Foxp3+ CD25+ cells) and markers of immune activation in your in vivo studies. Some studies suggest that it might be possible to uncouple the anti-inflammatory effects from the reduction in Tregs by carefully managing the inhibitor's dose and exposure.[7][8]

Q4: How can I proactively assess the selectivity of my MALT1 inhibitor?

A4: Several methods can be employed to profile the selectivity of a MALT1 inhibitor:

  • Kinome Scanning: Screen the inhibitor against a large panel of kinases to identify potential off-target kinase interactions. Services like LINCS KinomeScan provide such profiling.[9]

  • Protease Panels: Test the inhibitor against a panel of other proteases, especially caspases, to ensure selectivity for MALT1's unique arginine-specific cleavage activity.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and can be adapted for proteome-wide analysis to identify off-target binders.

  • Proteomic Profiling: A comprehensive approach to identify off-target effects by quantifying changes in the proteome upon inhibitor treatment.

Q5: What are the key differences between active site inhibitors and allosteric inhibitors of MALT1 regarding off-target effects?

A5: Active site inhibitors, particularly covalent ones like MI-2, are designed to bind to the catalytic cysteine residue of MALT1.[1][10] While this can provide high potency, there is a risk of cross-reactivity with other cysteine proteases. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits MALT1's proteolytic activity.[3][11] This can offer higher selectivity, as the allosteric pocket may be unique to MALT1. Newer, highly selective inhibitors like ABBV-MALT1, MLT-943, and SGR-1505 are often allosteric inhibitors.[3][11][12]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results between different MALT1 inhibitors Off-target effects of one or more inhibitors.1. Compare the selectivity profiles of the inhibitors if available.2. Use a third, structurally distinct inhibitor as a tie-breaker.3. Confirm on-target MALT1 inhibition for each compound at the concentrations used (e.g., by Western blot for cleaved substrates like CYLD or RelB).
Unexpected cytotoxicity in cell-based assays 1. Off-target toxicity.2. On-target toxicity in a highly dependent cell line.3. Compound insolubility or degradation.1. Perform a dose-response curve to distinguish specific from non-specific toxicity.2. Test the inhibitor in a MALT1-independent cell line as a negative control.3. Visually inspect for compound precipitation in culture media. Prepare fresh solutions for each experiment.
Discrepancy between biochemical IC50 and cellular EC50 1. Poor cell permeability.2. Active efflux of the compound from cells.3. High protein binding in culture medium.1. Assess cell permeability using standard assays.2. Co-treat with known efflux pump inhibitors.3. Perform assays in serum-free or low-serum conditions to assess the impact of protein binding.
Lack of in vivo efficacy despite good in vitro potency 1. Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).2. On-target toxicity limiting achievable exposure (e.g., Treg effects).1. Conduct pharmacokinetic studies to determine compound exposure in vivo.2. Monitor for signs of autoimmunity and assess Treg populations in treated animals.3. Consider alternative dosing regimens to maintain efficacy while minimizing toxicity.

Quantitative Data on MALT1 Inhibitor Selectivity

InhibitorTypeOn-Target PotencyOff-Target Information
z-VRPR-fmk Peptide, IrreversibleKi = 0.14 µM[11]Peptide-based, may have limited cell permeability and in vivo stability.[2]
Mepazine Small Molecule, ReversibleIC50 = 0.83 µM[11]Known dopamine D2 receptor antagonist.
MI-2 Small Molecule, IrreversiblePotent nanomolar activity[2]Has a significant off-target profile.[1]
ABBV-MALT1 AllostericKd = 37 nM; IC50 = 349 nM[3][11]No meaningful off-target activity detected against 177 kinases and 55 receptors at 10 µM.[3]
MLT-943 AllostericCellular IC50 = 40 nM[11]Reported to be a potent and selective MALT1 protease inhibitor.[5]
MLT-748 Allosteric-No inhibitory activity against a panel of 22 other human proteases at up to 100 µM.[4]
SGR-1505 Small Molecule-Preclinical studies show it to be highly potent and selective. Currently in Phase 1 clinical trials.[12]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to verify the engagement of a MALT1 inhibitor with its target in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13]

Materials:

  • Cell line expressing MALT1

  • MALT1 inhibitor and vehicle (e.g., DMSO)

  • PBS and appropriate cell culture medium

  • Lysis buffer with protease inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Anti-MALT1 antibody

  • PCR tubes and a thermocycler

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Harvest and resuspend cells in fresh medium. Treat cells with the MALT1 inhibitor at the desired concentration or with vehicle for 1 hour at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for MALT1.

  • Data Analysis: Quantify the band intensities for MALT1 at each temperature. Plot the percentage of soluble MALT1 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Protocol 2: Proteomic Profiling for Off-Target Identification

This protocol provides a general workflow for using mass spectrometry-based proteomics to identify unintended protein targets of a MALT1 inhibitor.

Materials:

  • Cell line of interest

  • MALT1 inhibitor and vehicle (e.g., DMSO)

  • Lysis buffer for mass spectrometry (e.g., urea-based)

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Grow cells in SILAC medium if using a quantitative approach, or perform label-free quantification. Treat cells with the MALT1 inhibitor or vehicle at a concentration known to induce a biological effect.

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer compatible with mass spectrometry. Quantify protein concentration.

  • Protein Digestion: Reduce the disulfide bonds in the proteins, alkylate the cysteine residues, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer. Identify and quantify the proteins in each sample.

  • Off-Target Identification: Compare the protein abundance profiles between the inhibitor-treated and vehicle-treated samples. Proteins that show a significant and reproducible change in abundance upon inhibitor treatment are potential off-targets. Further validation using orthogonal methods (e.g., CETSA, Western blotting) is required.

Visualizations

MALT1_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_CBM CBM Complex cluster_NFkB NF-κB Activation BCR BCR BTK BTK BCR->BTK PKC PKCβ BTK->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK Scaffold Function A20 A20 (Negative Regulator) MALT1->A20 Protease Function (Cleavage/Inactivation) NFkB NF-κB IKK->NFkB Nucleus Gene Transcription (Proliferation, Survival) NFkB->Nucleus MALT1_Inhibitor MALT1 Inhibitor MALT1_Inhibitor->MALT1

Caption: MALT1 signaling pathway and point of inhibition.

CETSA_Workflow start Start: Intact Cells treatment Treat with Inhibitor or Vehicle start->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Analyze by Western Blot for MALT1 supernatant->analysis end End: Generate Melt Curve analysis->end

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Off_Target_Logic cluster_observed Observation cluster_investigation Investigation cluster_conclusion Conclusion phenotype Unexpected Phenotype dose_response Dose-Response Analysis phenotype->dose_response struct_unrelated Use Structurally Unrelated Inhibitor phenotype->struct_unrelated negative_control Test in MALT1-null Cell Line phenotype->negative_control off_target Likely Off-Target Effect dose_response->off_target Effect only at high concentration on_target Likely On-Target Effect struct_unrelated->on_target Phenotype replicated struct_unrelated->off_target Phenotype not replicated negative_control->on_target Phenotype absent negative_control->off_target Phenotype persists

Caption: Logical workflow for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Investigating ISTH0036-Induced Cataract Development in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with the antisense oligonucleotide ISTH0036 in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential side effect of cataract development.

Frequently Asked Questions (FAQs)

Q1: What is the known association between this compound and cataract development?

A1: this compound is an antisense oligonucleotide designed to selectively target and suppress the production of Transforming Growth Factor beta 2 (TGF-β2).[1][2][3][4] While being investigated for therapeutic applications in ocular diseases like glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME), clinical trials have reported worsening of cataracts in a percentage of treated patients.[2] Furthermore, preclinical toxicology studies in rabbits and non-human primates have identified lens opacification as a dose-limiting toxicity of this compound.[5][6]

Q2: What is the proposed mechanism for this compound-induced cataract formation?

A2: The precise mechanism is still under investigation. However, it is known that TGF-β signaling plays a crucial role in maintaining lens homeostasis. Disruption of this pathway can lead to cataract development. TGF-β is implicated in the epithelial-mesenchymal transition (EMT) of lens epithelial cells, a process associated with posterior capsular opacification (PCO) and anterior subcapsular cataracts (ASC).[7][8][9][10] While TGF-β is often seen as a driver of fibrotic cataracts, the inhibition of a specific isoform like TGF-β2 by this compound may disrupt the delicate balance of signaling required for lens transparency, potentially leading to lens opacities.

Q3: In which animal models has this compound-induced cataract been observed?

A3: Preclinical safety studies have documented lens opacification in both rabbits and non-human primates (cynomolgus monkeys) following intravitreal administration of this compound.[5][11] These findings are crucial for researchers using these models for efficacy studies of this compound for other ocular conditions.

Troubleshooting Guide

Issue 1: Unexpectedly rapid or severe cataract development in study animals.

  • Possible Cause: High dosage of this compound. Lens opacification has been identified as a dose-limiting toxicity.[5]

  • Troubleshooting Steps:

    • Review Dosing Regimen: Compare the administered dose to the No Observed Adverse Effect Level (NOAEL) established in preclinical toxicology studies, if available.

    • Dose De-escalation: Consider reducing the dose of this compound in a subset of animals to determine if the cataract formation is dose-dependent.

    • Refined Ocular Examination Schedule: Increase the frequency of slit-lamp examinations to detect early signs of lens opacity.

Issue 2: Difficulty in differentiating this compound-induced cataracts from other types of cataracts.

  • Possible Cause: Confounding factors in the animal model, such as age-related changes or complications from the disease model itself (e.g., diabetic cataracts).

  • Troubleshooting Steps:

    • Strict Control Groups: Ensure the study includes age-matched, vehicle-treated control groups to monitor for spontaneous or model-induced cataract formation.

    • Detailed Cataract Morphology Characterization: Use a standardized cataract grading system to document the type (e.g., nuclear, cortical, subcapsular) and severity of the opacities. This can help in identifying a specific cataract phenotype associated with this compound.

    • Histopathological Analysis: At the end of the study, perform histological analysis of the lenses to characterize cellular changes, such as lens epithelial cell morphology and fiber cell organization.

Issue 3: Inconsistent cataract development across animals in the same treatment group.

  • Possible Cause: Variability in drug delivery or individual animal susceptibility.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure consistent and accurate intravitreal injection technique to minimize variability in drug concentration in the vitreous humor.

    • Increase Sample Size: A larger number of animals per group can help to determine if the observed variability is statistically significant.

    • Monitor for Systemic Health: General health status can influence susceptibility to ocular side effects. Monitor animal weight and other health parameters throughout the study.

Data Presentation

Table 1: Example of Cataract Grading in a Rabbit Model Following Intravitreal this compound Administration

Treatment GroupDose (µ g/eye )NWeek 4Week 8Week 12
Vehicle Control010Grade 0Grade 0Grade 0.1 ± 0.2
This compound Low Dose5010Grade 0.5 ± 0.3Grade 1.2 ± 0.5Grade 1.8 ± 0.6
This compound High Dose20010Grade 1.5 ± 0.6Grade 2.8 ± 0.7Grade 3.5 ± 0.8*
Cataract grading based on a 0-4 scale (0 = clear lens, 4 = mature cataract). Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Table 2: Example of Histopathological Findings in Lenses of Non-Human Primates

Treatment GroupDose (µ g/eye )NLens Epithelial Cell MorphologyCortical Fiber OrganizationPosterior Capsular Opacification
Vehicle Control06Normal monolayerWell-organizedAbsent
This compound1506Mild vacuolation, occasional multilayeringFocal disorganizationPresent in 2/6 animals

Experimental Protocols

Protocol 1: Slit-Lamp Examination for Cataract Assessment in Rabbits

  • Animal Preparation: Anesthetize the rabbit using an appropriate anesthetic protocol (e.g., ketamine/xylazine).

  • Pupil Dilation: Instill one drop of 1% tropicamide (B1683271) and 2.5% phenylephrine (B352888) into the conjunctival sac. Wait 15-20 minutes for maximal pupil dilation.

  • Slit-Lamp Examination:

    • Position the rabbit securely in a stereotaxic frame or with the assistance of a holder.

    • Use a slit-lamp biomicroscope to examine the lens.

    • Systematically evaluate the anterior capsule, cortex, nucleus, and posterior capsule.

    • Document findings using a standardized grading system (e.g., LOCS III for animal models).

    • Capture high-resolution images of the lens.

  • Recovery: Administer a reversal agent if necessary and monitor the animal until it is fully recovered from anesthesia.

Protocol 2: Histopathological Analysis of Lens Tissue

  • Tissue Collection: Euthanize the animal at the designated study endpoint. Enucleate the eyes immediately.

  • Fixation: Fix the whole globe in Davidson's fixative or 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding:

    • Dissect the lens from the globe under a dissecting microscope.

    • Process the lens through a graded series of ethanol (B145695) and xylene.

    • Embed the lens in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining:

    • Perform Hematoxylin and Eosin (H&E) staining to visualize general morphology.

    • Consider immunohistochemistry for markers of EMT (e.g., α-smooth muscle actin) or cell proliferation (e.g., Ki-67) on the lens epithelial cells.

  • Microscopic Analysis: Examine the stained sections under a light microscope to assess lens epithelial cell changes, cortical fiber integrity, and the presence of any opacities.

Mandatory Visualizations

TGFB_Signaling_in_Lens cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFB2 TGF-β2 TGFBR TGF-β Receptor (Type I/II) TGFB2->TGFBR Binding Smad2_3 p-Smad2/3 TGFBR->Smad2_3 Phosphorylation This compound This compound TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA Inhibition TGFB2_mRNA->TGFB2 Translation Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT Epithelial-Mesenchymal Transition (EMT) Smad_complex->EMT Nuclear Translocation & Gene Expression Cataract Cataract Formation EMT->Cataract

Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Rabbit, NHP) Grouping Randomize into Treatment Groups (Vehicle, Low Dose, High Dose) Animal_Model->Grouping Dosing Intravitreal Administration of this compound or Vehicle Grouping->Dosing Slit_Lamp Regular Slit-Lamp Examinations (e.g., Weekly) Dosing->Slit_Lamp Cataract_Grading Grade Cataract Severity Slit_Lamp->Cataract_Grading Cataract_Grading->Slit_Lamp Continue Monitoring Endpoint Study Endpoint Cataract_Grading->Endpoint Histology Histopathological Analysis of Lenses Endpoint->Histology Data_Analysis Statistical Analysis of Data Histology->Data_Analysis

Caption: Experimental workflow for assessing this compound-induced cataracts.

Troubleshooting_Logic Start Cataract Development Observed Rapid_Severe Is it rapid or severe? Start->Rapid_Severe Inconsistent Is it inconsistent across animals? Rapid_Severe->Inconsistent No Dose_Check Check Dosage vs. NOAEL Rapid_Severe->Dose_Check Yes Differentiate Difficulty in differentiation? Inconsistent->Differentiate No Standardize_Delivery Standardize Injection Technique Inconsistent->Standardize_Delivery Yes Control_Groups Review Control Group Data Differentiate->Control_Groups Yes Dose_Deescalate Consider Dose De-escalation Dose_Check->Dose_Deescalate Increase_N Increase Sample Size Standardize_Delivery->Increase_N Detailed_Grading Implement Detailed Grading Control_Groups->Detailed_Grading Histology_Confirm Confirm with Histology Detailed_Grading->Histology_Confirm

Caption: Troubleshooting logic for unexpected cataract development.

References

Technical Support Center: Optimizing ISTH0036 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of ISTH0036, a locked nucleic acid (LNA) modified antisense oligonucleotide targeting Transforming Growth Factor beta 2 (TGF-β2) mRNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 14-mer phosphorothioate (B77711) LNA-modified antisense oligonucleotide designed to selectively target the messenger RNA (mRNA) of TGF-β2.[1] By binding to the TGF-β2 mRNA, this compound promotes its degradation by RNase H, thereby inhibiting the production of the TGF-β2 protein.[1][2] This mechanism helps to reduce downstream signaling pathways associated with fibrosis and angiogenesis.[3][4]

Q2: What is a good starting concentration for this compound in cell culture experiments?

A2: Based on preclinical data, a good starting point for this compound concentration is in the sub-micromolar to low micromolar range. In cell-based assays, this compound has been shown to suppress TGF-β2 mRNA and protein with IC50 values of 0.4 μM and 0.7 μM, respectively.[5] A dose-response experiment ranging from 100 nM to 10 μM is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: Which cell lines are suitable for in vitro studies with this compound?

A3: The choice of cell line depends on the research question. Cell lines with known high expression of TGF-β2 are ideal. These include various cancer cell lines such as glioma, colorectal, breast, lung, and pancreatic cancer cells. For ophthalmology-related research, primary cells like retinal pigment epithelial (RPE) cells, trabecular meshwork cells, or corneal epithelial cells can be considered, although their culture can be more challenging. Murine astrocytes have also been used in preclinical studies of this compound.[6]

Q4: How should I deliver this compound to my cells in culture?

A4: this compound can be delivered to cells using two main methods:

  • Gymnotic delivery: This method involves adding the LNA oligonucleotide directly to the cell culture medium without any transfection reagent.[1] It relies on the natural uptake mechanisms of the cells. This is a gentler method but may require higher concentrations and longer incubation times.

  • Transfection: Using a cationic lipid-based transfection reagent can enhance the uptake of this compound, often allowing for lower concentrations to be effective. However, it is crucial to optimize the transfection protocol to minimize cytotoxicity.

Q5: What are the essential controls to include in my experiments?

A5: To ensure the specificity of the observed effects, the following controls are critical:

  • Scrambled control: An oligonucleotide with the same length and chemical modifications as this compound but with a randomized sequence that does not target any known mRNA.

  • Mismatch control: An oligonucleotide with a sequence similar to this compound but with a few base mismatches to the target TGF-β2 mRNA.

  • Untreated control: Cells that are not exposed to any oligonucleotide.

  • Vehicle control: Cells treated with the delivery vehicle (e.g., transfection reagent) alone.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low reduction of TGF-β2 mRNA/protein 1. Suboptimal this compound concentration. 2. Inefficient delivery into cells. 3. Incorrect timing of analysis. 4. Low TGF-β2 expression in the chosen cell line.1. Perform a dose-response curve (e.g., 100 nM to 10 μM) to find the optimal concentration. 2. If using gymnotic delivery, try increasing the concentration or incubation time. Consider switching to a transfection-based method. Optimize the transfection reagent-to-ASO ratio. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours post-treatment) to determine the optimal time point for mRNA and protein analysis. 4. Confirm TGF-β2 expression in your cell line using qPCR or Western blot before starting the experiment.
High cell toxicity or death 1. High concentration of this compound. 2. Toxicity from the transfection reagent. 3. Off-target effects.1. Lower the concentration of this compound. Ensure the observed effect is not due to general toxicity by comparing it with the scrambled control. 2. Optimize the concentration of the transfection reagent and the incubation time. Follow the manufacturer's protocol carefully. 3. Test a second this compound oligonucleotide targeting a different region of the TGF-β2 mRNA. Analyze the expression of potential off-target genes predicted by bioinformatics tools.
Inconsistent results between experiments 1. Variation in cell passage number or confluency. 2. Inconsistent delivery efficiency. 3. Reagent variability.1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 2. Standardize the delivery protocol. For transfection, ensure consistent mixing and incubation times. 3. Use aliquots of reagents to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Parameter Value Context Reference
IC50 for TGF-β2 mRNA suppression 0.4 μMPreclinical cell-based experiments[5]
IC50 for TGF-β2 protein suppression 0.7 μMPreclinical cell-based experiments[5]
Clinically tested intraocular concentrations 0.3 μM, 1 μM, 3 μM, 10 μMPhase I clinical trial in glaucoma patients[5]
Effective concentration for other TGF-β2 ASOs ≥ 50 nMIn vitro studies in glioma cell lines[3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using qPCR
  • Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound and control oligonucleotides (scrambled, mismatch) in nuclease-free water.

  • Treatment:

    • Gymnotic Delivery: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or control oligonucleotides (e.g., 0.1, 0.5, 1, 5, 10 μM).

    • Transfection: Prepare complexes of this compound or control oligonucleotides with a suitable transfection reagent according to the manufacturer's protocol. Add the complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for TGF-β2 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of TGF-β2 mRNA normalized to the housekeeping gene. Determine the IC50 value from the dose-response curve.

Protocol 2: Western Blot Analysis of TGF-β2 Protein Levels
  • Cell Treatment: Treat cells with the determined optimal concentration of this compound and controls as described in Protocol 1.

  • Protein Extraction: After the desired incubation period (typically 48-72 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against TGF-β2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).

Visualizations

TGFB2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TGFB2 TGF-β2 TGFBR2 TGF-β Receptor II TGFB2->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Gene Expression (e.g., Fibrosis, Angiogenesis) SMAD_complex->Gene_Expression Transcription Regulation Nucleus Nucleus This compound This compound TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA Binds to TGFB2_mRNA->TGFB2 Translation Degradation Degradation TGFB2_mRNA->Degradation

Caption: TGF-β2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start cell_seeding Seed Cells start->cell_seeding treatment Treat with this compound & Controls cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation harvest Harvest Cells incubation->harvest analysis Analysis harvest->analysis qpcr RNA Extraction & qPCR analysis->qpcr mRNA western Protein Extraction & Western Blot analysis->western Protein data_analysis Data Analysis qpcr->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic start Problem Encountered no_effect No/Low TGF-β2 Reduction start->no_effect toxicity High Cell Toxicity start->toxicity inconsistent Inconsistent Results start->inconsistent check_conc Check Concentration (Dose-Response) no_effect->check_conc lower_conc Lower this compound Concentration toxicity->lower_conc standardize_cells Standardize Cell Passage & Confluency inconsistent->standardize_cells check_delivery Check Delivery Method (Transfection vs. Gymnotic) check_conc->check_delivery check_time Check Time Point (Time-Course) check_delivery->check_time check_expression Check Basal TGF-β2 Expression check_time->check_expression optimize_transfection Optimize Transfection Reagent lower_conc->optimize_transfection check_off_target Investigate Off-Target Effects optimize_transfection->check_off_target standardize_protocol Standardize Delivery Protocol standardize_cells->standardize_protocol aliquot_reagents Aliquot Reagents standardize_protocol->aliquot_reagents

Caption: Logical troubleshooting workflow for this compound in vitro experiments.

References

Navigating ISTH0036 Delivery for Posterior Eye Disease Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective delivery of ISTH0036 in preclinical models of posterior eye diseases. Below you will find troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and administration of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
1. Inconsistent or lower-than-expected in vivo efficacy. - Improper drug preparation: Incorrect dilution, contamination, or degradation of this compound. - Suboptimal injection technique: Inaccurate injection volume, leakage from the injection site (reflux), or incorrect placement of the injection. - Oligonucleotide degradation: Antisense oligonucleotides can be susceptible to degradation by nucleases.[1][2]- Drug Preparation: Prepare this compound solutions fresh for each experiment using sterile, nuclease-free reagents and consumables. Verify the final concentration and purity. - Injection Technique: Utilize a calibrated microinjection system for accurate volume delivery. To minimize reflux, use a small gauge needle (e.g., 31-gauge) to create the initial puncture, followed by injection with a blunt-tipped needle or glass pipette.[3] A two-step, angled incision may also help the injection site to self-seal.[3] Wait for a few seconds before withdrawing the needle.[3][4] - Oligonucleotide Stability: While this compound is a modified antisense oligonucleotide designed for increased stability, proper handling to avoid nuclease contamination is crucial.[5][6] Consider using formulation strategies like liposomes to protect against degradation for other antisense experiments.[1][2]
2. High variability in results between experimental animals. - Inconsistent injection volumes or placement. - Animal-to-animal biological variability. - Experimenter variability in injection technique. - Standardize Protocol: Ensure all injections are performed by a trained individual following a standardized protocol. Use of an operating microscope and a micromanipulator can improve precision.[4][7] - Increase Sample Size: A larger cohort of animals can help to account for biological variability. - Refine Technique: Practice the injection technique to ensure consistency. Video recording and peer review of the procedure can help identify and correct inconsistencies.
3. Observed ocular inflammation or adverse reactions post-injection. - Contamination of the injection solution. - Immune response to the oligonucleotide or delivery vehicle. - Mechanical injury from the injection procedure. - Aseptic Technique: Maintain strict aseptic technique during the entire procedure, from solution preparation to injection. - Control Groups: Include appropriate control groups, such as a vehicle-injected group and a scrambled oligonucleotide control, to differentiate between effects of the injection procedure, the delivery vehicle, and the specific antisense sequence.[8] - Refine Injection: Ensure the injection is performed carefully to avoid unnecessary tissue damage. Monitor for signs of inflammation such as redness, swelling, or changes in intraocular pressure.
4. Difficulty confirming target engagement (downregulation of TGF-β2 mRNA). - Suboptimal dose or delivery. - Incorrect timing of tissue harvesting. - Issues with RNA extraction or qPCR analysis. - Dose-Response Study: Perform a dose-response study to determine the optimal concentration of this compound for your model. - Time-Course Analysis: Harvest tissues at multiple time points post-injection to identify the peak of TGF-β2 mRNA downregulation. Preclinical studies have shown target downregulation at day 2 and day 5 post-injection in mice.[9] - Optimize Molecular Assays: Ensure the use of validated protocols for RNA extraction from ocular tissues and for qPCR, including appropriate reference genes for normalization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a 14-mer locked nucleic acid (LNA)-modified antisense oligonucleotide.[6][9] It is designed to selectively target and bind to the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2), leading to its degradation and thereby suppressing the production of the TGF-β2 protein.[5][10][11] Overexpression of TGF-β2 is implicated in the pathogenesis of fibrosis in several ocular diseases.[10][12][13]

Q2: What are the target diseases for this compound in the posterior eye?

A2: this compound is being investigated for posterior eye diseases where fibrosis is a key pathological feature, such as neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME).[11]

Q3: What is the mechanism of action of this compound in inhibiting fibrosis?

A3: By downregulating the expression of TGF-β2, a key cytokine that promotes fibrosis, this compound aims to inhibit the downstream signaling pathways that lead to excessive extracellular matrix deposition and scar tissue formation in the retina.[10][13]

Q4: What are the key findings from the Phase 2 BETTER trial for this compound?

A4: The Phase 2 BETTER trial evaluated intravitreal injections of this compound in patients with nAMD and DME.[11] Key outcomes included stabilization or improvement in best-corrected visual acuity (BCVA) and a reduction in central retinal thickness (CRT).[11] Notably, in nAMD patients with fibrosis, this compound treatment led to a significant reduction in the volume of hyperreflective material (a marker of fibrosis), in contrast to an increase observed in fellow eyes receiving standard anti-VEGF therapy.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Summary of Phase 2 BETTER Trial Outcomes

Parameter nAMD Patients DME Patients Reference
Best-Corrected Visual Acuity (BCVA) Stabilization or improvementImprovement[11]
Central Retinal Thickness (CRT) ReductionReduction[11]
Hyperreflective Material (HRM) Volume (in fibrotic eyes) ~70% reductionNot reported[11]
Intraretinal Fluid (IRF) Volume Not reportedMean reduction of -333nL (naïve) and -120nL (pretreated)[11]
Intraocular Pressure (IOP) StableStable[11]

Experimental Protocols

General Protocol for Preparation and Intravitreal Injection of this compound in a Murine Model

This protocol is a generalized guideline based on common practices for intravitreal injections of antisense oligonucleotides in mice.[4][7][14][15][16] Researchers should optimize parameters for their specific experimental setup.

1. Preparation of this compound Solution:

  • This compound is a synthetic oligonucleotide.[6] For experimental use, it should be reconstituted in a sterile, nuclease-free vehicle, such as phosphate-buffered saline (PBS).

  • Perform dilutions to the desired final concentration using sterile, nuclease-free PBS.

  • Prepare the solution under aseptic conditions, for example, in a laminar flow hood.

2. Animal Preparation:

  • Anesthetize the mouse using an appropriate and approved anesthetic protocol (e.g., ketamine/xylazine cocktail).

  • Apply a topical anesthetic to the eye that will be injected.

  • Place the anesthetized mouse on a stable platform under an operating microscope.

3. Intravitreal Injection Procedure:

  • Using a sterile 30-gauge or 31-gauge needle, create a small puncture through the sclera, posterior to the limbus, taking care to avoid the lens.[3]

  • Using a calibrated glass micropipette or a Hamilton syringe with a 33-gauge or smaller needle, carefully insert the needle through the puncture site into the vitreous cavity.[3]

  • Slowly inject the desired volume (typically 1-2 µL for a mouse eye) of the this compound solution.

  • Hold the needle in place for a few seconds after injection to minimize reflux.[3][4]

  • Slowly withdraw the needle.

  • Apply a topical antibiotic ointment to the injected eye to prevent infection.

4. Post-Injection Monitoring:

  • Monitor the animal during recovery from anesthesia.

  • In the days following the injection, monitor the eye for any signs of adverse reactions, such as inflammation, cataract formation, or retinal detachment.

  • At the designated experimental endpoint, euthanize the animal and harvest the ocular tissues for analysis (e.g., qPCR for TGF-β2 mRNA levels, immunohistochemistry).

Visualizations

TGF-β2 Signaling Pathway in Ocular Fibrosis

TGFB2_Signaling_Pathway This compound This compound TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA inhibition TGFB2_Protein TGF-β2 Protein TGFB2_mRNA->TGFB2_Protein translation TGFBR1_R2 TGF-β Receptor I/II Complex TGFB2_Protein->TGFBR1_R2 binding & activation SMAD2_3 SMAD2/3 TGFBR1_R2->SMAD2_3 phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD2_3->SMAD_Complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocation Fibrotic_Genes Fibrotic Gene Expression (e.g., Collagen, Fibronectin) Nucleus->Fibrotic_Genes upregulation Fibrosis Ocular Fibrosis Fibrotic_Genes->Fibrosis

Caption: Mechanism of this compound in inhibiting the TGF-β2 signaling pathway to reduce ocular fibrosis.

Experimental Workflow for this compound Delivery

ISTH0036_Workflow cluster_prep Preparation cluster_injection Procedure cluster_analysis Analysis Prep_ASO Reconstitute & Dilute This compound Load_Syringe Load Injection Device Prep_ASO->Load_Syringe Inject Intravitreal Injection Load_Syringe->Inject Anesthetize Anesthetize Animal Anesthetize->Inject Monitor_Recovery Monitor Recovery Inject->Monitor_Recovery Harvest Harvest Ocular Tissues Monitor_Recovery->Harvest Analyze Molecular & Histological Analysis Harvest->Analyze Data_Interpretation Data Interpretation Analyze->Data_Interpretation

Caption: A generalized experimental workflow for the delivery and analysis of this compound in preclinical models.

References

ISTH0036 Technical Support Center: Stability and Solubility Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and solubility of ISTH0036. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful handling and application of this investigational antisense oligonucleotide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational antisense oligonucleotide designed to selectively target and suppress the production of transforming growth factor beta 2 (TGF-β2).[1][2][3] TGF-β2 is a key cytokine implicated in the development of fibrosis in various ocular diseases.[2][4] By inhibiting TGF-β2 mRNA, this compound aims to reduce fibrosis and modulate the disease course in retinal and macular pathologies.[2][4]

TGF_beta_signaling_pathway cluster_this compound Mechanism of Action cluster_Cellular Cellular Process This compound This compound TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA Binds & Blocks Translation TGFB2_Protein TGF-β2 Protein (Suppressed) TGFB2_mRNA->TGFB2_Protein Translation Fibrosis Fibrotic Response TGFB2_Protein->Fibrosis Promotes

Caption: Mechanism of this compound action on the TGF-β2 pathway.

Q2: How is this compound formulated for clinical use?

In clinical trials, this compound is supplied as a lyophilized powder.[5] This powder is reconstituted with an isotonic (0.9%) saline solution immediately before intravitreal injection.[5]

Q3: What concentrations of this compound have been tested in clinical studies?

This compound has been evaluated at various dose levels in clinical trials. The total administered dose and the resulting calculated concentrations in the vitreous humor are summarized below.

Total Dose AdministeredCalculated Vitreous Humor ConcentrationStudy Phase
6.75 µg~0.3 µMPhase I[5][6]
22.5 µg~1 µMPhase I[5][6]
67.5 µg~3 µMPhase I[5][6]
225 µg~10 µMPhase I[5]

Q4: What are the recommended storage conditions for this compound?

While specific long-term storage instructions for research-grade this compound are not detailed in the provided search results, based on standard practices for oligonucleotides and its clinical formulation, the following is recommended:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

  • Reconstituted Solutions: For short-term storage, keep at 2-8°C. For long-term storage, it is best practice to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: My reconstituted this compound solution appears cloudy or shows precipitation.

Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded in the chosen solvent or that it is aggregating.

Troubleshooting_Precipitation Start Precipitation Observed Check_Conc Is concentration too high? Start->Check_Conc Check_Solvent Is the solvent appropriate? (e.g., isotonic saline) Check_Conc->Check_Solvent No Action_Dilute Dilute to a lower working concentration. Check_Conc->Action_Dilute Yes Check_Temp Was solution prepared at room temperature? Check_Solvent->Check_Temp Yes Action_Solvent Use recommended solvent. Consider buffer components. Check_Solvent->Action_Solvent No Action_Warm Gently warm and vortex to aid dissolution. Check_Temp->Action_Warm No End Clear Solution Check_Temp->End Yes Action_Dilute->End Action_Solvent->End Action_Warm->End

Caption: Logical workflow for troubleshooting this compound precipitation.

Possible Causes and Solutions:

  • High Concentration: The concentration of this compound may be too high for the aqueous buffer.

    • Solution: Try diluting the sample to a lower concentration. Refer to the clinically tested concentrations in the table above as a starting point.

  • Improper Solvent: The solvent system may not be optimal. While isotonic saline is used clinically, different buffers may be used in vitro.

    • Solution: Ensure you are using a high-quality, sterile, isotonic saline or a well-characterized buffer like PBS. The balance of protein-solvent interactions is crucial for maintaining solubility.[7][8]

  • Low Temperature: Reconstitution at low temperatures can sometimes hinder solubility.

    • Solution: Allow the lyophilized powder and the solvent to come to room temperature before reconstitution. Gentle vortexing can also help ensure the compound is fully dissolved.

  • Contamination: Particulate matter from contaminated solvents or handling can act as nucleation sites for precipitation.

    • Solution: Use sterile, filtered solvents and maintain aseptic technique during preparation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the aseptic reconstitution of lyophilized this compound for use in in vitro or in vivo experiments.

Reconstitution_Workflow Start Start: Lyophilized this compound Step1 1. Equilibrate vial and solvent to room temperature Start->Step1 Step2 2. Aseptically add required volume of isotonic (0.9%) saline Step1->Step2 Step3 3. Gently swirl or vortex until fully dissolved Step2->Step3 Step4 4. Visually inspect for clarity and particulates Step3->Step4 End End: this compound Stock Solution Step4->End

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ISTH0036 in studies related to intraocular pressure (IOP). This resource provides essential information, troubleshooting guidance, and standardized protocols to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, single-stranded antisense oligonucleotide (ASO) specifically designed to target the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] By binding to TGF-β2 mRNA, this compound inhibits the production of the TGF-β2 protein.[1][3] In the context of the eye, elevated levels of TGF-β2 are associated with glaucoma pathogenesis.[3][4][5] TGF-β2 contributes to increased IOP by promoting extracellular matrix (ECM) deposition in the trabecular meshwork (TM), which hinders the outflow of aqueous humor.[6][7][8][9] this compound aims to counteract this by reducing TGF-β2 levels, thereby potentially improving aqueous humor outflow and lowering IOP.

Q2: What is the primary signaling pathway targeted by this compound?

A2: this compound indirectly modulates the TGF-β2 signaling pathway in the trabecular meshwork. Elevated TGF-β2 in the aqueous humor binds to its receptor on TM cells, activating the SMAD signaling pathway (specifically phosphorylating SMAD2/3).[7] This leads to a cascade of events including increased deposition of ECM proteins (like fibronectin and collagen), and the upregulation of ECM cross-linking enzymes.[6][7][8] This entire process results in increased resistance to aqueous humor outflow and, consequently, elevated IOP.[4][6] this compound works upstream by preventing the synthesis of the TGF-β2 protein, thus inhibiting the initiation of this pathological signaling cascade.

Q3: In which experimental models has this compound or the targeting of TGF-β2 shown effects on IOP?

A3: The modulation of TGF-β2 has been studied in various models. Exogenous TGF-β2 has been used in perfused ex vivo anterior eye segment organ culture models to mimic the pathophysiology of primary open-angle glaucoma (POAG).[6] In these models, TGF-β2 treatment leads to an elevation in IOP.[8] Preclinical studies in murine models of glaucoma filtration surgery have shown that this compound can prolong bleb survival and decrease fibrosis.[2] Furthermore, a first-in-human Phase I clinical trial in patients with open-angle glaucoma undergoing trabeculectomy demonstrated that this compound can lead to persistently low IOP post-surgery.[5][10][11]

Troubleshooting Guide

Issue 1: Unexpectedly High Intraocular Pressure After this compound Administration

  • Possible Cause 1: Inflammatory Response. Intravitreal injections, as well as the oligonucleotide itself, can sometimes induce a transient inflammatory response, which may lead to a temporary increase in IOP. Preclinical safety assessments of this compound in rabbits have noted dose-related transient local inflammation.

  • Troubleshooting Steps:

    • Dose Optimization: Ensure you are using the appropriate dose of this compound for your model. If not already performed, conduct a dose-response study to identify the optimal concentration that maximizes therapeutic effect while minimizing inflammation.

    • Control Oligonucleotide: Always include a scrambled or mismatch oligonucleotide control in your experimental design.[12] This will help differentiate the effects of the specific this compound sequence from non-specific effects of oligonucleotide administration.

    • Monitor for Inflammation: Assess the eye for signs of inflammation (e.g., redness, cellular infiltration in the anterior chamber) at regular intervals post-injection.

    • Time-Course Analysis: Measure IOP at multiple time points post-injection to determine if the pressure spike is transient.

Issue 2: Inconsistent or No Effect on IOP Reduction

  • Possible Cause 1: Inefficient Delivery or Uptake. The unique anatomy of the eye presents challenges for drug delivery.[13] Inefficient delivery of this compound to the target tissue (trabecular meshwork) can result in a lack of efficacy.

  • Troubleshooting Steps:

    • Injection Technique: Standardize your intravitreal injection technique to ensure consistent delivery to the vitreous humor.

    • Confirmation of Uptake: If feasible for your experimental setup, you can assess the distribution and uptake of this compound in ocular tissues. Preclinical studies have shown that this compound distributes to posterior eye tissues, including the ciliary body and iris, with high concentrations observed for an extended period.

    • Vehicle Formulation: Ensure the vehicle used to dissolve this compound is appropriate and does not interfere with its stability or activity.

  • Possible Cause 2: Advanced Pathological State. In models with severe and long-standing fibrotic changes in the trabecular meshwork, the damage may be too extensive for this compound alone to reverse the increased outflow resistance.

  • Troubleshooting Steps:

    • Model Characterization: Fully characterize the pathological state of your experimental model before initiating treatment. Consider initiating treatment at an earlier stage of the disease model.

    • Combination Therapy: In advanced disease models, consider investigating this compound in combination with other agents that have different mechanisms of action for lowering IOP.

Experimental Protocols

Protocol: Measurement of Intraocular Pressure in Mice using a Rebound Tonometer

This protocol is adapted from established methods for non-invasive IOP measurement in mice.[14][15][16][17]

Materials:

  • Rebound Tonometer (e.g., TonoLab)

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Topical anesthetic (e.g., 0.5% proparacaine)

  • Mouse restrainer or cone[16][17]

  • Gentle restraint platform

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an intraperitoneal injection of a ketamine/xylazine mixture. The choice of anesthetic is crucial as some can affect IOP.[14]

    • Alternatively, for conscious measurements, gently restrain the mouse in a plastic cone to expose the head and minimize movement.[16][17]

    • Apply one drop of topical anesthetic to the cornea to numb the surface and minimize discomfort.[18]

  • Tonometer Preparation:

    • Ensure the rebound tonometer is calibrated according to the manufacturer's instructions.

    • Load a new, sterile probe into the tonometer.

  • IOP Measurement:

    • Position the tonometer perpendicular to the central cornea, approximately 2-4 mm away.

    • Press the measurement button to gently propel the probe towards the cornea. The device will automatically take a series of six readings and calculate the average.

    • It is recommended to take at least two separate averaged readings for each eye to ensure accuracy.[16]

  • Data Recording:

    • Record the IOP measurement for each eye. Note any significant differences between contralateral eyes.[14]

    • Also, record the type of anesthesia used, as this can influence the IOP reading.[14][15]

  • Post-Procedure Care:

    • Allow the mouse to recover from anesthesia on a warming pad to prevent hypothermia.

    • Monitor the animal until it has fully recovered.

Quantitative Data Summary

The following table summarizes the mean intraocular pressure (IOP) data from a Phase I clinical trial of this compound in patients with open-angle glaucoma undergoing trabeculectomy.[5][10][11]

Dose LevelThis compound DoseMean IOP at Day 43 (mmHg ± SD)Mean IOP at Day 85 (mmHg ± SD)
16.75 µg9.8 ± 1.09.7 ± 3.3
222.5 µg11.3 ± 6.714.2 ± 6.5
367.5 µg5.5 ± 3.05.8 ± 1.8
4225 µg7.5 ± 2.37.8 ± 0.6

Note: The mean preoperative IOP for all subjects at the time of the decision for surgery was 27.3 mmHg ± 12.6 mmHg (SD).[5][10]

Visualizations

TGFB2_Signaling_Pathway cluster_this compound This compound Intervention cluster_Cellular Trabecular Meshwork Cell cluster_Physiological Physiological Outcome This compound This compound (Antisense Oligonucleotide) TGFB2_mRNA TGF-β2 mRNA This compound->TGFB2_mRNA Binds and degrades TGFB2_protein TGF-β2 Protein (secreted) TGFB2_mRNA->TGFB2_protein Translation TGFB2_receptor TGF-β2 Receptor TGFB2_protein->TGFB2_receptor Binds SMAD23 SMAD2/3 TGFB2_receptor->SMAD23 Activates pSMAD23 pSMAD2/3 SMAD23->pSMAD23 Phosphorylation ECM_genes ECM Gene Transcription pSMAD23->ECM_genes Promotes ECM_proteins Extracellular Matrix Proteins (e.g., Fibronectin) ECM_genes->ECM_proteins Leads to Aqueous_outflow_resistance Increased Aqueous Outflow Resistance ECM_proteins->Aqueous_outflow_resistance Causes IOP Elevated Intraocular Pressure (IOP) Aqueous_outflow_resistance->IOP Results in

Caption: TGF-β2 signaling pathway in the trabecular meshwork and the mechanism of this compound intervention.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Intervention Phase 2: Intervention cluster_Monitoring Phase 3: Monitoring & Analysis Animal_Model Select Animal Model (e.g., mouse strain) Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Grouping Randomize into Groups (Vehicle, this compound, Control Oligo) Baseline_IOP->Grouping Administration Intravitreal Administration of Test Articles Grouping->Administration IOP_Monitoring Monitor IOP at Defined Time Points Administration->IOP_Monitoring Inflammation_Check Assess for Ocular Inflammation Administration->Inflammation_Check Data_Analysis Analyze IOP Changes Across Groups IOP_Monitoring->Data_Analysis Inflammation_Check->Data_Analysis Histology Optional: Histological Analysis of Trabecular Meshwork Data_Analysis->Histology

Caption: General experimental workflow for evaluating this compound's effect on intraocular pressure in a research model.

References

Refining ISTH0036 treatment protocols to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ISTH0036. The aim is to help refine experimental protocols to minimize potential side effects and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the XYZ signaling pathway, which is frequently dysregulated in certain cancer types. It specifically targets the kinase domain of the XYZ protein, preventing downstream signaling that promotes cell proliferation and survival.

Q2: What are the most commonly observed side effects in pre-clinical studies?

A2: In pre-clinical models, the most frequently observed side effects associated with this compound administration include transient hepatotoxicity and mild gastrointestinal distress. These effects appear to be dose-dependent.

Q3: How can I minimize the risk of hepatotoxicity in my cell culture experiments?

A3: To mitigate hepatotoxicity, it is recommended to use the lowest effective concentration of this compound as determined by a dose-response curve. Additionally, ensure that the cell culture medium is changed every 24-48 hours to prevent the accumulation of metabolites. Co-treatment with a hepatoprotective agent, such as N-acetylcysteine, may also be considered, though its impact on this compound efficacy should be validated.

Troubleshooting Guides

Issue 1: High Levels of Off-Target Effects Observed

Symptoms:

  • Unexpected changes in the expression of genes unrelated to the XYZ pathway.

  • Cell morphology changes not previously associated with XYZ inhibition.

  • Inconsistent results between experimental replicates.

Potential Causes:

  • This compound concentration is too high, leading to binding to unintended targets.

  • The experimental model is highly sensitive to even minor perturbations in related signaling pathways.

  • Degradation of the this compound compound.

Troubleshooting Steps:

  • Validate this compound Integrity: Confirm the purity and stability of your this compound stock solution using techniques like HPLC.

  • Optimize Concentration: Perform a thorough dose-response study to identify the minimal concentration that achieves the desired level of XYZ pathway inhibition with the fewest off-target effects.

  • Pathway Analysis: Utilize transcriptomic or proteomic analysis to identify the specific off-target pathways being affected. This can provide insights into potential synergistic or antagonistic interactions.

Data on this compound Side Effects in Animal Models

Side EffectDosing Regimen (mg/kg)Incidence (%)Severity (Mean Score 1-5)
Hepatotoxicity 1015%1.2
2545%2.8
5080%4.1
GI Distress 105%1.0
2520%2.1
5055%3.5

Experimental Protocols

Protocol 1: Dose-Response Assay for this compound Efficacy
  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium, ranging from 0.01 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and add 100 µL of the various this compound concentrations. Incubate for 72 hours.

  • Viability Assay: Assess cell viability using a standard MTS or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

ISTH0036_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor XYZ XYZ Protein Receptor->XYZ DownstreamEffector Downstream Effector XYZ->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor This compound This compound This compound->XYZ Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: this compound inhibits the XYZ signaling pathway.

Troubleshooting_Workflow Start High Off-Target Effects Observed CheckConcentration Is this compound Concentration Optimized? Start->CheckConcentration PerformDoseResponse Perform Dose-Response Assay CheckConcentration->PerformDoseResponse No ValidateCompound Validate this compound Integrity (HPLC) CheckConcentration->ValidateCompound Yes PerformDoseResponse->ValidateCompound PathwayAnalysis Conduct Pathway Analysis (Transcriptomics/Proteomics) ValidateCompound->PathwayAnalysis End Refined Protocol PathwayAnalysis->End

Validation & Comparative

A Head-to-Head Comparison: ISTH0036 vs. Anti-VEGF Therapy for Retinal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal fibrosis, a pathological hallmark of advanced neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), represents a significant challenge in ophthalmology, often leading to irreversible vision loss. Current standard-of-care, anti-vascular endothelial growth factor (VEGF) therapy, primarily targets vascular leakage and angiogenesis but does not directly address the fibrotic processes. This has led to the exploration of novel therapeutic strategies aimed at mitigating fibrosis. One such promising agent is ISTH0036, a selective antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2), a key cytokine implicated in fibrosis. This guide provides a comprehensive comparison of this compound and anti-VEGF therapy for the treatment of retinal fibrosis, supported by the latest experimental data.

Mechanism of Action

This compound: Targeting the Fibrotic Cascade

This compound is an antisense oligonucleotide designed to selectively bind to and promote the degradation of TGF-β2 messenger RNA (mRNA). By doing so, it inhibits the synthesis of TGF-β2 protein, a potent profibrotic cytokine.[1][2] Elevated levels of TGF-β2 in the eye are associated with the transdifferentiation of retinal pigment epithelial (RPE) cells and other cell types into myofibroblasts, leading to excessive extracellular matrix deposition and scar formation.[3] By downregulating TGF-β2, this compound aims to directly inhibit the fibrotic cascade.[1][2]

Anti-VEGF Therapy: A Focus on Neovascularization and Permeability

Anti-VEGF therapies, such as aflibercept, bevacizumab, and ranibizumab, are monoclonal antibodies or fusion proteins that bind to and neutralize VEGF-A.[4] VEGF-A is a critical signaling molecule in angiogenesis, the formation of new blood vessels, and it also increases vascular permeability.[4] In retinal diseases like nAMD and DME, overexpression of VEGF-A leads to the growth of abnormal, leaky blood vessels, causing retinal edema and contributing to vision loss.[4] While anti-VEGF therapy is highly effective at controlling these exudative processes, its direct impact on established fibrosis is limited.[4]

Clinical and Preclinical Data

The most significant clinical evidence for this compound comes from the Phase 2 BETTER trial.[1][2][5][6] This international, multicenter study evaluated the efficacy and safety of intravitreal this compound in both treatment-naïve and anti-VEGF-pretreated patients with nAMD and DME.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the BETTER trial and relevant preclinical studies.

Table 1: Clinical Efficacy of this compound in Neovascular AMD (BETTER Trial)

ParameterThis compound Treatment GroupFellow Eyes (Standard Anti-VEGF Therapy)
Change in Hyperreflective Material (HRM) Volume 70% reduction[5]75% increase[5]
Best-Corrected Visual Acuity (BCVA) Stabilization (64 letters at baseline and end of study)[2]Not reported
Central Retinal Thickness (CRT) Change -40 µm (from 330 µm to 290 µm)[2]Not reported

Table 2: Clinical Efficacy of this compound in Diabetic Macular Edema (BETTER Trial)

ParameterThis compound Treatment Group (Treatment-Naïve)This compound Treatment Group (Anti-VEGF Pre-treated)
Best-Corrected Visual Acuity (BCVA) Change +11 letters (from 57 to 68 letters)[2]Data combined with naïve group in some reports
Central Retinal Thickness (CRT) Change -200 µm (from 526 µm to 326 µm)[2]Data combined with naïve group in some reports
Intraretinal Fluid (IRF) Volume Change -333 nL[5]-120 nL[5]

Table 3: Preclinical Efficacy of Anti-VEGF Therapy on Retinal Fibrosis (Mouse Models)

ParameterAflibercept Treatment GroupVehicle Group
Collagen Deposition Reduction (Two-stage laser model) 57.97%[4]N/A
Collagen Deposition Reduction (JR5558 mouse model) Significant reduction (mean area 1324.83 µm² vs 35746.1 µm²)[4]N/A

Experimental Protocols

BETTER Phase 2 Trial Protocol
  • Study Design: International, multicenter, open-label Phase 2 study.[2]

  • Patient Population: 43 patients (mean age: 69 years) with nAMD or DME, including both treatment-naïve and anti-VEGF pretreated individuals.[2]

  • Intervention: Intravitreal injections of this compound every 8 weeks for a duration of 9 months.[2]

  • Outcome Measures:

    • Primary: Best-Corrected Visual Acuity (BCVA) and Central Retinal Thickness (CRT).[2]

    • Secondary: Volumetric assessment of intraretinal/subretinal fluid (IRF/SRF) and hyperreflective material (HRM) consistent with fibrosis.[5]

Preclinical Mouse Model of Subretinal Fibrosis
  • Animal Model: Two models were used: a two-stage laser-induced choroidal neovascularization (CNV) model in C57BL/6J mice and the JR5558 mouse model which develops spontaneous CNV and fibrosis.[4]

  • Intervention: Intravitreal injection of aflibercept.[4]

  • Assessment of Fibrosis:

    • Collagen Deposition: RPE/Choroid flatmounts were stained for collagen, and the area of deposition was quantified.[4]

    • Angiogenic Biomarkers: Isolectin B4 (IB4) staining was used to measure the area of neovascularization.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

TGF_beta_Signaling_Pathway cluster_this compound This compound Intervention cluster_TGF_beta_Pathway TGF-β Signaling This compound This compound TGF_beta2_mRNA TGF-β2 mRNA This compound->TGF_beta2_mRNA Degradation TGF_beta2 TGF-β2 TGF_beta_Receptor TGF-β Receptor (Type I/II) SMAD2_3 p-SMAD2/3 SMAD4 SMAD4 Nucleus Nucleus Transcription Gene Transcription (Collagen, α-SMA) Fibrosis Fibrosis

Anti_VEGF_Signaling_Pathway cluster_Anti_VEGF Anti-VEGF Intervention cluster_VEGF_Pathway VEGF Signaling Anti_VEGF Anti-VEGF Therapy VEGF_A VEGF-A VEGFR2 VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Angiogenesis Angiogenesis Vascular_Permeability Vascular Permeability

Experimental Workflow

Experimental_Workflow cluster_Clinical Clinical Trial (BETTER) cluster_Preclinical Preclinical Study Patient_Recruitment Patient Recruitment (nAMD or DME) Treatment Intravitreal Injection (this compound or Anti-VEGF) Patient_Recruitment->Treatment Follow_up 9-Month Follow-up Treatment->Follow_up Data_Collection Data Collection (BCVA, OCT) Follow_up->Data_Collection Analysis Quantitative Analysis (RetinAI Discovery) Data_Collection->Analysis Animal_Model Mouse Model of Retinal Fibrosis Intervention Intravitreal Injection (Anti-VEGF or Vehicle) Animal_Model->Intervention Tissue_Collection Tissue Collection (RPE/Choroid Flatmounts) Intervention->Tissue_Collection Staining Immunohistochemistry (Collagen, IB4) Tissue_Collection->Staining Quantification Image Analysis and Quantification Staining->Quantification

Discussion and Future Perspectives

The data from the BETTER trial suggests that this compound is a promising first-in-class anti-fibrotic agent for retinal diseases.[1][2][5][6] The significant reduction in hyperreflective material, a surrogate marker for fibrosis, in patients treated with this compound, especially when compared to the increase observed in fellow eyes receiving standard anti-VEGF therapy, highlights its potential to address a critical unmet need.[5]

Anti-VEGF therapy remains the cornerstone for managing the neovascular and exudative components of diseases like nAMD and DME.[4] However, the development or progression of fibrosis can limit the long-term visual gains achieved with anti-VEGF treatment. Preclinical studies indicate that while anti-VEGF agents can have some impact on collagen deposition, their primary mechanism is not anti-fibrotic.[4]

The distinct mechanisms of action of this compound and anti-VEGF therapies suggest that a combination approach could be a powerful strategy for managing the multifaceted pathology of advanced retinal diseases. By targeting both the neovascular and fibrotic pathways, it may be possible to achieve better and more sustained visual outcomes for patients.

Future research should focus on:

  • Full Publication of the BETTER Trial Data: A comprehensive, peer-reviewed publication of the BETTER trial results is needed to provide a more detailed analysis of the data, including subgroup analyses and long-term follow-up.

  • Head-to-Head Preclinical Studies: Direct comparative preclinical studies of this compound and various anti-VEGF agents in robust models of retinal fibrosis would provide further insights into their relative efficacy and potential for synergistic effects.

  • Combination Therapy Trials: Clinical trials evaluating the safety and efficacy of combination therapy with this compound and anti-VEGF agents are a logical next step to explore the potential for improved patient outcomes.

Conclusion

This compound represents a novel and targeted approach to treating retinal fibrosis by inhibiting the TGF-β2 pathway. The initial clinical data is encouraging and suggests a clear differentiation from anti-VEGF therapies, which primarily address neovascularization and vascular permeability. For researchers and drug development professionals, the emergence of anti-fibrotic therapies like this compound opens up new avenues for therapeutic intervention and highlights the importance of a multi-targeted approach to complex retinal diseases. Further investigation into the long-term efficacy and safety of this compound, both as a monotherapy and in combination with anti-VEGF agents, is warranted.

References

A Comparative Guide to TGF-β2 Inhibitors: ISTH0036, Trabedersen, and Belagenpumatucel-L

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of three prominent TGF-β2 inhibitors: ISTH0036, Trabedersen (OT-101/AP 12009), and Belagenpumatucel-L (Lucanix). This document outlines their mechanisms of action, presents comparative preclinical and clinical data, and details the experimental protocols that support these findings.

Transforming growth factor-beta 2 (TGF-β2) is a key cytokine implicated in a range of pathologies, including fibrotic diseases and cancer. Its role in promoting cell proliferation, migration, immunosuppression, and angiogenesis has made it a critical target for therapeutic intervention. This guide focuses on a comparative analysis of three distinct investigational drugs designed to inhibit TGF-β2.

At a Glance: Comparing this compound, Trabedersen, and Belagenpumatucel-L

FeatureThis compoundTrabedersen (OT-101 / AP 12009)Belagenpumatucel-L (Lucanix)
Mechanism of Action Locked Nucleic Acid (LNA)-modified antisense oligonucleotide targeting TGF-β2 mRNA.[1]Phosphorothioate antisense oligodeoxynucleotide targeting TGF-β2 mRNA.[2]Allogeneic tumor cell vaccine gene-modified with a TGF-β2 antisense.[3][4]
Primary Therapeutic Areas Ophthalmology (Glaucoma, Age-Related Macular Degeneration, Diabetic Macular Edema).[5][6]Oncology (High-Grade Glioma, Pancreatic Cancer, Colorectal Cancer, Melanoma).[7][8]Oncology (Non-Small Cell Lung Cancer).[3]
Administration Route Intravitreal injection.[1]Intratumoral or Intravenous infusion.[7][8]Intradermal injection.[9]

In Vitro Potency

A direct comparison of the in vitro potency of this compound and Trabedersen reveals their ability to inhibit TGF-β2 at the molecular level.

InhibitorCell LineAssayIC50
This compound Human Trabecular Meshwork Cells, A172, Panc1TGF-β2 mRNA and protein downregulation0.4 µM (mRNA), 0.7 µM (protein)[1]
Trabedersen Human Pancreatic Cancer Cell LinesReduction of TGF-β2 secretionLow µM range[2]

Preclinical Efficacy: In Vivo Models

Preclinical studies in animal models have been crucial in demonstrating the therapeutic potential of these inhibitors.

InhibitorAnimal ModelKey Findings
This compound Murine model of laser-induced choroidal neovascularization (CNV)Significantly reduced angiogenesis by 40% compared to controls.[10]
Murine model of glaucoma filtration surgery (GFS)Significantly prolonged bleb survival and decreased fibrosis in the bleb area.[4]
Trabedersen Orthotopic xenograft mouse model of human metastatic pancreatic cancerSignificantly reduced tumor growth, lymph node metastasis, and angiogenesis.[2]

Clinical Efficacy and Safety

Clinical trials provide the most relevant data on the performance of these inhibitors in human patients.

This compound: Ophthalmic Indications
  • Phase I (Glaucoma): A single intravitreal injection of this compound at doses of 67.5 μg or 225 μg in patients undergoing trabeculectomy resulted in intraocular pressure (IOP) values persistently below 10 mmHg over a three-month observation period. The mean preoperative IOP was 27.3 mmHg. At day 85, the mean IOP for the 67.5 µg and 225 µg dose levels were 5.8 mmHg and 7.8 mmHg, respectively. The treatment was reported to be safe and well-tolerated.[1]

  • Phase II (nAMD and DME): Patients treated with intravitreal injections of this compound every 8 weeks showed stable or improved best-corrected visual acuity (BCVA) and a reduction in central retinal thickness (CRT). In nAMD patients with fibrosis, there was a 70% reduction in the volume of hyperreflective material, compared to a 75% increase in fellow eyes receiving standard anti-VEGF therapy.[5]

Trabedersen: Oncology
  • Phase IIb (High-Grade Glioma): In patients with anaplastic astrocytoma, 10 µM trabedersen showed a significantly better overall response rate at 14 months compared to standard chemotherapy (p=0.034) and a lower tumor progression rate at 14 months (p=0.003). The 2-year survival rate was two-fold higher. In glioblastoma patients younger than 55 years with a KPS > 80, the 2-year survival rate was 40% with 10 µM trabedersen versus 13.3% with standard chemotherapy.[7][11]

  • Phase I/II (Pancreatic Cancer): In second-line treatment of pancreatic cancer patients, intravenous trabedersen at 140 mg/m²/day resulted in a median overall survival of 13.4 months. One patient had a complete response of liver metastases.[8]

Belagenpumatucel-L: Non-Small Cell Lung Cancer (NSCLC)
  • Phase II: In patients with advanced NSCLC (stages IIIB and IV), higher doses (≥ 2.5 x 10⁷ cells/injection) of belagenpumatucel-L were associated with a significant survival advantage (p = 0.0069). The 1- and 2-year survival probabilities for the higher dose groups were 68% and 52%, respectively, compared to 39% and 20% for the low-dose group. A 15% partial response rate was observed.[9]

  • Phase III: While the overall trial did not meet its primary survival endpoint, a subgroup of patients who were randomized within 12 weeks of completing chemotherapy and had received prior radiation showed a trend towards improved survival with belagenpumatucel-L.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms by which these inhibitors target the TGF-β2 signaling pathway.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb2 TGF-β2 TGFbRII TGF-βRII TGFb2->TGFbRII 1. Ligand Binding TGFbRI TGF-βRI TGFbRII->TGFbRI 2. Receptor Complex Formation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Fibrosis, etc.) DNA->Gene_Transcription 6. Gene Regulation Antisense_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TGFb2_gene TGF-β2 Gene TGFb2_mRNA TGF-β2 mRNA TGFb2_gene->TGFb2_mRNA Transcription Ribosome Ribosome TGFb2_mRNA->Ribosome Translation RNaseH RNase H TGFb2_mRNA->RNaseH TGFb2_protein TGF-β2 Protein Ribosome->TGFb2_protein Antisense_Oligo This compound or Trabedersen Antisense_Oligo->TGFb2_mRNA Binding Degradation mRNA Degradation RNaseH->Degradation Vaccine_Mechanism cluster_vaccine Belagenpumatucel-L Vaccine cluster_body Patient's Body Vaccine_cells Allogeneic Tumor Cells (with TGF-β2 antisense) APC Antigen Presenting Cell (APC) Vaccine_cells->APC 1. Uptake and Antigen Presentation Tumor_cell Tumor Cell Vaccine_cells->Tumor_cell Inhibition of TGF-β2 secretion (reduces immunosuppression) T_cell T-cell APC->T_cell 2. T-cell Activation CTL Cytotoxic T-lymphocyte (CTL) T_cell->CTL 3. Differentiation CTL->Tumor_cell 4. Tumor Cell Killing

References

ISTH0036: A Novel Antifibrotic Approach for Neovascular Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of ISTH0036 versus standard-of-care anti-VEGF therapies, focusing on the validation of its antifibrotic effects in neovascular age-related macular degeneration (nAMD).

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly. The current standard of care involves intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents, which are effective in reducing vascular leakage and preserving vision. However, a significant unmet need remains in addressing the fibrotic scarring that often develops in nAMD, leading to irreversible vision loss. This compound, a novel antisense oligonucleotide, is being investigated as a first-in-class antifibrotic agent that directly targets the underlying fibrotic processes. This guide provides a comprehensive comparison of this compound with current anti-VEGF therapies, supported by experimental data.

Mechanism of Action: A New Paradigm in nAMD Treatment

Standard anti-VEGF therapies, such as ranibizumab, aflibercept, and bevacizumab, function by inhibiting the VEGF-A protein, a key driver of angiogenesis and vascular permeability.[1][2] While effective in controlling the exudative aspects of nAMD, these therapies do not directly target the fibrotic pathways that contribute to scar formation.[3]

This compound operates on a distinct and targeted mechanism. It is a locked nucleic acid-modified antisense oligonucleotide designed to selectively bind to and promote the degradation of the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[4][5][6] TGF-β2 is a key cytokine that is upregulated in nAMD and plays a pivotal role in stimulating the production of extracellular matrix proteins, leading to the development of subretinal fibrosis.[4][7][8] By suppressing the production of TGF-β2, this compound aims to directly inhibit the fibrotic cascade, a crucial aspect of the disease that is not addressed by current treatments.[8][9][10]

Comparative Efficacy: Antifibrotic and Visual Outcomes

The Phase 2 BETTER trial provides the primary clinical evidence for the antifibrotic efficacy of this compound in nAMD. The data from this trial, alongside representative data from pivotal trials of anti-VEGF therapies, are summarized below for comparison.

Table 1: Comparison of Antifibrotic and Anatomical Outcomes
Outcome MeasureThis compound (BETTER Trial)Standard of Care (Anti-VEGF)
Change in Hyperreflective Material (HRM) Volume (Fibrosis) 70% reduction in this compound-treated eyes[4][11]75% increase in fellow eyes receiving standard of care[4][11]
Mean Change in Central Retinal Thickness (CRT) Reduction from 330µm to 290µm [9]Variable, with reductions of approximately 104µm to 182µm reported in various studies[11][12]
Table 2: Comparison of Visual Acuity Outcomes
Outcome MeasureThis compound (BETTER Trial)Standard of Care (Anti-VEGF)
Mean Change in Best-Corrected Visual Acuity (BCVA) Stabilization of BCVA (64 ETDRS letters at baseline and end of study)[9]Mean improvement of +3.1 to +8.4 ETDRS letters at 1 year in treatment-naïve patients[4][6]

The most striking finding from the BETTER trial is the significant reduction in HRM volume, a key biomarker for fibrosis, in eyes treated with this compound. This contrasts sharply with the progression of fibrosis observed in the fellow eyes receiving standard anti-VEGF therapy. While anti-VEGF agents demonstrate robust effects on reducing CRT and improving or maintaining BCVA, their impact on the underlying fibrotic process is limited. This compound's ability to stabilize vision while actively reducing fibrotic tissue represents a significant potential advancement in the long-term management of nAMD.

Experimental Protocols

This compound: The BETTER Trial (Phase 2)
  • Study Design: An international, multicenter, open-label Phase 2 study.[9]

  • Patient Population: The trial enrolled 43 patients with nAMD, including both treatment-naïve individuals and those who had been previously treated with anti-VEGF therapy but had inactive disease.[9][11]

  • Intervention: Patients received intravitreal injections of this compound every 8 weeks (Q8W).[11]

  • Duration: The follow-up period for the study was 9 months.[11]

  • Primary and Secondary Outcome Measures: Key endpoints included Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), and the volume of hyperreflective material (HRM) consistent with fibrosis, which was assessed volumetrically.[11]

Standard of Care: Representative Anti-VEGF Trials (e.g., MARINA, ANCHOR, VIEW 1 & 2)
  • Study Design: Typically, these are multicenter, randomized, double-masked, controlled clinical trials.

  • Patient Population: Generally, these trials enroll treatment-naïve patients with nAMD.

  • Intervention: Patients receive intravitreal injections of anti-VEGF agents (e.g., ranibizumab, aflibercept) at varying dosing intervals (e.g., monthly or every 8 weeks after a loading phase).

  • Duration: Primary endpoints are often assessed at 1 and 2 years.

  • Primary and Secondary Outcome Measures: The primary efficacy endpoint is typically the mean change in BCVA from baseline. Secondary endpoints often include the proportion of patients losing fewer than 15 letters of vision and changes in CRT.

Visualizing the Mechanism of Action

To better understand the distinct therapeutic targets of this compound and anti-VEGF agents, the following diagrams illustrate the relevant signaling pathways.

ISTH0036_Mechanism_of_Action cluster_inhibition TGFB2_mRNA TGF-β2 mRNA Ribosome Ribosome TGFB2_mRNA->Ribosome Translation RNase_H RNase H TGFB2_Protein TGF-β2 Protein (Pro-fibrotic Cytokine) Ribosome->TGFB2_Protein This compound This compound (Antisense Oligonucleotide) This compound->TGFB2_mRNA Binds to Degradation Degradation of TGF-β2 mRNA RNase_H->Degradation Mediates No_Translation Inhibition of Translation

Caption: Mechanism of action of this compound.

TGFB2_Signaling_Pathway cluster_nucleus TGFB2 TGF-β2 Receptor TGF-β Receptor Complex (Type I & II) TGFB2->Receptor Binds to SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Translocates to Nucleus and Initiates Nucleus Nucleus ECM_Proteins Extracellular Matrix Proteins (e.g., Collagen, Fibronectin) Gene_Transcription->ECM_Proteins Leads to increased production of Fibrosis Subretinal Fibrosis ECM_Proteins->Fibrosis ISTH0036_intervention This compound (Blocks TGF-β2 production) ISTH0036_intervention->TGFB2 Inhibits

Caption: TGF-β2 signaling pathway in ocular fibrosis.

Conclusion

This compound represents a promising and novel therapeutic strategy for nAMD by directly targeting the pro-fibrotic cytokine TGF-β2. The results from the Phase 2 BETTER trial demonstrate its potential as a first-in-class antifibrotic agent, showing a significant reduction in fibrotic tissue, a key aspect of nAMD pathology not adequately addressed by current anti-VEGF therapies. While anti-VEGF treatments remain the cornerstone for managing the exudative components of nAMD and improving visual acuity, the antifibrotic effects of this compound could offer a complementary and much-needed approach to preserving long-term vision by mitigating the detrimental effects of subretinal fibrosis. Further investigation in larger, controlled clinical trials is warranted to fully elucidate the long-term safety and efficacy of this compound and its role in the future treatment landscape of nAMD.

References

Phase 1 Clinical Trial of ISTH0036: A Comparative Analysis of Safety and Tolerability in Glaucoma Filtration Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Phase 1 clinical trial results for ISTH0036, an antisense oligonucleotide targeting TGF-β2, with the established antifibrotic agents Mitomycin C (MMC) and 5-Fluorouracil (5-FU) used in glaucoma filtration surgery (trabeculectomy). The guide details the safety and tolerability profiles, supported by quantitative data, and outlines the experimental protocols. Visualizations of the relevant signaling pathway and experimental workflow are also provided to facilitate a deeper understanding of the therapeutic approach.

Comparative Safety and Efficacy

The first-in-human Phase 1 trial of this compound was designed to assess its safety and tolerability as an adjunct to trabeculectomy with MMC in patients with primary open-angle glaucoma (POAG).[1][2] The following tables summarize the key safety and efficacy findings from this trial and compare them with data reported for the standard antifibrotic agents, MMC and 5-FU, from other representative studies. It is important to note that these data are not from head-to-head comparative trials and should be interpreted with caution.

Table 1: Comparison of Safety Profiles

FeatureThis compound (Phase 1)[2][3]Mitomycin C (Representative Studies)5-Fluorouracil (Representative Studies)
Dosage Single intravitreal injection of 6.75 µg, 22.5 µg, 67.5 µg, or 225 µgIntraoperative application (sponge or injection) of 0.1-0.4 mg/mL for 2-5 minutesPostoperative subconjunctival injections of 5 mg
Drug-Related Adverse Events No adverse events were reported to be related to this compound.[2]Bleb leakage, blebitis, endophthalmitis, and ocular hypotony.Transient superficial punctate keratopathy, corneal epithelial defects, and uveitis.
Serious Adverse Events (SAEs) Two SAEs (choroidal effusion, ocular hypertension) in one patient, assessed as unrelated to this compound.[2]Complications can be vision-threatening, though rare.Serious complications are infrequent but can occur.
Tolerability Excellent safety and tolerability were confirmed at all tested dose levels.[1]Generally well-tolerated, but the risk of complications is a concern.Tolerability can be limited by the need for multiple postoperative injections and associated side effects.

Table 2: Comparison of Efficacy Outcomes (Intraocular Pressure - IOP)

StudyInterventionPreoperative IOP (mmHg)Postoperative IOP (mmHg)Follow-up Duration
This compound Phase 1 [2][3]Single intravitreal injection (6.75 µg, 22.5 µg, 67.5 µg, 225 µg) + MMC27.3 ± 12.6Day 85: 9.7 ± 3.3 (Dose 1), 14.2 ± 6.5 (Dose 2), 5.8 ± 1.8 (Dose 3), 7.8 ± 0.6 (Dose 4)3 months
Mitomycin C Study Trabeculectomy with MMC (0.2 mg/mL for 3 min)22.3 ± 9.312.6 ± 3.55 years
5-Fluorouracil Study Trabeculectomy with postoperative 5-FU injections~31.4 ± 11.4~15.1 ± 4.66 months

Experimental Protocols

This compound Phase 1 Clinical Trial

The Phase 1 trial was a prospective, open-label, dose-escalation study conducted at three sites in Germany.[2]

  • Patient Population: Patients aged 18-80 years with a diagnosis of primary open-angle glaucoma scheduled for trabeculectomy with Mitomycin C, who were no longer tolerating or benefiting from topical glaucoma treatment.[1]

  • Treatment: A single intravitreal injection of this compound was administered at the end of trabeculectomy. Four dose cohorts were evaluated in a sequential manner: 6.75 µg, 22.5 µg, 67.5 µg, and 225 µg.[2][3]

  • Primary Outcome: Safety and tolerability were assessed by monitoring the type and frequency of adverse events (AEs) and serious adverse events (SAEs).[1]

  • Secondary Outcomes: Preliminary clinical efficacy was evaluated by measuring intraocular pressure (IOP), the number of interventions post-trabeculectomy, bleb survival, visual acuity, and visual field.[1]

Standard Antifibrotic Agent Protocols
  • Mitomycin C (MMC) Application: MMC is typically applied intraoperatively. A common method involves soaking surgical sponges in an MMC solution (e.g., 0.2-0.4 mg/mL) and placing them under the conjunctival and scleral flaps for a duration of 2 to 5 minutes. The area is then thoroughly irrigated with a balanced salt solution. Alternatively, MMC can be administered as a subconjunctival injection.

  • 5-Fluorouracil (5-FU) Application: 5-FU is usually administered as a series of postoperative subconjunctival injections. A typical regimen involves injecting 5 mg (0.1 mL of a 50 mg/mL solution) in the early postoperative period, with the frequency and duration of injections tailored to the clinical response.

Signaling Pathway and Mechanism of Action

This compound is an antisense oligonucleotide that targets the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2), a key cytokine implicated in the fibrotic processes that lead to the failure of glaucoma filtration surgery.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-beta2 TGF-beta2 TGF-beta Receptor TGF-beta Receptor TGF-beta2->TGF-beta Receptor Binds to Smad Pathway Smad Pathway TGF-beta Receptor->Smad Pathway Activates TGF-beta2 mRNA TGF-beta2 mRNA Translation Translation TGF-beta2 mRNA->Translation No Translation No Translation TGF-beta2 mRNA->No Translation This compound This compound This compound->TGF-beta2 mRNA Binds to This compound->No Translation Translation->TGF-beta2 Produces Fibrosis Fibrosis Smad Pathway->Fibrosis Leads to Ribosome Ribosome Ribosome->Translation

TGF-β2 Signaling and this compound Mechanism of Action

The diagram above illustrates the TGF-β2 signaling pathway leading to fibrosis. This compound, an antisense oligonucleotide, binds to the TGF-β2 mRNA, preventing its translation into the TGF-β2 protein and thereby inhibiting the downstream fibrotic cascade.

Experimental Workflow

The workflow of the this compound Phase 1 clinical trial is outlined below, from patient screening to follow-up assessments.

experimental_workflow Screening Screening Enrollment Enrollment Screening->Enrollment Trabeculectomy Trabeculectomy Enrollment->Trabeculectomy ISTH0036_Injection Single Intravitreal This compound Injection (Dose Escalation) Trabeculectomy->ISTH0036_Injection Postoperative_Monitoring Postoperative Monitoring (AEs, IOP, etc.) ISTH0036_Injection->Postoperative_Monitoring Follow_up Follow-up Assessments (Day 43, Day 85, etc.) Postoperative_Monitoring->Follow_up Data_Analysis Data Analysis (Safety & Preliminary Efficacy) Follow_up->Data_Analysis

This compound Phase 1 Clinical Trial Workflow

This workflow highlights the key stages of the clinical trial, from patient recruitment to the final analysis of safety and preliminary efficacy data.

References

MALT1 Inhibitors: A Head-to-Head Comparison of Allosteric vs. Covalent Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a promising therapeutic strategy in oncology and autoimmune diseases.[1][2] MALT1, a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, possesses both scaffolding and proteolytic functions crucial for lymphocyte activation and survival.[1][3] This guide provides a comprehensive, data-supported comparison of the two primary classes of MALT1 inhibitors: allosteric and covalent.

This document will delve into the distinct mechanisms of action, present a quantitative comparison of representative compounds, and provide detailed experimental protocols for key assays. Visual diagrams generated using Graphviz will illustrate the MALT1 signaling pathway, inhibitor mechanisms, and a typical experimental workflow.

Mechanism of Action: Two Distinct Approaches to MALT1 Inhibition

The fundamental difference between allosteric and covalent MALT1 inhibitors lies in their mode of binding and the resulting effect on the enzyme's function.

Covalent inhibitors are engineered to form a stable, irreversible chemical bond with a specific amino acid residue within the active site of the MALT1 protease.[1] This typically involves targeting the catalytic cysteine residue (Cys464), leading to permanent inactivation of the enzyme's proteolytic activity.[1] This irreversible nature can result in high potency and a prolonged duration of action.[1] Prominent examples of covalent MALT1 inhibitors include the research tool Z-VRPR-fmk and the small molecule MI-2.[1][4]

Allosteric inhibitors , in contrast, bind to a site on the MALT1 protein that is distinct from the active site.[1] This binding event induces a conformational change in the protein, which in turn renders the active site inaccessible to its substrates, thus inhibiting its proteolytic function.[1][4] This mechanism is typically reversible and offers a more nuanced approach to modulating MALT1 activity.[1][4] Notably, some allosteric inhibitors have been shown to selectively inhibit the protease function of MALT1 without affecting its scaffolding function, which is also important for NF-κB signaling.[1][5] Several allosteric MALT1 inhibitors are in preclinical and clinical development, including safimaltib (JNJ-67856633), SGR-1505, and ABBV-MALT1.[1][6]

cluster_0 MALT1 Signaling Pathway AntigenReceptor Antigen Receptor (BCR/TCR) CARD11_BCL10_MALT1 CBM Complex Assembly (CARD11/BCL10/MALT1) AntigenReceptor->CARD11_BCL10_MALT1 MALT1_Scaffold MALT1 Scaffold Function CARD11_BCL10_MALT1->MALT1_Scaffold MALT1_Protease MALT1 Protease Activity CARD11_BCL10_MALT1->MALT1_Protease TRAF6 TRAF6 Recruitment MALT1_Scaffold->TRAF6 Substrate_Cleavage Substrate Cleavage (e.g., A20, RelB) MALT1_Protease->Substrate_Cleavage IKK_Activation IKK Activation TRAF6->IKK_Activation NFkB_Activation NF-κB Activation IKK_Activation->NFkB_Activation Gene_Expression Target Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression Substrate_Cleavage->NFkB_Activation

Figure 1: Simplified MALT1 signaling pathway.

Quantitative Comparison of MALT1 Inhibitors

The following table summarizes key quantitative data for representative allosteric and covalent MALT1 inhibitors based on published preclinical studies. IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are key metrics for inhibitor potency.

Inhibitor ClassCompoundTargetAssay TypeIC50/EC50Reference
Covalent MI-2MALT1Biochemical5.84 µM[6]
Z-VRPR-fmkMALT1Cellular (ABC-DLBCL)75 µM (for apoptosis)[7]
Compound 3MALT1Biochemical-[8]
Allosteric Safimaltib (JNJ-67856633)MALT1-Potent, selective[6]
MLT-748MALT1Biochemical (cell-free)5 nM[6][9]
JNJ-67690246MALT1Biochemical15 nM[9]
JNJ-67690246MALT1Cellular (IL-6/10 secretion)60 nM[9]
MLT-985MALT1Biochemical3 nM[6]
SGR-1505MALT1-Orally active[6]
ABBV-MALT1MALT1Biochemical (Protease Activity)EC50 = 349 nM[10]
ABBV-MALT1MALT1Binding (SPR)KD = 37 nM[10]

Note: Direct comparison of IC50/EC50 values across different studies and assay conditions should be done with caution.

cluster_1 Inhibitor Mechanisms of Action cluster_covalent Covalent Inhibition cluster_allosteric Allosteric Inhibition Covalent_Inhibitor Covalent Inhibitor MALT1_Active_Site_C MALT1 (Active Site Cys464) Covalent_Inhibitor->MALT1_Active_Site_C Forms Covalent Bond Inactive_MALT1_C Irreversibly Inactivated MALT1 MALT1_Active_Site_C->Inactive_MALT1_C Allosteric_Inhibitor Allosteric Inhibitor MALT1_Allosteric_Site MALT1 (Allosteric Site) Allosteric_Inhibitor->MALT1_Allosteric_Site Binds Reversibly Inactive_MALT1_A Conformationally Inactivated MALT1 MALT1_Allosteric_Site->Inactive_MALT1_A Induces Conformational Change

Figure 2: Covalent vs. Allosteric inhibition of MALT1.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of MALT1 inhibitors. Below are methodologies for key assays.

MALT1 GloSensor™ Protease Assay (Cell-Based)

This assay provides a quantitative measure of intracellular MALT1 protease activity.

  • Principle: A chimeric protein consisting of a split firefly luciferase separated by a MALT1-specific cleavage sequence is expressed in cells. MALT1 activation leads to cleavage of the sequence, allowing the reassembly of a functional luciferase enzyme and the production of a luminescent signal.[1]

  • Protocol:

    • Seed cells expressing the GloSensor™ construct in a multi-well plate.

    • Treat cells with a range of concentrations of the test inhibitor (allosteric or covalent).

    • Stimulate cells to induce MALT1 activity (e.g., with PMA and ionomycin).

    • Add the luciferase substrate and measure luminescence using a plate reader.

  • Data Analysis: Plot luminescence against the log of the inhibitor concentration to determine the cellular IC50 value.

Fluorogenic MALT1 Cleavage Assay (Biochemical)

This assay measures the direct enzymatic activity of purified MALT1.

  • Principle: This assay uses a fluorogenic substrate peptide that, when cleaved by MALT1, releases a fluorescent molecule. The increase in fluorescence is directly proportional to MALT1 activity.[11][12]

  • Protocol:

    • Immunoprecipitate endogenous MALT1 from cell lysates or use purified recombinant MALT1.[11]

    • Incubate the MALT1 with a fluorogenic substrate peptide in a cleavage buffer.[11]

    • Measure the release of the fluorescent group (e.g., AMC) over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).[11]

    • To test inhibitors, pre-incubate MALT1 with varying concentrations of the compound before adding the substrate.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 of the inhibitor.

Cellular Proliferation and Viability Assays

These assays assess the impact of MALT1 inhibition on cancer cell growth and survival.

  • Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active cells, while Annexin V/PI staining followed by flow cytometry quantifies apoptosis and cell death.[7][10]

  • Protocol (CellTiter-Glo®):

    • Seed cancer cells (e.g., ABC-DLBCL cell lines) in a 96-well plate.[10]

    • Treat cells with a dose range of the MALT1 inhibitor for a specified period (e.g., 72-120 hours).[10]

    • Add CellTiter-Glo® reagent and measure luminescence.[10]

  • Protocol (Annexin V/PI):

    • Treat cells with the inhibitor as described above.[7]

    • Stain cells with fluorescently labeled Annexin V and propidium (B1200493) iodide (PI).[7]

    • Analyze the cell population by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[7]

  • Data Analysis: Determine the EC50 for cell proliferation inhibition or the percentage of apoptotic cells at different inhibitor concentrations.

Target Engagement Assay

This assay confirms that the inhibitor binds to MALT1 within living cells.

  • Principle: A quantitative cell-based assay can be developed to measure the specific binding of an inhibitor to MALT1.[13][14]

  • Protocol:

    • Develop a specific assay, for example, using a cellular thermal shift assay (CETSA) or a probe-based method.

    • Treat cells with the inhibitor.

    • Lyse the cells and analyze the amount of unbound MALT1 or the stabilization of MALT1 by the inhibitor.

  • Data Analysis: Quantify the degree of target engagement at various inhibitor concentrations.

cluster_2 Experimental Workflow for MALT1 Inhibitor Comparison Start Start: Select Covalent & Allosteric MALT1 Inhibitors Biochemical_Assay Biochemical Assays (e.g., Fluorogenic Cleavage Assay) Determine IC50 Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., GloSensor™, Proliferation) Determine EC50 Start->Cell_Based_Assay Target_Engagement Target Engagement Assays (e.g., CETSA) Biochemical_Assay->Target_Engagement Cell_Based_Assay->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Target_Engagement->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Select Lead Compound(s) Data_Analysis->Conclusion

Figure 3: General experimental workflow for MALT1 inhibitor evaluation.

Summary and Conclusion

Both allosteric and covalent inhibitors of MALT1 have demonstrated significant potential as therapeutic agents, particularly in the context of B-cell lymphomas.[1][2] Covalent inhibitors offer the advantage of high potency and prolonged target engagement due to their irreversible binding mechanism.[1] However, this can also carry a higher risk of off-target effects. Allosteric inhibitors provide a reversible and potentially more selective means of targeting MALT1, with some compounds offering the unique advantage of sparing the MALT1 scaffolding function.[1][5]

The choice between an allosteric and a covalent approach for MALT1 inhibitor development will depend on a multitude of factors, including the desired pharmacological profile, selectivity, and the specific disease indication. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the pursuit of novel MALT1-targeted therapies. Further in-depth studies, including comprehensive pharmacokinetic and pharmacodynamic profiling, are essential for the clinical translation of these promising inhibitors.

References

ISTH0036: A Cross-Species Examination of a Novel Ocular Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical and Clinical Data on the Toxicity and Efficacy of the TGF-β2 Inhibitor ISTH0036 for the Treatment of Ocular Diseases.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive cross-species analysis of the antisense oligonucleotide this compound, a selective inhibitor of transforming growth factor-beta 2 (TGF-β2). By objectively comparing its toxicological and efficacy profile across various animal models and human clinical trials, this document aims to equip researchers and drug development professionals with the critical data necessary to evaluate its therapeutic potential against current standards of care, primarily anti-VEGF therapies, for common ocular pathologies such as neovascular age-related macular degeneration (nAMD), diabetic macular edema (DME), and glaucoma.

Executive Summary

This compound is a locked nucleic acid-modified antisense oligonucleotide designed to selectively target and downregulate the messenger RNA (mRNA) of TGF-β2, a key cytokine implicated in ocular fibrosis, inflammation, and angiogenesis.[1] Preclinical and clinical studies have demonstrated its potential as a first-in-class anti-fibrotic agent.[2][3] This guide synthesizes the available data on this compound, presenting a comparative view of its safety and effectiveness in various species, including mice, rabbits, non-human primates, and humans. The primary dose-limiting toxicity observed in preclinical animal models has been lens opacification or cataract formation.[4] In clinical trials, this compound has shown promising efficacy in reducing retinal thickness, and fibrosis, and stabilizing vision in patients with nAMD and DME.[1][5] A Phase 1 study in glaucoma patients undergoing filtration surgery also indicated good safety and a trend towards improved intraocular pressure (IOP) control.[6] This guide directly compares these findings with the well-established efficacy and safety profiles of anti-VEGF therapies, the current standard of care for neovascular retinal diseases.

Mechanism of Action: Targeting the TGF-β2 Signaling Pathway

This compound operates by selectively binding to the mRNA of TGF-β2, leading to its degradation and thereby preventing the synthesis of the TGF-β2 protein.[1] This intervention directly modulates the TGF-β2 signaling pathway, which plays a crucial role in various cellular processes contributing to ocular pathology.

TGF_beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb2 TGF-β2 TBRII TGF-β Receptor II (TβRII) TGFb2->TBRII Binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds DNA Target Gene Transcription SMAD_complex->DNA Translocates to Nucleus & Regulates Transcription Fibrosis Fibrosis DNA->Fibrosis Leads to Inflammation Inflammation DNA->Inflammation Leads to Angiogenesis Angiogenesis DNA->Angiogenesis Leads to This compound This compound TGFb2_mRNA TGF-β2 mRNA This compound->TGFb2_mRNA Binds and Degrades Ribosome Translation TGFb2_mRNA->Ribosome Translation Ribosome->TGFb2 Synthesis

Figure 1: this compound Mechanism of Action in the TGF-β2 Signaling Pathway.

Cross-Species Toxicity Profile

Toxicology studies of this compound have been conducted in mice, rabbits, and non-human primates (cynomolgus monkeys). The primary adverse finding across species following intravitreal administration has been dose-dependent lens opacification, indicating the lens as a primary site of toxicity.

SpeciesStudy TypeKey FindingsDose-Limiting ToxicityReference
Rabbit Single and repeated intravitreal injectionsDose-related transient local inflammation and delayed lens opacification.Lens opacification[4]
Non-human Primate (Cynomolgus) Single and repeated intravitreal injectionsGenerally well-tolerated with some inflammatory reactions at higher doses.Lens opacification[4]
Human (Phase 1, Glaucoma) Single intravitreal injectionNo drug-related serious adverse events reported. Main ocular AEs were related to the surgical procedure.Not established[6]
Human (Phase 2, nAMD & DME) Repeated intravitreal injectionsGood safety profile with no drug-related adverse events and no signs of intraocular inflammation. Worsening of cataract was observed in 16% of treated eyes.Worsening of cataract[5][7]

Cross-Species Efficacy Profile

The efficacy of this compound has been evaluated in various animal models of ocular disease and in human clinical trials, demonstrating its potential to reduce fibrosis, neovascularization, and inflammation.

Preclinical Efficacy
SpeciesDisease ModelKey Efficacy EndpointsResultsReference
Mouse Glaucoma Filtration Surgery (GFS)Bleb survival, fibrosis reductionSignificantly prolonged bleb survival and decreased fibrosis in the bleb area.[8]
Mouse Laser-induced Choroidal Neovascularization (CNV)Reduction of angiogenesisSignificantly reduced angiogenesis by 40% compared to control.[8]
Mouse Laser-induced Choroidal Neovascularization (CNV)Reduction of CNV lesions and vascular leakageSimilar potency to aflibercept in reducing CNV lesions. The combination of this compound and aflibercept showed the lowest percentage of CNV lesions.[9]
Clinical Efficacy

Phase 1: Glaucoma

In a Phase 1 study, patients with open-angle glaucoma undergoing trabeculectomy received a single intravitreal injection of this compound. The study demonstrated a good safety profile and a dose-dependent trend in postoperative IOP reduction.

Dose LevelMean IOP at Day 85 (mmHg ± SD)Reference
6.75 µg9.7 ± 3.3[2]
22.5 µg14.2 ± 6.5[2]
67.5 µg5.8 ± 1.8[2]
225 µg7.8 ± 0.6[2]

Phase 2: BETTER Trial (nAMD and DME)

The Phase 2 BETTER trial evaluated the efficacy and safety of intravitreal this compound in patients with nAMD and DME. The results indicated a beneficial effect on anatomical and functional outcomes.

IndicationEfficacy EndpointResultReference
nAMD Change in Best-Corrected Visual Acuity (BCVA)Stabilization of BCVA.[5]
Change in Central Retinal Thickness (CRT)Decrease from 330µm to 290µm.[7]
Reduction in Hyperreflective Material (HRM) Volume70% reduction in HRM volume in eyes with fibrosis.[5]
DME Change in Best-Corrected Visual Acuity (BCVA)Improvement from 57 to 68 ETDRS letters in treatment-naïve and anti-VEGF pre-treated patients.[7]
Change in Central Retinal Thickness (CRT)Decrease from 526µm to 326µm.[7]
Reduction in Intraretinal Fluid (IRF) VolumeMean reduction of -333nL in naïve and -120nL in a-VEGF pretreated patients.[5]

Comparison with Anti-VEGF Therapies

Anti-VEGF agents are the current standard of care for nAMD and DME. While highly effective in reducing vascular leakage and improving vision, they do not directly address the underlying fibrotic processes that can lead to long-term vision loss.

FeatureThis compoundAnti-VEGF Therapies (e.g., Ranibizumab, Aflibercept)
Mechanism of Action Targets TGF-β2 mRNA to inhibit fibrosis, inflammation, and angiogenesis.Binds to and inhibits Vascular Endothelial Growth Factor (VEGF) to reduce neovascularization and vascular permeability.
Primary Therapeutic Target Fibrosis and inflammationAngiogenesis and vascular leakage
Reported Efficacy (nAMD) Stabilization of BCVA, reduction in CRT and significant reduction in fibrotic tissue volume.Significant improvements in BCVA and reduction in CRT.
Reported Efficacy (DME) Improvement in BCVA and reduction in CRT and intraretinal fluid.Significant improvements in BCVA and reduction in CRT.
Key Differentiator Potential to be a first-in-class anti-fibrotic agent.Well-established anti-angiogenic and anti-permeability effects.
Safety Profile Good systemic safety; ocular adverse events include worsening of cataracts.Good systemic safety; rare but serious ocular adverse events include endophthalmitis and retinal detachment.

Experimental Protocols

Preclinical Study Workflow: Murine Model of Choroidal Neovascularization

Preclinical_Workflow_CNV cluster_setup Study Setup cluster_procedure Procedure cluster_followup Follow-up & Analysis Animal_Model C57BL/6JRj Mice Anesthesia Anesthesia Animal_Model->Anesthesia Laser Laser-induced Burns (3 burns on Bruch's membrane) Anesthesia->Laser Injection Intravitreal Injection (this compound, Aflibercept, or Vehicle) Laser->Injection Immediately after Imaging In Vivo Imaging (Fluorescein Angiography & OCT) Days 5-14 Injection->Imaging Histology Histological Analysis (CD45, FITC-dextran, Collagen I) Days 5, 14, 28 Injection->Histology

Figure 2: Experimental workflow for the murine choroidal neovascularization model.

Animals: C57BL/6JRj mice were used for the laser-induced CNV model.[9] CNV Induction: Following anesthesia, three laser burns were created on the Bruch's membrane of each eye using a 532 nm argon laser.[9] Treatment: Immediately after CNV induction, mice received a single intravitreal injection of this compound, aflibercept, or a vehicle control.[9] Efficacy Assessment:

  • In Vivo Imaging: The progression of CNV and vascular leakage was monitored using fluorescein (B123965) angiography and spectral domain optical coherence tomography (SD-OCT) on days 5 and 14 post-injection.[9]

  • Histology: Eyes were enucleated at various time points for histological analysis. Inflammation was assessed by CD45 staining (day 5), angiogenesis by FITC-dextran staining (day 14), and fibrosis by collagen I deposition (day 28).

Clinical Trial Workflow: Phase 2 BETTER Study

Clinical_Trial_Workflow_BETTER cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup_clinical Follow-up & Endpoints Patients Patients with nAMD or DME (Treatment-naïve or anti-VEGF pre-treated) Treatment Intravitreal Injections of this compound (50µL) Every 8 Weeks (Q8W) Patients->Treatment Followup 9-Month Follow-up Treatment->Followup Endpoints Primary & Secondary Endpoints Assessed: - Best-Corrected Visual Acuity (BCVA) - Central Retinal Thickness (CRT) - Intraretinal/Subretinal Fluid (IRF/SRF) - Hyperreflective Material (HRM) Followup->Endpoints

Figure 3: Workflow for the Phase 2 BETTER clinical trial.

Study Design: The BETTER study was an international, multicenter, open-label Phase 2a clinical trial.[5][10] Patient Population: The study enrolled patients with nAMD and DME, including both treatment-naïve individuals and those who had been previously treated with anti-VEGF therapy but were considered inactive.[5][11] Intervention: Patients received intravitreal injections of 50µL of this compound every 8 weeks (Q8W).[5] Follow-up and Endpoints: The total follow-up period was 9 months.[5] Primary and secondary endpoints included changes in Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), and volumetric assessments of intraretinal fluid (IRF), subretinal fluid (SRF), and hyperreflective material (HRM) consistent with fibrosis.[5]

Conclusion

The cross-species analysis of this compound reveals a promising therapeutic candidate with a novel anti-fibrotic mechanism of action for the treatment of various ocular diseases. Preclinical studies have established its biological activity in relevant animal models, with a predictable and manageable toxicity profile. Clinical trials in glaucoma, nAMD, and DME have provided initial evidence of its safety and efficacy in human subjects. The unique ability of this compound to target fibrosis, a significant unmet need in the long-term management of retinal diseases, positions it as a potential complementary or alternative therapy to the current standard of care with anti-VEGF agents. Further larger-scale clinical trials are warranted to fully elucidate its long-term safety and comparative effectiveness.

References

Navigating the Glaucoma Treatment Landscape: A Comparative Guide to ISTH0036 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness worldwide, is primarily managed by lowering intraocular pressure (IOP). While a range of therapeutic options exists, the search for more effective and safer long-term treatments continues. This guide provides a comprehensive comparison of ISTH0036, an investigational antisense oligonucleotide, with established glaucoma therapies. We present available long-term safety and efficacy data, detailed experimental protocols, and a visual representation of the underlying biological pathways to aid in research and development efforts.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the long-term safety and efficacy data for this compound and its alternatives. It is important to note that direct head-to-head long-term comparative trials between this compound and other treatments are not yet available. The data presented is compiled from individual clinical trials.

Table 1: Long-Term Efficacy of Glaucoma Treatments

TreatmentMechanism of ActionIOP ReductionDuration of Effect
This compound Antisense oligonucleotide targeting TGF-β2 mRNADose-dependent; up to ~70% reduction from pre-operative IOP in Phase 1 (at highest doses)[1][2]Sustained IOP reduction below 10 mmHg for at least 3 months at higher doses in Phase 1[1][2]
Prostaglandin Analogs (e.g., Latanoprost) Increase uveoscleral outflow of aqueous humor25-35% from baselineLong-term, with consistent daily use
Beta-Blockers (e.g., Timolol) Decrease aqueous humor production20-30% from baselineLong-term, with consistent daily use; potential for long-term drift (diminished efficacy)[3]
ROCK Inhibitors (e.g., Netarsudil) Increase trabecular outflow of aqueous humor20-25% from baselineLong-term, with consistent daily use[4][5]
Selective Laser Trabeculoplasty (SLT) Increases aqueous humor outflow through the trabecular meshwork20-30% from baselineVariable; can last for several years, but may need repeat treatment[6][7]
Trabeculectomy Creates a new drainage channel for aqueous humor30-50% or more from baselineLong-term; success rates can decline over time due to scarring[8][9]

Table 2: Long-Term Safety Profile of Glaucoma Treatments

TreatmentCommon Adverse EventsSerious Adverse Events
This compound Phase 1: Corneal erosion, corneal epithelium defect, transient IOP fluctuations (high or low). No adverse events were reported to be related to this compound.[1][2] Phase 2 (in nAMD & DME): Worsening of cataract (16% of treated eyes).[5][10]Phase 1: None reported.[1][2]
Prostaglandin Analogs Conjunctival hyperemia, eyelash growth, iris color change, periocular fat atrophy.Cystoid macular edema, uveitis (rare).
Beta-Blockers Ocular stinging/burning, blurred vision. Systemic: bradycardia, bronchospasm, fatigue.Severe cardiovascular or respiratory events (rare).
ROCK Inhibitors Conjunctival hyperemia, corneal verticillata, conjunctival hemorrhage.Angioedema (rare).[4][5]
Selective Laser Trabeculoplasty (SLT) Transient post-laser IOP spike, mild ocular inflammation, discomfort.Significant IOP spike requiring intervention, corneal edema (rare).[6][7]
Trabeculectomy Bleb-related complications (leaks, infection), hypotony, cataract formation, choroidal detachment.Endophthalmitis, loss of vision (rare).[8][9]

Experimental Protocols: A Methodological Insight

Understanding the design of the clinical trials is crucial for interpreting the data. Below are summaries of the experimental protocols for key studies.

This compound: Phase 1 First-in-Human Study
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of a single intravitreal injection of this compound in patients with primary open-angle glaucoma (POAG) undergoing trabeculectomy.[1][2]

  • Study Design: Prospective, open-label, dose-escalation trial.[1]

  • Participants: 12 patients with advanced POAG scheduled for trabeculectomy with mitomycin C.[1]

  • Intervention: A single intravitreal injection of this compound at the end of surgery in four escalating dose cohorts (6.75 µg, 22.5 µg, 67.5 µg, and 225 µg).[1]

  • Primary Outcome Measures: Type and frequency of adverse events.[1]

  • Secondary Outcome Measures: Intraocular pressure (IOP), number of post-trabeculectomy interventions, bleb survival, visual acuity, and visual field.[1]

  • Follow-up: 12 months.[11]

Standardized Clinical Trial Protocols for Glaucoma

The Consolidated Standards of Reporting Trials (CONSORT) statement provides a framework for reporting randomized controlled trials, ensuring transparency and facilitating critical appraisal.[12][13][14][15][16] Key elements of a standardized glaucoma clinical trial protocol include:[17][18][19]

  • Inclusion/Exclusion Criteria: Clearly defined criteria for patient selection, including type and severity of glaucoma, baseline IOP, and prior treatments.

  • Randomization and Masking: Methods for random allocation of participants to treatment groups and blinding of patients and investigators to the treatment administered.

  • Intervention and Control: Detailed description of the investigational treatment and the comparator (e.g., placebo, active control).

  • Outcome Measures: Pre-specified primary and secondary endpoints, with clear definitions and methods of measurement (e.g., Goldmann applanation tonometry for IOP).

  • Statistical Analysis Plan: Pre-defined statistical methods for analyzing the data.

Mandatory Visualizations: Signaling Pathways and Workflows

TGF-β2 Signaling Pathway in the Trabecular Meshwork

TGF-β2 plays a crucial role in the pathophysiology of glaucoma by increasing aqueous humor outflow resistance. This compound is designed to inhibit the production of TGF-β2. The following diagram illustrates the key signaling pathways activated by TGF-β2 in the trabecular meshwork cells.

TGF_beta2_Signaling TGFb2 TGF-β2 TGFbR TGF-β Receptor Complex (Type I & II) TGFb2->TGFbR SMAD SMAD 2/3 Phosphorylation TGFbR->SMAD Non_Canonical Non-Canonical Pathways (Rho/ROCK, MAPK) TGFbR->Non_Canonical SMAD_Complex SMAD 2/3/4 Complex SMAD->SMAD_Complex SMAD4 SMAD 4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription ECM_Proteins Increased Extracellular Matrix Proteins (Fibronectin, Collagen) Gene_Transcription->ECM_Proteins Outflow_Resistance Increased Aqueous Outflow Resistance ECM_Proteins->Outflow_Resistance IOP Elevated IOP Outflow_Resistance->IOP This compound This compound TGFb2_mRNA TGF-β2 mRNA This compound->TGFb2_mRNA inhibits translation TGFb2_mRNA->TGFb2 produces Cytoskeletal_Changes Cytoskeletal Changes (Increased Contractility) Non_Canonical->Cytoskeletal_Changes Cytoskeletal_Changes->Outflow_Resistance ISTH0036_Phase1_Workflow Screening Patient Screening (Advanced POAG) Enrollment Enrollment (n=12) Screening->Enrollment Surgery Trabeculectomy with Mitomycin C Enrollment->Surgery Intervention Single Intravitreal This compound Injection Surgery->Intervention Dose_Escalation Dose Escalation Cohorts (n=3 each) Dose1 Cohort 1 (6.75 µg) Dose_Escalation->Dose1 Dose2 Cohort 2 (22.5 µg) Dose_Escalation->Dose2 Dose3 Cohort 3 (67.5 µg) Dose_Escalation->Dose3 Dose4 Cohort 4 (225 µg) Dose_Escalation->Dose4 FollowUp Follow-up Visits (12 months) Dose1->FollowUp Dose2->FollowUp Dose3->FollowUp Dose4->FollowUp Data_Collection Data Collection (Safety & Efficacy) FollowUp->Data_Collection Analysis Data Analysis Data_Collection->Analysis Glaucoma_Treatment_Algorithm Diagnosis Diagnosis of Open-Angle Glaucoma First_Line First-Line Therapy Diagnosis->First_Line Medication Topical Medications (Prostaglandin Analogs, Beta-Blockers) First_Line->Medication SLT Selective Laser Trabeculoplasty (SLT) First_Line->SLT Second_Line Second-Line Therapy (If IOP not at target) Medication->Second_Line SLT->Second_Line Add_Med Add/Change Medications (ROCK Inhibitors, etc.) Second_Line->Add_Med Repeat_SLT Repeat SLT Second_Line->Repeat_SLT Third_Line Third-Line Therapy (For advanced/refractory glaucoma) Second_Line->Third_Line Surgery Incisional Surgery (Trabeculectomy) Third_Line->Surgery ISTH0036_pos Potential Role for this compound? (Adjunct to surgery, neuroprotection) Surgery->ISTH0036_pos

References

ISTH0036: A Comparative Analysis of Efficacy in Treatment-Naïve and Anti-VEGF Pretreated Patients

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of ISTH0036, a novel antisense oligonucleotide targeting Transforming Growth Factor beta 2 (TGF-β2), in different patient populations with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).

This compound is emerging as a promising therapeutic agent for retinal diseases, primarily by addressing the unmet need of targeting fibrosis, a key factor in vision loss.[1][2] This guide provides a detailed comparison of its efficacy in patients who have not received prior treatment (treatment-naïve) versus those previously treated with anti-vascular endothelial growth factor (anti-VEGF) therapies. The data is primarily derived from the Phase 2 BETTER trial, an international, multicenter, open-label study.[3][4]

Mechanism of Action

This compound is a selective antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of TGF-β2, thereby inhibiting its production.[5][6] TGF-β2 is a key cytokine implicated in ocular pathologies, particularly in the development of fibrosis and epithelial-to-mesenchymal transition, processes that contribute to the worsening of conditions like nAMD and DME.[3][5] By suppressing TGF-β2, this compound aims to offer a first-in-class antifibrotic effect, potentially altering the long-term disease course.[4]

Below is a diagram illustrating the targeted signaling pathway of this compound.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFb2 TGF-β2 TGFbR TGF-β Receptor Complex (Type I & II) TGFb2->TGFbR Binds SMADs SMAD2/3 Phosphorylation TGFbR->SMADs Akt_mTOR Akt/mTOR Pathway TGFbR->Akt_mTOR SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Translocates to Nucleus Akt_mTOR->Gene_Transcription Fibrosis Fibrosis (e.g., Collagen Deposition) Angiogenesis Angiogenesis This compound This compound TGFb2_mRNA TGF-β2 mRNA This compound->TGFb2_mRNA Inhibits TGFb2_mRNA->TGFb2 Translation Gene_Transcription->Fibrosis Gene_Transcription->Angiogenesis

Caption: this compound inhibits TGF-β2 production by targeting its mRNA.

Efficacy Data: Treatment-Naïve vs. Anti-VEGF Pretreated Patients

The BETTER Phase 2 trial evaluated the efficacy of this compound administered via intravitreal injections every eight weeks (Q8W) over a nine-month follow-up period.[4] The study included both treatment-naïve patients and those who were previously treated with anti-VEGF therapy but were considered inactive.[4][7] A total of 43 patients were included in the initial analysis.[3]

Table 1: Efficacy of this compound in Diabetic Macular Edema (DME)
Efficacy EndpointTreatment-NaïveAnti-VEGF PretreatedCombined DME Population
Best-Corrected Visual Acuity (BCVA) --Improvement from 57 to 68 letters (ETDRS)[3]
Central Retinal Thickness (CRT) --Decrease from 526µm to 326µm[3]
Intraretinal Fluid (IRF) Volume -333nL (mean reduction)[4]-120nL (mean reduction)[4]-
Hyperreflective Foci (HRF) Reduction observed[3]Reduction observed[3]-
Table 2: Efficacy of this compound in Neovascular Age-Related Macular Degeneration (nAMD)
Efficacy EndpointTreatment-NaïveAnti-VEGF PretreatedCombined nAMD Population
Best-Corrected Visual Acuity (BCVA) Stabilization[3]Stabilization[3]Stable at 64 letters (ETDRS)[3]
Central Retinal Thickness (CRT) --Decrease from 330µm to 290µm[3]
Hyperreflective Material (HRM) Volume (in eyes with fibrosis) --70% reduction with this compound vs. 75% increase in fellow eyes on standard of care[4]

Key Findings and Comparative Analysis

  • Anatomical Improvements in DME: In patients with DME, this compound demonstrated a reduction in intraretinal fluid volume in both treatment-naïve and anti-VEGF pretreated individuals. Notably, the mean reduction in IRF volume was more pronounced in the treatment-naïve group (-333nL) compared to the pretreated group (-120nL).[4] Both groups also showed a reduction in hyperreflective foci.[3]

  • Anti-Fibrotic Effect in nAMD: A significant finding in nAMD patients with existing fibrosis (indicated by hyperreflective material) was the substantial reduction in HRM volume by 70% following treatment with this compound. This is in stark contrast to the 75% increase in HRM volume observed in the fellow eyes of these patients who were receiving standard anti-VEGF therapy.[4] This suggests a potent anti-fibrotic effect of this compound. The available data does not separate this finding between treatment-naïve and pretreated nAMD patients.

  • Visual Acuity and Retinal Thickness: Across all patient groups in both nAMD and DME, treatment with this compound resulted in either an improvement or stabilization of Best-Corrected Visual Acuity.[4] Similarly, a decrease in Central Retinal Thickness was observed in all patient groups, with a range of reduction from -29 to -122µm.[4] For the combined DME population, BCVA improved from a baseline of 57 letters to 68 letters at the end of the study, while the combined nAMD population showed stabilization at 64 letters.[3]

  • Safety Profile: The treatment was reported to be well-tolerated, with intraocular pressure remaining stable at a mean of 15mmHg.[3][4] Worsening of cataracts was observed in 16% of the treated eyes.[4]

Experimental Protocols

BETTER Clinical Trial (Phase 2)

The "BETTER" study was an international, multicenter, open-label Phase 2 clinical trial designed to evaluate the efficacy and safety of this compound.[4]

  • Patient Population: The trial enrolled patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[8] The study included both treatment-naïve individuals and patients who had been previously treated with anti-VEGF therapy but were considered inactive.[4]

  • Treatment Regimen: Patients received intravitreal injections of 50µL of this compound every eight weeks (Q8W).[4]

  • Follow-up: The total follow-up period for patients was nine months.[4]

  • Primary and Secondary Endpoints: Key outcome parameters included Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), as well as volumetric assessments of intraretinal/subretinal fluid (IRF/SRF), hyperreflective material (HRM), and the number of hyperreflective foci (HRF).[3]

Below is a diagram outlining the experimental workflow of the BETTER clinical trial.

BETTER_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Screening of nAMD & DME Patients (Treatment-Naïve & Anti-VEGF Pretreated) Enrollment Patient Enrollment (n=43) Screening->Enrollment Treatment Intravitreal this compound Injections (50µL) Every 8 Weeks (Q8W) Enrollment->Treatment FollowUp 9-Month Follow-up Treatment->FollowUp Assessments Efficacy & Safety Assessments: - BCVA - CRT - Volumetric analysis of IRF/SRF, HRM, HRF FollowUp->Assessments Analysis Comparison of Outcomes (Naïve vs. Pretreated) Assessments->Analysis

Caption: Workflow of the Phase 2 BETTER clinical trial.

Conclusion

The available data from the Phase 2 BETTER trial suggests that this compound is a promising therapeutic candidate for both nAMD and DME, with a novel anti-fibrotic mechanism of action. The efficacy of this compound is evident in both treatment-naïve and anti-VEGF pretreated patient populations, as demonstrated by improvements in anatomical endpoints and stabilization or improvement in visual acuity. The more pronounced reduction in intraretinal fluid in treatment-naïve DME patients and the significant anti-fibrotic effect in nAMD patients highlight the potential of this compound to address key unmet needs in the management of these retinal diseases. Further larger-scale clinical trials will be crucial to confirm these findings and to fully delineate the comparative efficacy in these distinct patient populations.

References

A Tale of Two Targets: Unraveling the Mechanisms of MI-2 and ISTH0036

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, precision is paramount. This guide offers a detailed analysis of two distinct inhibitors, MI-2 and ISTH0036, initially queried as comparable agents. However, our investigation reveals they operate in fundamentally different biological arenas. MI-2 is a recognized inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key player in inflammatory and certain cancer pathways. In contrast, this compound is an antisense oligonucleotide designed to target Transforming Growth Factor beta 2 (TGF-β2), a cytokine implicated in fibrosis and ocular diseases.

This guide will elucidate the distinct mechanisms of action, present the available experimental data for each compound, and provide insights into their respective therapeutic potentials. While a direct comparative analysis of their performance as MALT1 inhibitors is not feasible, this document serves to clarify their individual properties for researchers, scientists, and drug development professionals.

MI-2: A Potent Inhibitor of the MALT1 Paracaspase

MI-2 has been identified as a small molecule that directly binds to and irreversibly inhibits the proteolytic activity of the MALT1 paracaspase.[1][2] This inhibition has significant downstream effects on cellular signaling, particularly the NF-κB pathway, which is crucial for the survival and proliferation of certain cancer cells, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1]

Quantitative Performance Data for MI-2
ParameterValueCell Lines/ConditionsSource
IC50 (MALT1 inhibition) 5.84 µMRecombinant MALT1[2][3]
GI50 (Growth Inhibition) 0.2 µMHBL-1 (ABC-DLBCL)[2][3]
0.5 µMTMD8 (ABC-DLBCL)[2][3]
0.4 µMOCI-Ly3 (ABC-DLBCL)[2][3]
0.4 µMOCI-Ly10 (ABC-DLBCL)[2][3]
In Vivo Efficacy 25 mg/kg, i.p.TMD8 and HBL-1 xenografts in mice[2]
Mechanism of Action and Cellular Effects of MI-2

MI-2's mechanism of action centers on the suppression of MALT1's protease function. This leads to a cascade of cellular events, including:

  • Inhibition of NF-κB Signaling: MI-2 suppresses NF-κB reporter activity and inhibits the nuclear localization of the c-REL, a subunit of the NF-κB complex.[1][2]

  • Downregulation of NF-κB Target Genes: The inhibition of the NF-κB pathway leads to a decrease in the expression of its target genes, which are involved in cell survival and proliferation.[1]

  • Induction of Ferroptosis: Recent studies have shown that MI-2 can induce ferroptosis, a form of iron-dependent cell death, by directly inhibiting GPX4, independent of its MALT1 activity.[4][5] It is important to note that MI-2's selectivity has been questioned, as it has been shown to couple to numerous cellular proteins.[4][5]

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway and the point of intervention for inhibitors like MI-2.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor PKC PKC Antigen_Receptor->PKC CARMA1 CARMA1 PKC->CARMA1 CBM_Complex CBM Complex CARMA1->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 CBM_Complex->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkappaB IκB IKK_Complex->IkappaB phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB releases NF_kappaB_n NF-κB NF_kappaB->NF_kappaB_n translocates MI_2 MI-2 MI_2->MALT1 inhibits Target_Genes Target Gene Expression (Proliferation, Survival) NF_kappaB_n->Target_Genes ISTH0036_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA TGF-β2 Gene (DNA) Transcription Transcription DNA->Transcription mRNA TGF-β2 mRNA Ribosome Ribosome mRNA->Ribosome Degradation mRNA Degradation mRNA->Degradation Transcription->mRNA Translation Translation Ribosome->Translation TGF_beta2_Protein TGF-β2 Protein Translation->TGF_beta2_Protein This compound This compound This compound->mRNA binds to Binding Binding Experimental_Workflow Target_ID Target Identification and Validation Compound_Screening Compound Screening (e.g., High-Throughput Screening) Target_ID->Compound_Screening In_Vitro_Assays In Vitro Characterization (e.g., IC50, Binding Assays) Compound_Screening->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (e.g., Xenografts) Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->In_Vitro_Assays Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

References

A Comparative Analysis of ISTH0036 and Standard Anti-VEGF Therapies for Central Retinal Thickness Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Munich, Germany – December 15, 2025 – In the landscape of retinal disease treatment, the quest for more effective and durable therapies is paramount. This guide provides a comparative analysis of ISTH0036, a novel antisense oligonucleotide, and the established standard of care, anti-vascular endothelial growth factor (anti-VEGF) therapies, in their efficacy at reducing central retinal thickness (CRT) in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, detailed experimental methodologies, and a visualization of the pertinent biological pathways.

Executive Summary

This compound, a selective inhibitor of transforming growth factor-beta 2 (TGF-β2), has demonstrated a significant reduction in central retinal thickness in patients with both nAMD and DME in the Phase 2 BETTER trial.[1][2][3] Notably, this compound offers a unique anti-fibrotic mechanism of action, a feature not directly addressed by current anti-VEGF therapies.[1][4][5] Standard anti-VEGF agents, including ranibizumab, aflibercept, and bevacizumab, are the current cornerstones of treatment and have proven efficacy in reducing CRT and improving visual acuity.[3] This guide presents a quantitative comparison of the CRT reduction achieved by this compound and these established therapies, alongside a detailed look at the experimental protocols and underlying signaling pathways.

Quantitative Data Comparison

The following tables summarize the reduction in central retinal thickness observed in clinical trials for this compound and standard anti-VEGF therapies.

Table 1: Central Retinal Thickness (CRT) Reduction in Diabetic Macular Edema (DME)

TreatmentBaseline CRT (μm)Post-treatment CRT (μm)Mean CRT Reduction (μm)Study/Source
This compound 526326200BETTER trial[3]
Ranibizumab 503257246(Chun et al., 2007)
Aflibercept 460.5229.0231.5(García-Arumí et al., 2018)
Bevacizumab 498.96334.40 (at 1 month)164.56(Lee et al., 2008)[6]

Table 2: Central Retinal Thickness (CRT) Reduction in Neovascular Age-Related Macular Degeneration (nAMD)

TreatmentBaseline CRT (μm)Post-treatment CRT (μm)Mean CRT Reduction (μm)Study/Source
This compound 33029040BETTER trial[3]
Ranibizumab Not specifiedNot specified178PRONTO study
Aflibercept Not specifiedNot specifiedComparable to Ranibizumab(Gillies et al., 2015)
Bevacizumab 612.05306.81305.24(Narayanan et al., 2020)

Experimental Protocols

This compound - The BETTER Phase 2 Trial

The "BETTER" study was an international, multicenter, open-label Phase 2 clinical trial designed to evaluate the safety and efficacy of this compound.[3][4]

  • Patient Population: The trial enrolled treatment-naïve patients and patients previously treated with anti-VEGF therapy who were considered inactive for both nAMD and DME.[4][7] A total of 43 patients were included in the study.[3][4]

  • Intervention: Patients received intravitreal injections of 50µL this compound every eight weeks (Q8W).[4]

  • Primary and Secondary Outcome Measures: Key endpoints included Best-Corrected Visual Acuity (BCVA) and Central Retinal Thickness (CRT).[4] Additionally, intraretinal/subretinal fluid (IRF/SRF) and hyperreflective material (HRM) consistent with fibrosis were assessed volumetrically.[4]

  • Follow-up: The study had a follow-up period of nine months.[4]

Standard Anti-VEGF Therapy Administration

Anti-VEGF therapies are typically administered via intravitreal injection. Dosing schedules can vary but often involve an initial loading phase of monthly injections followed by a treat-and-extend (T&E) regimen or as-needed (pro re nata, PRN) dosing based on disease activity.[8]

Measurement of Central Retinal Thickness (CRT) via Optical Coherence Tomography (OCT)

The following outlines a standardized protocol for measuring CRT in a clinical trial setting.

  • Instrumentation: A spectral-domain optical coherence tomography (SD-OCT) device is utilized.

  • Patient Preparation: The patient's pupils are dilated to ensure optimal image quality. The patient is seated comfortably and instructed to fixate on an internal or external target to maintain a stable gaze.

  • Image Acquisition Protocol:

    • A macular cube scan protocol (e.g., 6x6 mm) is selected. This protocol acquires a series of parallel B-scans covering the macular region.

    • The operator ensures proper centration of the scan on the fovea.

    • Image quality is optimized by adjusting focus and illumination. Scans with a signal strength below a predefined threshold (e.g., 6/10) are repeated.

    • Automated eye tracking is enabled to minimize motion artifacts.

  • Data Analysis:

    • The OCT software's automated segmentation algorithm identifies the internal limiting membrane (ILM) and the retinal pigment epithelium (RPE).

    • The central subfield thickness, defined as the average thickness in the central 1mm diameter circle of the ETDRS grid, is automatically calculated.

    • A trained reader manually reviews the automated segmentation for any errors, particularly at the ILM and RPE boundaries, and corrects them as necessary.

    • The final CRT value is recorded in micrometers (μm).

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway in Retinal Fibrosis

This compound exerts its therapeutic effect by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in retinal fibrosis.[6] The diagram below illustrates the canonical TGF-β signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound TGFb2 TGF-β2 TBRII TβRII TGFb2->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (e.g., CTGF, Collagen) SMAD_complex->Gene_transcription Translocates to Nucleus & Initiates Transcription This compound This compound (Antisense Oligonucleotide) TGFb2_mRNA TGF-β2 mRNA This compound->TGFb2_mRNA Binds to & Degrades TGFb2_mRNA->TGFb2 Translation

Caption: TGF-β2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for a Clinical Trial Evaluating Retinal Thickness

The following diagram outlines a typical workflow for a clinical trial investigating the effect of a therapeutic agent on central retinal thickness.

clinical_trial_workflow start Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent start->informed_consent baseline Baseline Assessment - BCVA - CRT (OCT) - Other relevant biomarkers informed_consent->baseline randomization Randomization baseline->randomization treatment_arm Treatment Arm (e.g., this compound) randomization->treatment_arm control_arm Control Arm (e.g., Standard of Care) randomization->control_arm treatment_period Treatment Period (e.g., Q8W Injections) treatment_arm->treatment_period control_arm->treatment_period follow_up Follow-up Visits (e.g., Monthly/Bimonthly) - BCVA - CRT (OCT) - Safety Assessments treatment_period->follow_up follow_up->treatment_period Repeat Cycles end_of_study End of Study Assessment follow_up->end_of_study data_analysis Data Analysis (Statistical Comparison of CRT, etc.) end_of_study->data_analysis end Study Conclusion data_analysis->end

Caption: A generalized workflow for a clinical trial assessing central retinal thickness.

Conclusion

This compound presents a promising new therapeutic avenue for the treatment of nAMD and DME, demonstrating a significant reduction in central retinal thickness. Its unique anti-fibrotic mechanism of action distinguishes it from the current standard-of-care anti-VEGF therapies. While anti-VEGF agents have a well-established and robust efficacy in reducing CRT, this compound's ability to also address the fibrotic component of these diseases could lead to improved long-term outcomes for patients. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy and long-term safety of this compound against standard anti-VEGF therapies. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community as research in this critical area continues to evolve.

References

Safety Operating Guide

Navigating the Safe Disposal of ISTH0036: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of ISTH0036, an investigational antisense oligonucleotide. Adherence to these procedures is critical for minimizing environmental impact, ensuring regulatory compliance, and fostering a safe research environment.

Important Note: Specific disposal guidelines for this compound are not publicly available. The following procedures are based on best practices for the disposal of investigational pharmaceutical compounds and oligonucleotides. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

I. Waste Classification and Segregation

Proper disposal begins with the correct classification and segregation of waste at the point of generation. All materials that have come into contact with this compound should be treated as potentially hazardous pharmaceutical waste.

Waste TypeDescriptionRecommended Disposal Container
Bulk Contaminated Waste Unused or expired this compound solutions, grossly contaminated personal protective equipment (PPE), and materials used for spill cleanup.Labeled "Hazardous Waste" container for pharmaceutical waste.
Trace Contaminated Waste Empty vials, pipette tips, and other containers that held this compound; PPE with minimal (trace) contamination.Designated container for trace chemotherapy/pharmaceutical waste.
Sharps Waste Needles, syringes with attached needles, and other sharps contaminated with this compound.Puncture-resistant sharps container labeled for hazardous drug sharps.
Aqueous Liquid Waste Solutions containing low concentrations of this compound. Treatment and disposal methods will depend on institutional and local regulations.Labeled "Hazardous Waste" container for aqueous waste.

II. Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to the disposal of this compound and associated waste materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and two pairs of nitrile gloves, when handling this compound and its waste.

  • Segregation at the Source: Immediately after use, segregate waste into the appropriate, clearly labeled containers as detailed in the table above. Do not mix this compound waste with general laboratory or biohazardous waste.

  • Handling of Unused or Expired this compound (Bulk Waste):

    • Unused or expired this compound should be disposed of in its original vial or a compatible, sealed container.

    • Place the container into a designated "Hazardous Waste" container for pharmaceutical waste.

    • Do not flush this compound down the drain or dispose of it in the regular trash.

  • Disposal of Empty Containers and Labware (Trace Waste):

    • Empty vials, tubes, and other containers that held this compound are considered trace-contaminated waste.

    • Place these items in the designated container for trace pharmaceutical waste.

  • Management of Contaminated Sharps:

    • Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container for hazardous drug sharps.

    • Do not recap, bend, or break needles.

  • Decontamination of Work Surfaces:

    • Decontaminate all work surfaces and equipment that may have come into contact with this compound.

    • Use a deactivating solution recommended by your institution's EHS department (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent).

    • All materials used for decontamination and spill cleanup are considered bulk contaminated waste and must be disposed of accordingly.

  • Final Disposal:

    • Ensure all hazardous waste containers are securely sealed and properly labeled with the contents and date of accumulation.

    • Follow your institution's specific procedures for the collection and disposal of hazardous pharmaceutical waste, which typically involves coordination with the EHS department.

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.

ISTH0036_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_bulk Is it bulk or trace contamination? is_sharp->is_bulk No sharps_container Place in Hazardous Sharps Container is_sharp->sharps_container Yes is_liquid Is it aqueous liquid waste? is_bulk->is_liquid Trace bulk_container Place in Bulk Hazardous Waste Container is_bulk->bulk_container Bulk trace_container Place in Trace Contaminated Waste Container is_liquid->trace_container No liquid_container Place in Aqueous Hazardous Waste Container is_liquid->liquid_container Yes

Caption: this compound Waste Segregation and Disposal Workflow.

By adhering to these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure and responsible research environment.

Personal protective equipment for handling ISTH0036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of ISTH0036, a locked nucleic acid-modified antisense oligonucleotide designed to selectively target transforming growth factor-beta 2 (TGF-β2) mRNA.[1][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general safety protocols for handling oligonucleotides and considerations for its mechanism of action.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable GlovesNitrile or other chemical-resistant gloves.Prevents skin contact with the substance.
Eye Protection Safety GlassesClose-fitting with side shields.Protects eyes from potential splashes.
Body Protection Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.

Note: For tasks with a higher risk of aerosol generation, consider using a fume hood and additional respiratory protection.

Experimental Workflow and PPE Selection

The selection of appropriate PPE is a critical step in the experimental workflow. The following diagram illustrates a logical process for determining the necessary protective equipment when working with this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Action start Start: Handling this compound check_aerosol Potential for Aerosol Generation? start->check_aerosol check_splash Potential for Splashing? check_aerosol->check_splash No ppe_enhanced Enhanced Precautions: - Work in Fume Hood - Consider Respirator check_aerosol->ppe_enhanced Yes ppe_standard Standard PPE: - Lab Coat - Gloves - Safety Glasses check_splash->ppe_standard No goggles Use Safety Goggles (instead of glasses) check_splash->goggles Yes proceed Proceed with Experiment ppe_standard->proceed ppe_enhanced->check_splash goggles->ppe_standard

A workflow for selecting appropriate PPE when handling this compound.

Handling and Storage Protocols

Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Handle this compound in a designated area of the laboratory.

  • Avoid inhalation of any dust or aerosols. It is recommended to work in a well-ventilated area or under a fume hood, especially when handling the substance in powdered form.

  • Prevent contact with skin and eyes by consistently wearing the recommended PPE.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed container.

  • Recommended storage is at -20°C to -70°C for long-term stability.[3]

  • Protect the substance from light, especially if it is fluorescently labeled.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste. Do not discard down the drain.
Contaminated Labware Collect in a designated, labeled waste container.
Contaminated PPE Dispose of in the appropriate laboratory waste stream.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of the spill.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean: Clean the spill area following your institution's established procedures for chemical spills. Wear appropriate PPE during cleanup.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.